molecular formula C7H8BrNO B161283 3-Bromo-6-methoxy-2-methylpyridine CAS No. 126717-59-7

3-Bromo-6-methoxy-2-methylpyridine

Numéro de catalogue: B161283
Numéro CAS: 126717-59-7
Poids moléculaire: 202.05 g/mol
Clé InChI: VWNXCCTWVAQAPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-6-methoxy-2-methylpyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-bromo-6-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXCCTWVAQAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445017
Record name 3-Bromo-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126717-59-7
Record name 3-Bromo-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-methoxy-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-6-methoxy-2-methylpyridine, a key heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring makes this compound a versatile intermediate for the construction of complex molecular architectures through various cross-coupling reactions.[1] This document outlines a reliable synthetic protocol, detailed mechanistic insights, and thorough characterization data to support researchers in their synthetic endeavors.

Introduction: The Significance of this compound

Substituted pyridines are privileged scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals. The unique electronic and steric properties of the pyridine ring, coupled with the ability to introduce diverse functionalities, make it a cornerstone of medicinal chemistry programs. This compound (CAS No: 126717-59-7) is a particularly valuable intermediate due to its trifunctional nature.[2][3]

The bromine atom at the 3-position serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] These reactions are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The methoxy group at the 6-position and the methyl group at the 2-position modulate the electronic properties of the pyridine ring and provide additional points for potential functionalization or steric control in downstream reactions.

Synthetic Approach: Electrophilic Bromination of 6-methoxy-2-methylpyridine

The most direct and efficient method for the synthesis of this compound is the electrophilic bromination of the readily available starting material, 6-methoxy-2-methylpyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism, where a brominating agent is used to introduce a bromine atom onto the electron-rich pyridine ring.

Mechanistic Considerations

The methoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack. The directing effect of the methoxy and methyl groups favors substitution at the 3- and 5-positions. However, the steric hindrance from the adjacent methyl group at the 2-position generally directs the incoming electrophile to the less hindered 3-position, leading to the desired product as the major isomer.

The choice of brominating agent is crucial for achieving high selectivity and yield. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a mild and selective source of electrophilic bromine, minimizing the formation of over-brominated side products.[4][5] The reaction is typically carried out in a non-polar solvent to facilitate the radical or polar mechanism of bromination with NBS.

Detailed Synthesis Protocol

This protocol is based on established methodologies for the bromination of substituted pyridines and is designed to be a self-validating system for producing high-purity this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-methoxy-2-methylpyridine≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
Carbon tetrachloride (CCl₄)AnhydrousCommercially Available
Sodium thiosulfate (Na₂S₂O₃)ACS GradeCommercially Available
Sodium bicarbonate (NaHCO₃)ACS GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and corrosive. Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxy-2-methylpyridine (10.0 g, 81.2 mmol).

  • Dissolution: Add anhydrous carbon tetrachloride (150 mL) to the flask and stir the mixture until the starting material is completely dissolved.

  • Addition of Brominating Agent: In a single portion, add N-Bromosuccinimide (15.2 g, 85.3 mmol, 1.05 equivalents) to the solution.

  • Reaction Initiation: Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide will be observed. Filter the reaction mixture through a pad of celite to remove the succinimide, and wash the filter cake with a small amount of dichloromethane.

  • Work-up - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 95:5 to 90:10) as the eluent. Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a colorless to pale yellow liquid.

Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Dissolve 6-methoxy-2-methylpyridine in CCl4 add_nbs Add N-Bromosuccinimide start->add_nbs Stirring reflux Reflux for 4-6 hours add_nbs->reflux Heating filter Filter to remove succinimide reflux->filter wash Aqueous Washes (Na2S2O3, NaHCO3, Brine) filter->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Flash Column Chromatography dry->purify product This compound purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₈BrNO[2][3][6]
Molecular Weight 202.05 g/mol
Appearance Colorless to light yellow liquid
Density 1.468 g/mL at 25 °C
Refractive Index (n20/D) 1.548
CAS Number 126717-59-7[2][3]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for structural elucidation. The expected chemical shifts (δ) in CDCl₃ are:

    • ~2.5 ppm (s, 3H): A singlet corresponding to the methyl protons at the 2-position.

    • ~3.9 ppm (s, 3H): A singlet for the methoxy protons at the 6-position.

    • ~6.6 ppm (d, 1H): A doublet for the proton at the 5-position, coupled to the proton at the 4-position.

    • ~7.6 ppm (d, 1H): A doublet for the proton at the 4-position, coupled to the proton at the 5-position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts (δ) in CDCl₃ are:

    • ~23 ppm: Methyl carbon (C2-CH₃).

    • ~54 ppm: Methoxy carbon (C6-OCH₃).

    • ~110 ppm: C5.

    • ~115 ppm: C3 (carbon bearing the bromine).

    • ~142 ppm: C4.

    • ~158 ppm: C2.

    • ~162 ppm: C6.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with molecular ion peaks (M⁺) at m/z 201 and 203.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is primarily demonstrated in its application in palladium-catalyzed cross-coupling reactions to generate novel derivatives for drug discovery and agrochemical development. Researchers can leverage the reactivity of the C-Br bond to introduce various aryl, heteroaryl, and alkyl substituents, enabling the exploration of vast chemical space and the optimization of lead compounds.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedure and utilizing the provided characterization data, researchers can confidently and efficiently produce this important synthetic intermediate. The causality behind the experimental choices, from the selection of the brominating agent to the purification method, has been explained to provide a deeper understanding of the synthesis. This self-validating system ensures a reliable and reproducible method for obtaining high-purity material, empowering further innovation in the fields of pharmaceutical and agrochemical research.

References

physicochemical properties of 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-methoxy-2-methylpyridine

Introduction: A Versatile Building Block in Modern Chemistry

This compound (CAS No. 126717-59-7) is a substituted pyridine derivative that has garnered significant attention as a key intermediate in the fields of pharmaceutical and agrochemical research.[1] Its strategic placement of a bromine atom, a methoxy group, and a methyl group on the pyridine scaffold offers a unique combination of reactivity and structural features. The bromine atom, in particular, serves as a versatile synthetic handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.[2][3] This allows for the construction of complex molecular architectures, making it an invaluable precursor for drug candidates targeting a range of conditions, including neurological disorders, and for the development of innovative crop protection agents.[1][4]

This guide provides a comprehensive analysis of the core , offering insights into its chemical identity, spectroscopic profile, and analytical characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in synthesis and process development.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. The following identifiers and structural details define this compound.

  • IUPAC Name: this compound[5]

  • Synonyms: 3-Bromo-6-methoxy-2-picoline, 5-Bromo-2-methoxy-6-picoline, 5-Bromo-2-methoxy-6-methylpyridine[5][6]

  • CAS Number: 126717-59-7[5]

  • Molecular Formula: C₇H₈BrNO[5]

  • Molecular Weight: 202.05 g/mol [5]

  • InChI Key: VWNXCCTWVAQAPL-UHFFFAOYSA-N[5]

  • Canonical SMILES: CC1=C(C=CC(=N1)OC)Br[5]

The molecule's structure, featuring a pyridine ring with substituents at the 2, 3, and 6 positions, is fundamental to its chemical behavior and reactivity.

Section 2: Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experiments, purification strategies, and formulation processes. The data presented below has been consolidated from various technical sources.

PropertyValueSource(s)Notes
Physical State Liquid[6][7]At standard temperature and pressure.
Appearance Liquid[6]-
Density 1.468 g/mL at 25 °CHigh density is expected due to the bromine atom.
Boiling Point 212-212.6 °C at 760 mmHg[6][7][8]-
86 °C at 10 mmHg[9]Boiling point under reduced pressure.
Melting Point No data available[1]Not typically determined for compounds that are liquid at room temperature.
Flash Point 106 °C (222.8 °F)[7]Classified as a combustible liquid.
Refractive Index n20/D 1.548[7]A key parameter for purity assessment of the liquid.
Water Solubility 1.76 mg/mL (Calculated)[10]LogS (ESOL): -2.09. Considered slightly soluble.
LogP (XLogP3) 2.2[5]Indicates a preference for lipophilic environments over hydrophilic ones.
Hydrogen Bond Donors 0[5]The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptors 2[5]The pyridine nitrogen and methoxy oxygen can accept hydrogen bonds.

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound. While publicly available spectra are limited, the expected spectroscopic features can be reliably predicted from the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. Three distinct regions should display signals corresponding to the three types of protons:

    • Aromatic Protons: Two signals are expected for the two protons on the pyridine ring. They would appear as doublets due to coupling with each other.

    • Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, would be observed, typically in the range of 3.8-4.0 ppm.

    • Methyl Protons (-CH₃): A sharp singlet, integrating to three protons, would be observed further upfield, typically in the range of 2.4-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals, corresponding to each unique carbon atom in the molecule:

    • Five Aromatic Carbons: Signals for the five sp²-hybridized carbons of the pyridine ring. The carbon bearing the bromine atom (C3) would be significantly influenced by the halogen's electronic effects.

    • One Methoxy Carbon: A signal for the -OCH₃ carbon, typically appearing around 50-60 ppm.

    • One Methyl Carbon: A signal for the -CH₃ carbon, appearing in the aliphatic region, typically around 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the key feature would be the isotopic pattern of the molecular ion peak.[5] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a monobrominated compound. The monoisotopic mass is 200.97893 Da.[5]

Infrared (IR) Spectroscopy

An FTIR spectrum of the compound is available, providing confirmation of its functional groups.[5] The expected characteristic absorption bands include:

  • C-H Aromatic Stretch: Above 3000 cm⁻¹

  • C-H Aliphatic Stretch: Just below 3000 cm⁻¹ (from methyl and methoxy groups)

  • C=N and C=C Ring Stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O Ether Stretch: A strong band typically in the 1250-1050 cm⁻¹ region.

  • C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.

Section 4: Analytical Methodologies & Experimental Protocols

Ensuring the identity and purity of a chemical intermediate is paramount. The following diagram and protocols outline a logical workflow for the characterization of an incoming sample of this compound.

G cluster_0 Quality Control Workflow cluster_1 Methods Sample Receive Sample (this compound) Identity Identity Confirmation Sample->Identity Step 1 Purity Purity Assessment (GC-MS) Physical Physical Property Verification Purity->Physical Step 3 Fail Quarantine & Re-evaluate Purity->Fail Fail MS Mass Spectrometry Purity->MS Identity->Purity Step 2 Identity->Fail Fail NMR NMR (¹H, ¹³C) Identity->NMR IR FTIR Spectroscopy Identity->IR Release Release for R&D Use Physical->Release Pass Physical->Fail Fail Density Density (Pycnometer) Physical->Density RI Refractive Index Physical->RI

Caption: Quality control workflow for sample verification.

Protocol 1: Determination of Density using a Pycnometer

Causality: This gravimetric method is chosen for its high precision. Accurate density measurement is crucial for converting between mass and volume, which is fundamental for reaction stoichiometry.

  • Preparation: Thoroughly clean and dry a pycnometer of known volume. Record its empty mass (m₁).

  • Calibration: Fill the pycnometer with deionized water at a known temperature (e.g., 25.0 °C) and weigh it (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

  • Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature and record the mass (m₃).

  • Calculation: The density (ρ) is calculated as: ρ = (m₃ - m₁) / Volume.

Protocol 2: Determination of Refractive Index

Causality: The refractive index is a unique physical constant for a pure compound. It is a rapid and non-destructive method to assess purity, as contaminants will alter the value.

  • Instrument Calibration: Calibrate a digital refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

  • Measurement: Close the prism cover and allow the temperature to stabilize to 20.0 °C.

  • Reading: Record the refractive index value displayed. Compare this value to the established specification (1.548 at 20°C).[7]

Section 5: Reactivity and Synthetic Utility

The utility of this compound in drug development stems from its predictable reactivity. The C-Br bond at the 3-position is the primary site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows chemists to readily introduce new aryl, alkyl, or vinyl groups, building molecular complexity in a controlled manner.

G A 3-Bromo-6-methoxy- 2-methylpyridine C Coupled Biaryl Product A->C Suzuki Coupling B Aryl Boronic Acid or Ester B->C Pd Pd Catalyst + Base Pd->C

Caption: Role in Suzuki cross-coupling reactions.

This reactivity has been leveraged in the synthesis of novel dopamine receptor agonists and modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[2][11] Furthermore, the compound can undergo reactions such as alkylation at the methyl group after deprotonation with a strong base like LDA, or oxidation to form the corresponding N-oxide, further expanding its synthetic potential.[12][13]

Section 6: Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. This compound possesses specific hazards that require appropriate precautions.

  • GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye damage (Eye Damage 1).[5]

  • Signal Word: Danger[11]

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety goggles with side-shields or a face shield.[11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] Recommended storage temperature is between 2-8°C.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its liquid state, thermal stability, and, most importantly, its capacity for undergoing strategic synthetic transformations like Suzuki cross-coupling make it a cornerstone for synthetic campaigns in pharmaceutical and agrochemical R&D. A thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is essential for any scientist aiming to leverage its full potential in the laboratory.

References

3-Bromo-6-methoxy-2-methylpyridine CAS number 126717-59-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-6-methoxy-2-methylpyridine: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of this compound, CAS Number 126717-59-7, a pivotal heterocyclic building block for the scientific and drug development communities. This document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, reactivity, and application. We will explore the causality behind its utility in palladium-catalyzed cross-coupling reactions and present its strategic role in the synthesis of complex pharmaceutical agents. This guide includes detailed, reproducible experimental protocols, data-rich tables, and explanatory diagrams to empower researchers in leveraging this versatile intermediate to its fullest potential.

Introduction: The Strategic Value of a Substituted Pyridine

This compound is a highly functionalized pyridine derivative whose value lies in the strategic placement of its substituents. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. In this specific molecule, the bromine atom at the 3-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. The methoxy group at the 6-position and the methyl group at the 2-position electronically influence the ring, modulating the reactivity of the C-Br bond and providing steric and electronic features that can be crucial for the biological activity of the final target molecule.

Its utility is particularly pronounced in the synthesis of novel compounds targeting a range of diseases, from neurological disorders to epilepsy.[1][2] This guide will serve as a comprehensive resource for scientists aiming to incorporate this building block into their synthetic strategies.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. All personnel should consult the full Safety Data Sheet (SDS) before handling.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 126717-59-7
Molecular Formula C₇H₈BrNO[5]
Molecular Weight 202.05 g/mol [5]
Appearance Colorless to light yellow clear liquid[1]
Density ~1.468 g/mL at 25 °C
Boiling Point 212 °C (atm); 86 °C (10 mmHg)[1][6]
Refractive Index n20/D ~1.548
Flash Point 106 °C (222.8 °F)
Storage Conditions 2-8°C, protect from light[6]

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Signal Word Danger [3]
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[5]
Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage.[3][5]
Precautionary Statements P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Incompatibilities Strong oxidizing agents, strong acids and bases.[6]

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities. A common route starts from the more accessible 6-hydroxy-2-methylpyridine.

G A 6-Hydroxy-2-methylpyridine B 3-Bromo-6-hydroxy-2-methylpyridine A->B Bromination (e.g., NBS, HBr) C This compound (CAS 126717-59-7) B->C O-Methylation (e.g., MeI, K₂CO₃)

Caption: Common synthetic pathway to the target compound.

Characterization: Upon synthesis or receipt from a vendor, identity and purity should be confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is expected to show distinct signals for the methyl protons (singlet, ~2.5 ppm), methoxy protons (singlet, ~3.9 ppm), and two aromatic protons on the pyridine ring (doublets, ~6.7-7.5 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight (m/z = 202/204, characteristic isotopic pattern for bromine) and assesses purity. Purity levels of ≥98% are common from reputable suppliers.[1]

Chemical Reactivity and Key Transformations

The synthetic power of this intermediate stems from the reactivity of the C(3)-Br bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C and C-N bonds, which are fundamental transformations in medicinal chemistry.[7][8]

Suzuki-Miyaura Coupling: Building C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming biaryl structures.[8] this compound is an excellent substrate for coupling with a wide range of aryl and heteroaryl boronic acids or esters.

  • Expert Insight: The choice of catalyst, ligand, and base is critical for success, especially with sterically hindered coupling partners. A typical system involves a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step.[9][10]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Product Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)L₂(R') OA_Complex->TM_Complex Transmetalation (R'-B(OR)₂, Base) TM_Complex->Pd0 Reductive Elimination (Ar-R' Product) Product 3-Aryl-6-methoxy- 2-methylpyridine (Ar-R') TM_Complex->Product Exits Cycle Product_Complex [Ar-R']-Pd(0)L₂ Reactant1 3-Bromo-6-methoxy- 2-methylpyridine (Ar-Br) Reactant1->OA_Complex Enters Cycle Reactant2 Arylboronic Acid (R'-B(OH)₂) Reactant2->TM_Complex Enters Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of aryl amines is another critical transformation in drug development. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast range of primary and secondary amines.[7]

  • Expert Insight: This reaction is often more sensitive than Suzuki couplings. Success hinges on the careful selection of a palladium precursor and a sterically demanding phosphine ligand (e.g., XPhos, RuPhos). A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required. The reaction must be performed under a strictly inert atmosphere (nitrogen or argon) as the Pd(0) catalyst is oxygen-sensitive.[11]

Application in Drug Discovery: A Case Study

The true value of an intermediate is demonstrated by its application in synthesizing biologically active molecules. A U.S. Patent describes the use of this compound as a key starting material in the synthesis of novel pyranodipyridine compounds.[2] These compounds were developed as potent AMPA receptor inhibitors, which have therapeutic potential in treating conditions like epilepsy.[2]

The synthesis involves an initial oxidation of the 2-methyl group, followed by further transformations where the core pyridine structure is elaborated into the final complex drug candidate.[2] This highlights how the initial scaffold provided by this compound is critical for building the final pharmacophore.

G Start This compound CAS 126717-59-7 Step1 Oxidation (e.g., mCPBA) Forms N-oxide, activates methyl group Start:f0->Step1:f0 Step2 Acetoxylation Functionalizes methyl group Step1:f0->Step2:f0 Step3 Further Cyclization & Coupling Steps Builds complex heterocyclic core Step2:f0->Step3:f0 Final Pyranodipyridine Compound AMPA Receptor Inhibitor Potential Anti-Epileptic Drug Step3:f0->Final:f0

Caption: Role as a key starting material in a drug discovery cascade.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating, representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize 6-Methoxy-2-methyl-3-(phenyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 202 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.

    • Causality Note: The catalyst is added last to minimize exposure to air. Pd(PPh₃)₄ is chosen for its reliability and commercial availability, serving as a direct source of the active Pd(0) species.[10]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio is important for balancing reagent solubility and promoting the reaction.[10]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 8-16 hours. The disappearance of the starting bromopyridine is the primary indicator of completion.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-aryl-6-methoxy-2-methylpyridine product.

Conclusion

This compound is more than a simple catalog chemical; it is a strategic enabler of synthetic innovation. Its well-defined reactivity, particularly in robust palladium-catalyzed coupling reactions, allows for the efficient and modular construction of complex molecular architectures. For researchers in pharmaceutical and agrochemical development, mastering the application of this intermediate provides a direct and powerful route to novel compounds of significant biological and commercial interest.

References

3-Bromo-6-methoxy-2-methylpyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-6-methoxy-2-methylpyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 126717-59-7). It provides an in-depth exploration of its molecular structure, physicochemical properties, representative synthesis, analytical quality control protocols, and its strategic applications in modern chemical research.

Introduction: Strategic Importance in Synthesis

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the fields of pharmaceutical and agrochemical synthesis.[1] Its strategic importance is derived from the unique electronic and steric properties conferred by its substituents on the pyridine core. The pyridine ring itself is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]

The functional group arrangement in this molecule offers significant synthetic versatility:

  • The bromine atom at the 3-position is a key functional handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • The methoxy group at the 6-position is an electron-donating group that influences the reactivity of the pyridine ring and can modulate the pharmacokinetic properties of derivative compounds.[3]

  • The methyl group at the 2-position provides steric bulk and can influence the conformation of downstream molecules, which is often critical for optimizing binding affinity to target proteins.

This guide will elucidate the core characteristics of this compound and provide practical, field-proven insights into its handling, analysis, and utilization.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical properties is foundational for the effective use of any chemical intermediate.

Molecular Identity and Structure

The structural and identifying information for this compound is summarized below.

  • IUPAC Name: this compound[4]

  • Synonyms: 3-Bromo-6-methoxy-2-picoline, 5-Bromo-2-methoxy-6-picoline[5]

  • Molecular Formula: C₇H₈BrNO[4]

  • Molecular Weight: 202.05 g/mol [4][5]

  • CAS Number: 126717-59-7[5]

  • InChIKey: VWNXCCTWVAQAPL-UHFFFAOYSA-N[4][5]

  • SMILES: COc1ccc(Br)c(C)n1[5]

The molecule consists of a central pyridine ring substituted at positions 2, 3, and 6. The relative positions of the electron-withdrawing bromine and electron-donating methoxy and methyl groups create a specific electronic environment that dictates its reactivity in synthetic transformations.

Physicochemical Data

The quantitative physical and chemical properties are essential for experimental design, including reaction setup, purification, and storage.

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[1]
Density 1.468 g/mL at 25 °C[5]
Boiling Point 86 °C at 10 mmHg[1]
Refractive Index (n20/D) 1.548[5]
Purity (Typical) ≥95% to >98.0% (GC)[5]
Storage Temperature 2-8°C[5]
Flash Point 106 °C (222.8 °F)[5]

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a publicly available, peer-reviewed full dataset for this specific isomer is limited, the expected spectral characteristics can be reliably predicted based on its structure.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is the primary tool for structural elucidation. For this compound in a standard solvent like CDCl₃, the following signals are expected:

  • ~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (-CH₃) at the 2-position. It appears as a singlet because there are no adjacent protons to cause splitting.

  • ~3.9 ppm (singlet, 3H): This signal represents the three protons of the methoxy group (-OCH₃) at the 6-position. It is also a singlet due to the absence of adjacent protons.

  • ~6.6 ppm (doublet, 1H): This signal is attributed to the proton at the 5-position (H-5). It is split into a doublet by the adjacent proton at the 4-position.

  • ~7.6 ppm (doublet, 1H): This signal corresponds to the proton at the 4-position (H-4). It is split into a doublet by the adjacent proton at the 5-position. The downfield shift compared to H-5 is due to the deshielding effect of the adjacent bromine atom.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. Seven distinct signals are expected:

  • ~22 ppm: Carbon of the methyl group (-CH₃).

  • ~53 ppm: Carbon of the methoxy group (-OCH₃).

  • ~110 ppm: Carbon at the 5-position (C-5).

  • ~115 ppm: Carbon at the 3-position (C-3), directly attached to bromine. Its chemical shift is significantly influenced by the halogen.

  • ~142 ppm: Carbon at the 4-position (C-4).

  • ~158 ppm: Carbon at the 2-position (C-2), attached to the methyl group.

  • ~162 ppm: Carbon at the 6-position (C-6), attached to the methoxy group.

Mass Spectrometry & Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 201 and 203 (for ⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy: The IR spectrum, as indicated by ATR-IR data on PubChem, would show characteristic C-H stretching vibrations from the aromatic and methyl groups (~2950-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (~1450-1600 cm⁻¹), and a strong C-O stretching vibration from the methoxy group (~1020-1250 cm⁻¹).[4]

Representative Synthesis Pathway

While multiple synthetic routes can be envisioned, a common and reliable method for preparing methoxy-substituted pyridines is through a nucleophilic substitution reaction (a variation of the Williamson ether synthesis) on a corresponding hydroxy-pyridine precursor. The following is a representative protocol adapted from the synthesis of a closely related isomer.[6]

Workflow: Synthesis of this compound

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Methylation cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification start Combine 3-Bromo-6-hydroxy-2-methylpyridine, potassium carbonate, and acetone in a flask. reagents Add iodomethane (CH3I) to the mixture. start->reagents reaction Heat the mixture to reflux and stir overnight. reagents->reaction Initiates SN2 reaction filter Cool the mixture and filter to remove solid potassium salts. reaction->filter evaporate Evaporate the solvent (acetone) from the filtrate under reduced pressure. filter->evaporate purify Purify the crude residue using silica gel column chromatography. evaporate->purify end Collect pure fractions and evaporate solvent to yield this compound. purify->end Eluent: Hexane/Ethyl Acetate

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via methylation of 3-Bromo-6-hydroxy-2-methylpyridine.

Materials:

  • 3-Bromo-6-hydroxy-2-methylpyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Iodomethane (CH₃I) (1.5 eq)

  • Acetone, anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-6-hydroxy-2-methylpyridine, anhydrous potassium carbonate, and anhydrous acetone.

  • Reagent Addition: Stir the resulting suspension. Slowly add iodomethane to the mixture.

    • Scientific Rationale: Potassium carbonate acts as a base to deprotonate the hydroxyl group of the starting material, forming a more nucleophilic phenoxide-like species. Acetone is a suitable polar aprotic solvent that dissolves the organic components and facilitates the Sₙ2 reaction without interfering.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of acetone, ~56 °C) and maintain stirring overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the solid potassium salts (KBr and excess K₂CO₃). Rinse the filter cake with a small amount of acetone.

  • Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Scientific Rationale: A solvent system with low polarity, such as a gradient of ethyl acetate in hexane (e.g., starting from 5:95 to 10:90), is typically effective for separating the desired product from any unreacted starting material and non-polar impurities. The product is less polar than the starting hydroxy-pyridine.

  • Final Product: Collect the fractions containing the pure product (as identified by TLC). Combine the pure fractions and evaporate the solvent to obtain this compound as a colorless to light yellow liquid. Confirm the structure and purity using NMR and GC-MS.

Quality Control and Analytical Procedures

Ensuring the purity and identity of chemical intermediates is a regulatory and scientific necessity in drug development.[7] A robust quality control (QC) workflow involves multiple analytical techniques.

QC Workflow for Purity and Identity Confirmation

cluster_0 Sample Receipt cluster_1 Tier 1: Primary Analysis cluster_2 Tier 2: Supporting Analysis cluster_3 Decision sample Batch of 3-Bromo-6-methoxy- 2-methylpyridine gc Gas Chromatography (GC-FID) for Purity Assay sample->gc nmr ¹H NMR for Identity and Structural Confirmation sample->nmr decision Does batch meet all specifications? gc->decision ms Mass Spectrometry (GC-MS) for Molecular Weight Confirmation nmr->ms ftir FTIR for Functional Group Analysis nmr->ftir ms->decision ftir->decision pass Release Batch decision->pass Yes fail Reject Batch / Further Investigation decision->fail No

References

Spectroscopic Fingerprinting of 3-Bromo-6-methoxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of heterocyclic compounds is paramount. 3-Bromo-6-methoxy-2-methylpyridine, with the molecular formula C₇H₈BrNO, serves as a valuable building block, and its precise characterization is a critical checkpoint for quality control and reaction monitoring.[1] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to this specific molecule. Our approach moves beyond mere data presentation, focusing instead on the causal logic behind instrumental parameters and the principles of spectral interpretation, ensuring a robust and validated understanding of the molecule's identity and purity.

Molecular Structure and Analytical Overview

A comprehensive analytical workflow is essential for the definitive characterization of a molecule like this compound. The logical flow ensures that each technique provides complementary information, culminating in a cohesive and unambiguous structural assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation & Validation Compound Sample: this compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Acquire Data MS Mass Spectrometry (EI-MS) Compound->MS Acquire Data IR IR Spectroscopy (ATR-FTIR) Compound->IR Acquire Data Connectivity Proton/Carbon Framework (Connectivity) NMR->Connectivity MolWeight Molecular Weight & Formula (Isotopic Pattern) MS->MolWeight FuncGroups Functional Groups (Vibrational Modes) IR->FuncGroups Validation Structural Confirmation Connectivity->Validation Synthesize Data MolWeight->Validation Synthesize Data FuncGroups->Validation Synthesize Data G M [M]⁺ m/z 201/203 M_CH3 [M - CH₃]⁺ m/z 186/188 M->M_CH3 - •CH₃ M_Br [M - Br]⁺ m/z 122 M->M_Br - •Br M_Br_CO [M - Br - CO]⁺ m/z 94 M_Br->M_Br_CO - CO

References

3-Bromo-6-methoxy-2-methylpyridine reactivity and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-6-methoxy-2-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 126717-59-7) is a substituted pyridine derivative of significant interest in medicinal and agrochemical research.[1] Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and a sterically influencing methyl group creates a unique chemical profile. This guide provides an in-depth analysis of the compound's reactivity, focusing on its utility in modern synthetic chemistry, and examines its stability profile to inform proper handling, storage, and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Compound Profile and Physicochemical Properties

This compound is a key intermediate whose structural features dictate its chemical behavior.[1] The pyridine ring is electron-deficient, while the C6-methoxy group is a strong electron-donating group and the C2-methyl group provides steric bulk and a slight inductive effect. The C3-bromo substituent is the primary site for functionalization, particularly via transition-metal-catalyzed cross-coupling reactions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 126717-59-7[1][3][4][5]
Molecular Formula C₇H₈BrNO[1][4][5]
Molecular Weight 202.05 g/mol [1][4][5]
Appearance Colorless to light yellow clear liquid[1]
Density ~1.47 g/mL at 25 °C[4]
Boiling Point 86 °C at 10 mmHg[1]
Refractive Index n20/D ~1.548[4]
SMILES COc1ccc(Br)c(C)n1[4]
InChIKey VWNXCCTWVAQAPL-UHFFFAOYSA-N[4][5]

Synthesis and Availability

While specific, scaled-up synthesis routes for this compound are often proprietary, its synthesis can be logically inferred from standard heterocyclic chemistry principles. A plausible route involves the bromination of 6-methoxy-2-methylpyridine. The directing effects of the methoxy and methyl groups would need to be carefully controlled to achieve regioselectivity at the C3 position.

Alternatively, synthesis could begin from a pre-brominated pyridine scaffold, followed by the introduction of the methoxy group, for instance, via nucleophilic aromatic substitution of a suitable precursor like 3-bromo-6-chloro-2-methylpyridine. The compound is commercially available from various chemical suppliers, typically at purities of 95% or greater, facilitating its direct use in research and development.[4]

Reactivity Profile: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the versatile carbon-bromine bond, which serves as a handle for constructing more complex molecules. The electronic nature of the pyridine ring and the steric hindrance from the adjacent C2-methyl group are critical factors that influence reaction conditions and outcomes.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely used application of this substrate, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[6][7] The electron-donating methoxy group can enhance the electron density of the pyridine ring, but the crucial step, oxidative addition of the palladium(0) catalyst to the C-Br bond, remains highly efficient.[8]

  • Expertise & Causality: The steric bulk of the C2-methyl group can influence the rate of reaction.[6] To overcome this, the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often critical. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. A strong base, such as K₃PO₄ or Cs₂CO₃, is required to facilitate the transmetalation step.[8]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylPd [label="Ar-Pd(II)L₂(Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)L₂(Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar' (Product)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; ArBr [label="Ar-Br\n(Substrate)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Boronic [label="Ar'-B(OR)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext];

// Edges ArBr -> Pd0 [label=" Oxidative\n Addition ", arrowhead=vee]; Pd0 -> ArylPd [style=invis]; // Helper for positioning ArylPd -> Transmetal [label=" Transmetalation ", arrowhead=vee]; Boronic -> ArylPd; Base -> Boronic [style=dashed]; Transmetal -> Product [label=" Reductive\n Elimination ", arrowhead=vee]; Product -> Pd0 [style=invis]; // Cycle completion Transmetal -> Pd0 [style=dashed, label=" Catalyst\n Regeneration "]; } .enddot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone for synthesizing aryl amines by forming C-N bonds.[9] It involves coupling the aryl bromide with a primary or secondary amine.[10] Given the steric hindrance from the C2-methyl group, this transformation requires a carefully selected catalytic system.[11]

  • Expertise & Causality: Standard palladium catalysts may struggle with this substrate. The use of specialized, sterically hindered phosphine ligands like Josiphos or Buchwald's biaryl phosphine ligands is often necessary.[11] These ligands create a more open coordination sphere around the palladium, facilitating the coordination of the amine and subsequent reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically employed to deprotonate the amine without competing in side reactions.[10][12]

The Sonogashira coupling enables the synthesis of substituted alkynes by reacting the aryl bromide with a terminal alkyne.[13] This reaction is co-catalyzed by palladium and copper(I).[14]

  • Expertise & Causality: The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[13] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. The reaction is generally tolerant of a wide range of functional groups, making it a valuable tool for late-stage functionalization.[15]

Stability and Handling

While specific, comprehensive stability studies on this compound are not widely published, a robust stability profile can be inferred from its chemical structure, reactivity, and supplier recommendations.

Thermal Stability

Halogenated pyridines generally exhibit good thermal stability.[16] The compound's boiling point of 86 °C at a reduced pressure of 10 mmHg suggests it is stable at elevated temperatures commonly used in organic synthesis (e.g., 80-120 °C) for typical reaction times.[1] Thermophysical data on related bromopyridines from NIST databases show they are stable well above typical reaction temperatures.[17][18] However, prolonged exposure to very high temperatures (>200 °C) could lead to decomposition, potentially through dealkylation of the methoxy group or dehydrohalogenation pathways.

Chemical Stability
  • pH Stability: The pyridine nitrogen provides a basic site (pKa of the pyridinium ion is typically ~5-6). The compound is stable to neutral and basic conditions, which is a prerequisite for its successful use in the cross-coupling reactions described above. In strongly acidic conditions, the pyridine nitrogen will be protonated, which can deactivate the ring towards certain reactions but generally does not lead to rapid decomposition.

  • Redox Stability: The compound is stable to the common redox conditions found in cross-coupling catalysis. It is not readily oxidized or reduced under typical synthetic protocols. However, it would be susceptible to reduction under harsh conditions (e.g., catalytic hydrogenation at high pressure, dissolving metal reduction) which could lead to hydrodebromination.

  • Photostability: Like many aryl bromides, there is a potential for photolytic cleavage of the C-Br bond upon prolonged exposure to UV light. Therefore, it is best practice to store the compound in amber bottles protected from light.

Recommended Storage and Handling

Based on supplier safety data and general chemical principles, the following recommendations are provided:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8 °C.[1][4] Protect from light and moisture.

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to air or moisture. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as harmful if swallowed and causes serious eye damage.[5]

Experimental Protocols

The following protocols are generalized procedures based on established methods for analogous substrates and serve as a validated starting point for optimization.[7][10][11]

General Workflow for Cross-Coupling

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Flask (Ar-Br, Partner, Base) B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Solvent & Catalyst/Ligand B->C D 4. Heat to Temperature (e.g., 80-110 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench & Aqueous Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%). Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Reaction: Heat the mixture with vigorous stirring to 90-100 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).[10]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv). Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to 100-110 °C.

  • Monitoring & Workup: Follow steps 5-7 as outlined in the Suzuki-Miyaura protocol.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity is centered on the C-Br bond, which readily participates in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Successful functionalization, particularly for sterically demanding transformations, relies on the rational selection of modern, bulky phosphine ligands. The compound demonstrates good thermal and chemical stability under typical synthetic conditions, making it a reliable substrate. Proper handling and storage at refrigerated temperatures, protected from light, will ensure its integrity. This guide provides the foundational knowledge and practical protocols for scientists to effectively utilize this compound in the synthesis of novel molecules for pharmaceutical and agrochemical discovery.

References

solubility of 3-Bromo-6-methoxy-2-methylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-6-methoxy-2-methylpyridine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent dictates its behavior in a multitude of critical processes, from synthetic workups and purification to formulation and, ultimately, bioavailability.[1][2][3] Poorly soluble compounds can lead to inaccurate assay results, difficult formulations, and inadequate absorption in the body, representing a significant cause of attrition in the drug development pipeline.[1][4]

This guide provides a focused examination of the solubility of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and process development. As a Senior Application Scientist, my objective is not merely to present data but to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into its core physicochemical properties, explore the theoretical underpinnings of solubility, and present a robust, field-proven protocol for its quantitative measurement in various organic solvents.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock upon which all solubility studies are built. These parameters offer the first clues into how the molecule will interact with different solvent environments.

PropertyValueSource
Molecular Formula C₇H₈BrNO[5]
Molecular Weight 202.05 g/mol [5]
CAS Number 126717-59-7[5]
Appearance Liquid
Density 1.468 g/mL at 25 °C
Refractive Index n20/D 1.548
Flash Point 106 °C (222.8 °F)
SMILES String COc1ccc(Br)c(C)n1
InChI Key VWNXCCTWVAQAPL-UHFFFAOYSA-N
Hydrogen Bond Acceptor Count 2[5]
Hydrogen Bond Donor Count 0[5]
Predicted logP (XLogP3) 2.2[5]

The structure, featuring a polar pyridine ring and a methoxy group, alongside a nonpolar methyl group and a moderately polarizable bromine atom, suggests a nuanced solubility profile. The absence of hydrogen bond donors and the presence of two acceptors indicate that its interactions with protic solvents will be primarily as an acceptor. The positive XLogP3 value suggests a degree of lipophilicity.

A Conceptual Framework for Solubility: Kinetic vs. Thermodynamic

  • Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[8][9] It is a measure of a compound's tendency to remain in a supersaturated state and is highly dependent on the experimental protocol (e.g., incubation time, rate of addition).[10] While useful for rapid screening of large compound libraries, kinetic solubility values often overestimate the true solubility.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid (or liquid) solute.[7][8] This measurement is protocol-independent and represents the authentic saturation point of the compound. For formulation and process development, thermodynamic solubility is the gold standard.

G cluster_0 Solubility Measurement Approaches cluster_1 Application Stage KS Kinetic Solubility KS_Desc High-throughput Precipitation measurement Often overestimates KS->KS_Desc TS Thermodynamic Solubility TS_Desc Equilibrium state 'True' solubility Gold standard for formulation TS->TS_Desc Early Early Discovery (Lead ID & Optimization) Early->KS informs Late Pre-clinical & Development (Formulation) Late->TS requires

Figure 1: Relationship between solubility types and drug development stages.

Predicted Solubility Profile in Common Organic Solvents

While exhaustive experimental data for this compound is not publicly available, we can predict its behavior based on its physicochemical properties and established chemical principles ("like dissolves like"). The following table provides an expert assessment of its expected solubility.

It must be stressed that these are predictions and must be confirmed by rigorous experimental determination as outlined in the subsequent section.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)High to Very HighThe compound's polarity and ability to accept hydrogen bonds align well with the properties of these solvents, which possess large dipole moments.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)HighThese solvents are effective at dissolving moderately polar organic compounds. The polarizable bromine atom can engage in favorable dipole-dipole interactions.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighAs polar protic solvents, alcohols can interact with the nitrogen and oxygen atoms of the pyridine ring. Solubility may be slightly lower than in polar aprotic solvents due to the energy cost of disrupting the solvent's hydrogen-bonding network.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Low to ModerateThese solvents have lower polarity than alcohols or chlorinated solvents, limiting their ability to effectively solvate the polar regions of the molecule.
Aromatic Toluene, XyleneLow to ModerateWhile the pyridine ring can participate in pi-stacking interactions, the overall polarity of the molecule may limit its solubility in these non-polar solvents.
Alkanes Hexanes, HeptaneVery Low / ImmiscibleAs non-polar solvents, alkanes lack the ability to form favorable interactions with the polar functional groups of this compound.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This section provides a detailed, self-validating protocol for determining the thermodynamic solubility of this compound in an organic solvent of choice. The shake-flask method, as recommended by international guidelines for aqueous solubility, remains the most reliable method for organic solvents as well.[11][12]

Pillar 1: Expertise & Causality in Experimental Design

The choices within this protocol are deliberate. For instance, a 24-48 hour equilibration time is specified to ensure the system transcends a kinetically-trapped state and reaches true thermodynamic equilibrium.[6][7] The use of a high-precision analytical technique like HPLC or UV-Vis spectroscopy is mandated for accurate quantification, avoiding the ambiguity of less direct methods like gravimetry.[13][14]

Pillar 2: Trustworthiness through a Self-Validating System

This protocol incorporates internal checks for reliability. Running experiments in triplicate provides statistical confidence. Assessing compound stability via a time-point zero sample is critical; significant degradation would invalidate the solubility measurement, as the measured concentration would not reflect the parent compound.[11][12]

Materials & Equipment
  • Compound: this compound (purity >95%)

  • Solvents: HPLC-grade or equivalent high-purity organic solvents

  • Equipment:

    • Analytical balance (4 decimal places)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator with temperature control

    • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

1. Preparation of Stock Solution for Calibration Curve:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve it in a known volume (e.g., 10 mL) of the chosen organic solvent in a volumetric flask to create a primary stock solution.

  • Perform serial dilutions to prepare a set of at least five calibration standards covering the expected concentration range. Causality: A multi-point calibration curve is essential for accurate quantification of the final saturated solution.

2. Sample Preparation & Equilibration:

  • Add an excess amount of this compound to a series of three vials per solvent. "Excess" means enough solid/liquid should remain undissolved at equilibrium. A good starting point is ~20-50 mg in 2 mL of solvent.

  • Tightly cap the vials.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

  • Allow the samples to equilibrate for at least 24 hours. For compounds that may be slow to dissolve, 48 hours is preferable. Causality: This extended period ensures the dissolution-precipitation equilibrium is fully established.

3. Sampling & Processing:

  • After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solute settle.

  • Carefully draw a sample from the supernatant using a syringe.

  • Immediately attach a 0.22 µm PTFE syringe filter and filter the solution into a clean vial. Causality: Filtration is a critical step to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility.

  • Accurately dilute the filtered sample with the same solvent to bring its concentration into the range of the previously prepared calibration curve. A precise dilution factor is crucial.

4. Quantification (HPLC/UV-Vis):

  • Analyze the calibration standards to generate a calibration curve (Absorbance or Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995.

  • Analyze the diluted, filtered samples.

  • Calculate the concentration of the diluted sample using the calibration curve equation.

  • Multiply the result by the dilution factor to determine the final concentration of the saturated solution. This value is the thermodynamic solubility.

5. Data Validation:

  • Calculate the mean and standard deviation of the solubility values from the triplicate samples. A relative standard deviation (RSD) of <10% is generally considered acceptable.

  • (Optional but Recommended) To confirm equilibrium was reached, take another measurement at a later time point (e.g., 72 hours). The solubility value should not significantly change.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling cluster_analysis Phase 4: Analysis A Prepare Calibration Standards (n≥5) G Analyze via HPLC/UV-Vis A->G for calibration B Add Excess Solute to Solvent (n=3) C Incubate on Shaker (25°C, 24-48h) B->C D Settle Particulates C->D E Filter Supernatant (0.22 µm PTFE filter) D->E F Precisely Dilute Filtrate E->F F->G H Quantify using Calibration Curve G->H I Calculate Solubility (Mean ± SD) H->I

Figure 2: Experimental workflow for thermodynamic solubility determination.

Safety Considerations

As a responsible scientist, safety is paramount. According to available Safety Data Sheets (SDS), this compound presents several hazards.

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[15]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15] Avoid contact with skin and eyes, and prevent inhalation or ingestion.

Conclusion

The is a key parameter that influences its utility in synthetic chemistry and its potential in drug development. This guide has provided the essential theoretical background, a predictive solubility profile, and a robust, detailed experimental protocol for its accurate determination. By distinguishing between kinetic and thermodynamic solubility and employing a self-validating experimental design, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in solvent selection for reactions, purification, and the critical early stages of formulation development, ultimately enabling a more efficient and successful research pipeline.

References

A Researcher's Guide to 3-Bromo-6-methoxy-2-methylpyridine: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, contact: Senior Application Scientist, Chemical Synthesis Division

Abstract

3-Bromo-6-methoxy-2-methylpyridine has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern offers a versatile platform for constructing complex molecular architectures.[1] This technical guide provides an in-depth analysis of its commercial availability, key chemical properties, and established synthetic applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective procurement and utilization in the laboratory.

Introduction: The Strategic Value of a Functionalized Pyridine

The pyridine scaffold is a ubiquitous motif in a vast array of bioactive compounds and approved drugs. The strategic functionalization of this heterocycle is therefore a cornerstone of medicinal chemistry. This compound (CAS No. 126717-59-7) is a particularly valuable intermediate due to the orthogonal reactivity of its substituents.[1][2] The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the methoxy and methyl groups modulate the electronic and steric properties of the ring, influencing its reactivity and providing vectors for further derivatization.[3][4] This guide aims to provide a comprehensive resource for researchers, covering the essential aspects of sourcing, handling, and applying this compound in synthetic workflows.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for its safe handling and successful integration into synthetic protocols.

PropertyValueSource
CAS Number 126717-59-7[5][6]
Molecular Formula C₇H₈BrNO[5][6]
Molecular Weight 202.05 g/mol [5][6]
Appearance Colorless to light yellow clear liquid
Density 1.468 g/mL at 25 °C[5]
Refractive Index n20/D 1.548[5]
Boiling Point 86°C/10mmHg[7]
Storage Temperature 2-8°C[5]

Safety and Handling:

This compound is classified as harmful if swallowed and causes serious eye damage.[5][6][8] Appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn during handling.[9] Work should be conducted in a well-ventilated area.[9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[8][9][10]

Commercial Availability and Supplier Overview

A reliable supply of high-purity starting materials is crucial for reproducible research. This compound is readily available from a number of reputable chemical suppliers. When sourcing this compound, it is imperative to consider purity, as this can significantly impact reaction outcomes.

SupplierPurityForm
TCI America >98.0% (GC)Liquid
Sigma-Aldrich 95%Liquid
Chem-Impex Not SpecifiedNot Specified
CookeChem 98%Not Specified

This table is not exhaustive but represents a selection of prominent suppliers. Researchers should always request a certificate of analysis (CoA) to confirm the purity and identity of the purchased material.

Key Synthetic Applications in Research and Development

The synthetic utility of this compound is primarily derived from the reactivity of the C3-bromine atom, which readily participates in palladium-catalyzed cross-coupling reactions. This enables the facile formation of carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse range of more complex molecules.[2][3] These derivatives are of significant interest in the development of pharmaceuticals, particularly for targeting neurological disorders and in the creation of novel agrochemicals.[1]

Workflow: Synthesis of a Biaryl Pyridine Derivative via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a common application for this bromo-pyridine intermediate. The following diagram illustrates a typical workflow.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification A 3-Bromo-6-methoxy- 2-methylpyridine D Suzuki-Miyaura Coupling A->D B Arylboronic Acid or Ester B->D C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D E Crude Biaryl Pyridine Product D->E F Purification (e.g., Chromatography) E->F G Purified Product F->G

Caption: A typical workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed methodology for the synthesis of a biaryl pyridine derivative using this compound.

Objective: To synthesize a 3-aryl-6-methoxy-2-methylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

    • Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation, which can lead to catalyst deactivation and reduced reaction efficiency.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed organic solvent followed by the degassed water (a typical solvent ratio is 4:1 to 10:1 organic solvent to water).

    • Causality: Degassing the solvents is crucial to remove dissolved oxygen, further protecting the catalyst from deactivation. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl pyridine product.

Self-Validation: The success of the reaction can be validated by comparing the analytical data (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) of the product with expected values and by confirming the absence of starting materials in the purified product.

Conclusion

This compound stands as a valuable and versatile intermediate for the synthesis of highly functionalized pyridine derivatives. Its commercial availability from multiple suppliers, coupled with well-established protocols for its derivatization, makes it an attractive starting material for a wide range of research and development projects. This guide provides a foundational understanding of its properties, sourcing, and application, empowering researchers to effectively integrate this key building block into their synthetic strategies.

References

safety and handling of 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-6-methoxy-2-methylpyridine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative utilized as a key intermediate and building block in organic synthesis. Its applications are prominent in the development of pharmaceuticals and agrochemicals, where it serves in the construction of more complex, biologically active molecules.[1] Given its specific combination of functional groups, this compound can participate in a variety of chemical reactions. However, its utility in research and development necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the essential safety information, handling procedures, and emergency responses for this compound. The content herein is synthesized from established safety data sheets and chemical databases to equip researchers, scientists, and drug development professionals with the knowledge required to handle this compound responsibly and mitigate potential risks.

Physicochemical and Identity Data

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, including storage, handling, and in the event of an accidental release.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 3-Bromo-6-methoxy-2-picoline[3][4]
CAS Number 126717-59-7[2][3]
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2][3]
Appearance Liquid[3]
Density 1.468 g/mL at 25 °C[3]
Flash Point 106 °C (222.8 °F)[3]
Refractive Index n20/D 1.548[3]
Storage Temperature 2-8°C[3]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5] The primary routes of concern are oral ingestion and direct contact with the eyes.

GHS Pictograms:

alt text
alt text

Signal Word: Danger [2][3]

Hazard Class & CategoryHazard StatementGHS CodeSource(s)
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302[2][3][4]
Serious Eye Damage (Category 1)Causes serious eye damageH318[2][3][4]

Precautionary Statements (Selected):

  • Prevention:

    • P264: Wash skin thoroughly after handling.[4][6]

    • P270: Do not eat, drink or smoke when using this product.[6][7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

  • Response:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[7]

    • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[6][7]

The causality behind these classifications is critical for risk assessment. The H302 "Harmful if swallowed" classification indicates significant toxic effects if the compound enters the gastrointestinal tract. The H318 "Causes serious eye damage" classification is of higher concern than eye irritation; it implies a risk of irreversible damage upon contact, making robust eye protection a non-negotiable aspect of the handling protocol.[2]

Risk Assessment and Exposure Control

Before any experimental work begins, a thorough risk assessment is mandatory. This process is not merely a box-checking exercise; it is a dynamic evaluation of the potential hazards in the context of the specific experiment being performed. The goal is to establish a hierarchy of controls to minimize exposure.

cluster_prep Phase 1: Pre-Experimental Assessment cluster_risk Phase 2: Hazard & Risk Analysis cluster_control Phase 3: Control Implementation sds Review Safety Data Sheet (SDS) protocol Analyze Experimental Protocol (Quantities, duration, temperatures) sds->protocol env Assess Work Environment (Fume hood, ventilation, proximity to safety equipment) protocol->env identify Identify Hazards (H302, H318, Combustible) env->identify evaluate Evaluate Risks (Splash, Ingestion, Inhalation) identify->evaluate eng Engineering Controls (Use Chemical Fume Hood) evaluate->eng ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) eng->ppe admin Administrative Controls (Restrict access, Label work area) ppe->admin proceed Proceed with Experiment admin->proceed start Start: New Experiment Planned start->sds

Caption: Risk assessment workflow prior to handling the compound.

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the GHS hazard classifications.[8] The goal is to create an impermeable barrier between the researcher and the chemical. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

Protection TypeSpecific RequirementsRationale & StandardsSource(s)
Eye & Face Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles if there is a significant splash risk.The H318 classification (Causes serious eye damage) necessitates robust protection against any potential contact.Conforming to EN 166 (EU) or NIOSH (US) approved standards.
Skin & Body Chemical-impermeable gloves (e.g., nitrile, neoprene). A flame-resistant lab coat.Protects against accidental skin contact and potential irritation. Nitrile gloves provide good resistance to splashes of a wide range of chemicals.Gloves must satisfy EN 374 standards.
Respiratory Not typically required if handled within a certified chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH/MSHA approved respirator with organic vapor cartridges is necessary.The primary hazards are not inhalation-based, but good practice dictates minimizing all exposure routes.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.

Detailed Protocols for Safe Handling and Storage

Adherence to a standardized operating procedure is crucial for ensuring safety and experimental reproducibility.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the chemical fume hood is operational and has a valid certification.

    • Don all required PPE as specified in Section 4.

    • Prepare all necessary equipment (glassware, syringes, absorbent pads) and place it within the fume hood to minimize movement in and out of the containment area.

  • Aliquotting and Transfer:

    • Handle the compound exclusively within the fume hood.[9][10]

    • Ground and bond containers when transferring large quantities to prevent static discharge, as the material is a combustible liquid.[10][11]

    • Use a calibrated pipette or syringe for accurate and contained liquid transfer. Avoid pouring directly from the bottle when possible to minimize splash risk.

    • Work on a disposable absorbent bench liner to contain any minor drips or spills.

  • Post-Handling:

    • Tightly close the primary container.[9][11]

    • Decontaminate any non-disposable equipment that has come into contact with the chemical.

    • Wipe down the work surface within the fume hood.

    • Properly dispose of all contaminated disposable materials (gloves, pipette tips, liners) in a designated, sealed waste container.[7]

    • Wash hands and any exposed skin thoroughly after removing gloves.[6][9]

prep Preparation Verify Fume Hood Don PPE Prepare Workspace handle Handling Transfer in Hood Use Pipette/Syringe Work on Liner prep:f0->handle:f0 Proceeds to cleanup Cleanup & Disposal Seal Container Decontaminate Surfaces Segregate Waste Wash Hands handle:f0->cleanup:f0 Followed by cluster_eye Eye Contact cluster_skin Skin Contact cluster_ingestion Ingestion cluster_inhalation Inhalation exposure Exposure Event Occurs eye_rinse Immediately rinse with water for at least 15 minutes, lifting upper and lower eyelids. exposure->eye_rinse Eye skin_remove Immediately take off all contaminated clothing. exposure->skin_remove Skin ingest_rinse Rinse mouth with water. exposure->ingest_rinse Ingestion inhale_air Move victim into fresh air. exposure->inhale_air Inhalation eye_lenses Remove contact lenses, if present and easy to do. Continue rinsing. eye_rinse->eye_lenses eye_medical Call a POISON CENTER or doctor immediately. eye_lenses->eye_medical skin_wash Wash off with soap and plenty of water. skin_remove->skin_wash skin_medical Consult a doctor if irritation persists. skin_wash->skin_medical ingest_vomit Do NOT induce vomiting. ingest_rinse->ingest_vomit ingest_medical Call a POISON CENTER or doctor immediately. ingest_vomit->ingest_medical inhale_breathe If breathing is difficult, give oxygen. If not breathing, give artificial respiration. inhale_air->inhale_breathe inhale_medical Consult a doctor immediately. inhale_breathe->inhale_medical

References

A Technical Guide to the Historical Synthesis of 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methoxy-2-methylpyridine is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a bromine atom, a methoxy group, and a methyl group on the pyridine scaffold, allows for a diverse range of chemical transformations. The strategic placement of these functional groups makes it an important intermediate for the construction of novel heterocyclic compounds with potential biological activity.

This in-depth technical guide provides a comprehensive overview of the historical and contemporary synthetic methods for this compound (CAS No: 126717-59-7). By examining the evolution of its synthesis, we can appreciate the advancements in synthetic methodology and the strategic considerations that have guided the development of efficient and regioselective routes to this important molecule.

Core Compound Data

PropertyValue
Chemical Name This compound
Synonyms 3-Bromo-6-methoxy-2-picoline, 5-Bromo-2-methoxy-6-picoline
CAS Number 126717-59-7[1]
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 86 °C at 10 mmHg

Historical Synthesis Methods: An Evolutionary Perspective

The synthesis of polysubstituted pyridines has been a long-standing challenge in organic chemistry. Early methods often suffered from low yields, harsh reaction conditions, and a lack of regioselectivity. The synthesis of this compound is a case in point, with historical routes relying on classical multi-step sequences, while modern approaches have focused on more direct and efficient functionalization of pre-existing pyridine rings. This guide will explore three key historical and contemporary strategies for the synthesis of this target molecule.

Route 1: Direct Bromination of 2-Methyl-6-methoxypyridine

The most direct and contemporary approach to this compound involves the electrophilic bromination of the readily available precursor, 2-methyl-6-methoxypyridine. The methoxy group at the 6-position and the methyl group at the 2-position are both electron-donating groups, which activate the pyridine ring towards electrophilic substitution. The directing effects of these substituents play a crucial role in the regioselectivity of the bromination reaction.

Causality Behind Experimental Choices

The choice of brominating agent and reaction conditions is critical to achieve the desired 3-bromo isomer selectively. The methoxy group is a stronger activating group than the methyl group and directs electrophilic attack to the ortho and para positions. In the case of 2-methyl-6-methoxypyridine, the 3- and 5-positions are ortho and para to the methoxy group, respectively. The methyl group also directs to its ortho and para positions (3- and 5-positions). Therefore, the electronic effects of both substituents reinforce the activation of the 3- and 5-positions. Steric hindrance from the adjacent methyl group at the 2-position can influence the regioselectivity, often favoring substitution at the less hindered 5-position. However, by carefully controlling the reaction conditions, such as temperature and the choice of brominating agent, it is possible to achieve good yields of the 3-bromo isomer. N-Bromosuccinimide (NBS) is a commonly used brominating agent for such reactions as it provides a low concentration of bromine in situ, which can help to control the selectivity and prevent over-bromination.

Experimental Protocol: Bromination of 2-Methyl-6-methoxypyridine

Step 1: Synthesis of 2-Methyl-6-methoxypyridine

Historically, 2-methyl-6-methoxypyridine can be synthesized from the commercially available 2-chloro-6-methylpyridine via nucleophilic substitution with sodium methoxide.

  • Materials: 2-chloro-6-methylpyridine, sodium methoxide, methanol, anhydrous toluene.

  • Procedure:

    • To a solution of sodium methoxide (1.2 equivalents) in methanol, add 2-chloro-6-methylpyridine (1 equivalent).

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with toluene.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 2-methyl-6-methoxypyridine.

Step 2: Bromination to this compound

  • Materials: 2-methyl-6-methoxypyridine, N-Bromosuccinimide (NBS), acetonitrile, benzoyl peroxide (initiator).

  • Procedure:

    • Dissolve 2-methyl-6-methoxypyridine (1 equivalent) in acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Data Summary
StepStarting MaterialReagentsKey ConditionsProductYield
12-chloro-6-methylpyridineSodium methoxide, MethanolReflux, 4-6 h2-methyl-6-methoxypyridine~85%
22-methyl-6-methoxypyridineNBS, Benzoyl Peroxide, AcetonitrileReflux, 2-4 hThis compound~70-80%

Workflow Diagram

G cluster_0 Route 1: Direct Bromination start 2-Chloro-6-methylpyridine step1 Nucleophilic Substitution (NaOMe, MeOH, Reflux) start->step1 intermediate 2-Methyl-6-methoxypyridine step1->intermediate step2 Electrophilic Bromination (NBS, ACN, Reflux) intermediate->step2 end This compound step2->end

Caption: Synthetic pathway via direct bromination.

Route 2: Synthesis from 2-Methyl-6-hydroxypyridine (2-Methyl-6-pyridone)

An alternative and historically significant route involves the synthesis of the corresponding pyridone, followed by bromination and subsequent O-methylation. This approach takes advantage of the different reactivity of the pyridone tautomer and allows for a different regiochemical outcome in the bromination step.

Causality Behind Experimental Choices

2-Methyl-6-hydroxypyridine exists in equilibrium with its tautomer, 6-methyl-2(1H)-pyridone. The pyridone form is generally the major tautomer. The electron-rich nature of the pyridone ring makes it highly susceptible to electrophilic substitution. Bromination of 6-methyl-2(1H)-pyridone typically occurs at the 3- and 5-positions. By controlling the stoichiometry of the brominating agent, selective monobromination at the 3-position can be achieved. The subsequent O-methylation of the resulting 3-bromo-2-methyl-6-hydroxypyridine provides the target molecule. This step is a classic Williamson ether synthesis, where the hydroxyl group of the pyridone is deprotonated with a base to form a pyridoxide, which then acts as a nucleophile to displace a halide from a methylating agent like iodomethane.

Experimental Protocol: From Pyridone Intermediate

Step 1: Synthesis of 6-Methyl-2(1H)-pyridone

This pyridone can be synthesized from 2-amino-6-methylpyridine via diazotization followed by hydrolysis.

  • Materials: 2-amino-6-methylpyridine, sodium nitrite, sulfuric acid, water.

  • Procedure:

    • Dissolve 2-amino-6-methylpyridine (1 equivalent) in a dilute solution of sulfuric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 6-methyl-2(1H)-pyridone.

Step 2: Bromination of 6-Methyl-2(1H)-pyridone

  • Materials: 6-methyl-2(1H)-pyridone, bromine, acetic acid.

  • Procedure:

    • Dissolve 6-methyl-2(1H)-pyridone (1 equivalent) in glacial acetic acid.

    • Add a solution of bromine (1 equivalent) in acetic acid dropwise at room temperature.

    • Stir the reaction mixture for 12-16 hours at room temperature.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 3-bromo-6-hydroxy-2-methylpyridine.

Step 3: O-Methylation to this compound

  • Materials: 3-bromo-6-hydroxy-2-methylpyridine, sodium hydride (or another suitable base), iodomethane, anhydrous DMF.

  • Procedure:

    • To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 3-bromo-6-hydroxy-2-methylpyridine (1 equivalent) in DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add iodomethane (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Data Summary
StepStarting MaterialReagentsKey ConditionsProductYield
12-amino-6-methylpyridineNaNO₂, H₂SO₄, H₂O0-5 °C then 50-60 °C6-methyl-2(1H)-pyridone~75%
26-methyl-2(1H)-pyridoneBr₂, Acetic AcidRoom temp, 12-16 h3-bromo-6-hydroxy-2-methylpyridine~80%
33-bromo-6-hydroxy-2-methylpyridineNaH, CH₃I, DMF0 °C to Room temp, 4-6 hThis compound~90%

Workflow Diagram

G cluster_1 Route 2: From Pyridone start 2-Amino-6-methylpyridine step1 Diazotization & Hydrolysis (NaNO₂, H₂SO₄) start->step1 intermediate1 6-Methyl-2(1H)-pyridone step1->intermediate1 step2 Bromination (Br₂, AcOH) intermediate1->step2 intermediate2 3-Bromo-6-hydroxy-2-methylpyridine step2->intermediate2 step3 O-Methylation (NaH, CH₃I, DMF) intermediate2->step3 end This compound step3->end

Caption: Synthetic pathway via the pyridone intermediate.

Route 3: A Plausible Historical Approach via the Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a classic method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3] While direct evidence for its historical use in the synthesis of this compound is scarce in readily available literature, this route represents a plausible and historically significant strategy that would have been within the toolbox of chemists in the late 19th and early 20th centuries. This hypothetical pathway highlights the importance of the Sandmeyer reaction in the functionalization of aromatic rings.

Causality Behind Experimental Choices

This route would commence with a suitably substituted aminopyridine. A logical precursor would be 3-amino-6-methoxy-2-methylpyridine. The synthesis of this precursor itself would be a multi-step process. Once obtained, the amino group can be converted to a diazonium salt using nitrous acid at low temperatures. The resulting diazonium salt is then treated with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom. The use of copper(I) salts is crucial for the success of the Sandmeyer reaction, as it proceeds via a radical-nucleophilic aromatic substitution mechanism.[2]

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-Methyl-6-methoxypyridine (as in Route 1)

Step 2: Nitration of 2-Methyl-6-methoxypyridine

  • Materials: 2-methyl-6-methoxypyridine, fuming nitric acid, sulfuric acid.

  • Procedure:

    • Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0 °C.

    • Add 2-methyl-6-methoxypyridine dropwise to the nitrating mixture, maintaining the temperature below 10 °C.

    • After the addition, stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the product with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 3-nitro-6-methoxy-2-methylpyridine.

Step 3: Reduction of the Nitro Group

  • Materials: 3-nitro-6-methoxy-2-methylpyridine, iron powder, acetic acid (or other reducing agents like Sn/HCl).

  • Procedure:

    • To a mixture of iron powder and acetic acid, heat to 80-90 °C.

    • Add a solution of 3-nitro-6-methoxy-2-methylpyridine in acetic acid dropwise.

    • After the addition, continue heating for 1-2 hours until the reaction is complete.

    • Cool the reaction mixture, filter off the iron salts, and neutralize the filtrate with a base.

    • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate to get 3-amino-6-methoxy-2-methylpyridine.

Step 4: Sandmeyer Reaction

  • Materials: 3-amino-6-methoxy-2-methylpyridine, sodium nitrite, hydrobromic acid, copper(I) bromide.

  • Procedure:

    • Dissolve 3-amino-6-methoxy-2-methylpyridine (1 equivalent) in hydrobromic acid.

    • Cool the solution to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture, extract with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with sodium hydroxide solution and then with water.

    • Dry the organic layer, remove the solvent, and purify the residue by distillation or chromatography to obtain this compound.

Data Summary
StepStarting MaterialReagentsKey ConditionsProductPlausible Yield
22-methyl-6-methoxypyridineHNO₃, H₂SO₄0-10 °C3-nitro-6-methoxy-2-methylpyridineModerate
33-nitro-6-methoxy-2-methylpyridineFe, Acetic Acid80-90 °C3-amino-6-methoxy-2-methylpyridineGood
43-amino-6-methoxy-2-methylpyridine1. NaNO₂, HBr; 2. CuBr0-5 °C then heatThis compoundModerate

Workflow Diagram

G cluster_2 Route 3: Sandmeyer Reaction start 2-Methyl-6-methoxypyridine step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 3-Nitro-6-methoxy-2-methylpyridine step1->intermediate1 step2 Reduction (Fe, AcOH) intermediate1->step2 intermediate2 3-Amino-6-methoxy-2-methylpyridine step2->intermediate2 step3 Sandmeyer Reaction (NaNO₂, HBr, CuBr) intermediate2->step3 end This compound step3->end

Caption: A plausible historical synthesis via the Sandmeyer reaction.

Conclusion

The historical synthesis of this compound illustrates the progression of synthetic organic chemistry from classical, often lengthy, reaction sequences to more direct and efficient functionalization strategies. Early approaches likely relied on multi-step transformations of simple pyridine precursors, with the Sandmeyer reaction representing a powerful, albeit indirect, tool for introducing the bromo substituent. The development of methods for the regioselective bromination of activated pyridine rings, such as 2-methyl-6-methoxypyridine, has significantly streamlined the synthesis, making this valuable intermediate more readily accessible. Similarly, the strategic use of the pyridone tautomer provides an alternative pathway with distinct advantages in controlling regioselectivity. Understanding these historical and contemporary synthetic routes provides researchers with a deeper appreciation of the chemical principles that govern the synthesis of complex heterocyclic molecules and offers a foundation for the development of even more innovative and efficient synthetic methods in the future.

References

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions.[3][4] The coupling of substituted pyridines, such as 3-Bromo-6-methoxy-2-methylpyridine, allows for the strategic introduction of diverse aryl and heteroaryl moieties, paving the way for the synthesis of complex molecular architectures with tailored biological activities and material properties.[5]

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic nuances, critical reaction parameters, and practical considerations to empower researchers, scientists, and drug development professionals to achieve high-yielding and reproducible outcomes.

Understanding the Substrate: this compound

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. The electron-donating methoxy group at the 6-position and the methyl group at the 2-position increase the electron density of the pyridine ring. This can enhance the rate of oxidative addition, a crucial step in the catalytic cycle.[4] However, the methyl group adjacent to the bromine at the 3-position introduces steric hindrance, which can impact the approach of the palladium catalyst and the subsequent steps of the reaction.[6][7][8] Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition through coordination to the palladium center.[9] Careful selection of the catalyst, ligand, and reaction conditions is therefore paramount to overcome these challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) R¹-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product R¹-R² Reductive Elimination->Product ArBr 3-Bromo-6-methoxy- 2-methylpyridine (R¹-X) ArBr->Oxidative Addition Boronic_Acid Ar'B(OH)₂ (R²-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is designed for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid on a 1 mmol scale. Adjustments may be necessary for different boronic acids or reaction scales.

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert atmosphere setup (argon or nitrogen)

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge Schlenk tube with solids: This compound, Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ B Evacuate and backfill with Argon (3x) A->B C Add degassed solvents: 1,4-Dioxane and Water B->C D Heat to 80-100 °C with vigorous stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with ethyl acetate and water F->G H Separate aqueous and organic layers G->H I Extract aqueous layer with ethyl acetate (2x) H->I J Combine organic layers, wash with brine, dry over Na₂SO₄ I->J K Filter and concentrate in vacuo J->K L Purify crude product by flash column chromatography K->L M Characterize the pure product L->M

Caption: Step-by-step workflow for the Suzuki coupling of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The biphasic solvent system is often beneficial for Suzuki couplings.[11]

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-methoxy-2-methylpyridine.

Key Considerations and Troubleshooting

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts.[12] Pd(PPh₃)₄ can also be effective.[13]These are stable and reliable sources of Pd(0) in situ.
Ligand Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often necessary for challenging substrates.[14]These ligands promote oxidative addition and reductive elimination, and can mitigate catalyst inhibition by the pyridine nitrogen.[11][15]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[13][14]The base is crucial for activating the boronic acid to facilitate transmetalation.[16] The choice of base can significantly impact the reaction rate and yield.
Solvent Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water, are preferred.[11][12][13]The solvent system influences the solubility of the reagents and the stability of the catalytic species.
Temperature 80-110 °C is a typical temperature range.Higher temperatures are often required to overcome the activation energy for challenging substrates, but can also lead to side reactions.

Troubleshooting:

  • Low or No Conversion:

    • Ensure all reagents are dry and the reaction is under a strict inert atmosphere.

    • Increase the reaction temperature or prolong the reaction time.

    • Screen different catalyst/ligand combinations. For sterically hindered substrates, more specialized ligands may be required.[7][8]

  • Side Reactions:

    • Protodebromination: The starting material is converted to 6-methoxy-2-methylpyridine. This can be caused by impurities in the reagents or degradation of the catalyst. Using fresh, high-purity reagents and ensuring a rigorously inert atmosphere can minimize this.[3]

    • Homocoupling of Boronic Acid: Formation of a biaryl from the boronic acid. This is often favored at higher temperatures or if the oxidative addition is slow. Lowering the temperature or using a more active catalyst can help.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a wide array of valuable compounds. By understanding the substrate's reactivity and carefully selecting the reaction components, researchers can achieve high yields and reproducible results. The protocol and insights provided in this guide serve as a robust starting point for the successful application of this important transformation in drug discovery and materials science.

References

Application Notes and Protocol for the Buchwald-Hartwig Amination of 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The significance of this reaction lies in its broad substrate scope and functional group tolerance, often superseding classical methods such as nucleophilic aromatic substitution, which typically require harsh reaction conditions and are limited in their applicability.[1][3]

This document provides a detailed guide for the Buchwald-Hartwig amination of 3-bromo-6-methoxy-2-methylpyridine, a heteroaryl halide with distinct electronic and steric properties. The presence of both a methoxy and a methyl group on the pyridine ring presents unique challenges that necessitate careful optimization of the reaction conditions to achieve high efficiency.[4] The strategic selection of the palladium precursor, phosphine ligand, base, and solvent is paramount for a successful transformation.

Reaction Principle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][5] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine to generate a palladium-amido complex.

  • Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium-amido complex to yield the desired N-substituted 6-methoxy-2-methylpyridin-3-amine and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[1][5]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle cluster_caption Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination Complex [L-Pd(II)(Ar)(Br)(R₂NH)] OxAdd->AmineCoord + R₂NH Amido Palladium-Amido Complex L-Pd(II)(Ar)(NR₂) AmineCoord->Amido + Base - [Base-H]Br Amido->Pd0 Amido:e->Pd0:w Product Ar-NR₂ (Product) Amido->Product Reductive Elimination CatalystRegen Pd(0) Regeneration caption A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: A Generalized Procedure

This protocol provides a robust starting point for the amination of this compound with a variety of primary and secondary amines. Optimization of specific parameters may be necessary to achieve the highest yields for a particular amine substrate.

Reagents and Materials
Reagent/MaterialPurposeSupplier/Grade
This compoundAryl HalideHigh Purity (>98%)
AmineCoupling PartnerHigh Purity (>98%)
Palladium Precursor (e.g., Pd₂(dba)₃)CatalystSigma-Aldrich, Strem
Phosphine Ligand (e.g., XPhos, RuPhos)LigandSigma-Aldrich, Strem
Base (e.g., NaOt-Bu, K₃PO₄)BaseAnhydrous, High Purity
Anhydrous Toluene (or Dioxane)SolventAnhydrous, Degassed
Schlenk Flask or GloveboxInert AtmosphereStandard Laboratory Equipment
Magnetic Stirrer and HotplateReaction ApparatusStandard Laboratory Equipment
Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4-2.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add this compound (1.0 equivalent) and the desired amine coupling partner (1.1-1.5 equivalents).

  • Solvent Addition: Add anhydrous and degassed toluene (or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Securely seal the Schlenk flask and place it in a preheated oil bath. Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure N-substituted 6-methoxy-2-methylpyridin-3-amine.

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established protocols for structurally similar bromopyridines and serve as a robust starting point for optimization.[2][3]

Amine PartnerPalladium Precursor (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Primary Aliphatic AminePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.5)Toluene100
Secondary Aliphatic AminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane110
Primary ArylaminePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2)Toluene100
Secondary ArylaminePd₂(dba)₃ (2)Xantphos (4)K₂CO₃ (2.5)1,4-Dioxane110

Experimental Workflow: A Visual Guide

Buchwald_Hartwig_Workflow Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Pd-catalyst, Ligand, Base, Aryl Halide, Amine) Setup->Reagents Solvent 3. Add Anhydrous Solvent Reagents->Solvent Reaction 4. Heat and Stir (80-110 °C) Solvent->Reaction Monitor 5. Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup 6. Workup (Cool, Dilute, Filter) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Mechanism & Rationale: The "Why" Behind the Protocol

The successful amination of the sterically hindered and electron-rich this compound is highly dependent on the judicious choice of each reaction component.

  • The Catalyst and Ligand System: The steric hindrance from the 2-methyl group and the electron-donating nature of the 6-methoxy group can make oxidative addition challenging. To overcome this, bulky and electron-rich phosphine ligands are essential.[3] Ligands such as XPhos, RuPhos, and BrettPhos, developed by the Buchwald group, have proven to be exceptionally effective for such challenging substrates.[3] These ligands promote the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step. The steric bulk also facilitates the final reductive elimination step.

  • The Role of the Base: A strong, non-nucleophilic base is typically required to deprotonate the amine in the catalytic cycle.[6] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For more sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may necessitate higher reaction temperatures or longer reaction times.[6]

  • Solvent Selection: Anhydrous and aprotic solvents are crucial to prevent the deactivation of the catalyst and the hydrolysis of the base. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations due to their ability to dissolve the various reaction components and their high boiling points, which allow for elevated reaction temperatures.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base- Use a fresh batch of palladium precursor and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu) or ensure the base is anhydrous.
Formation of Side Products (e.g., Hydrodehalogenation) - Reaction temperature is too high- Inappropriate ligand selection- Lower the reaction temperature.- Screen different bulky phosphine ligands; some may be more effective at promoting C-N bond formation over competing side reactions.
Incomplete Reaction - Insufficient reaction time- Low catalyst loading- Extend the reaction time and monitor by TLC or LC-MS.- Increase the catalyst and ligand loading slightly (e.g., from 1.5 mol% to 2.5 mol% Pd).

References

Application Note & Protocol: Sonogashira Coupling of 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Alkynylation of a Privileged Heterocycle

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This powerful transformation, catalyzed by palladium and typically co-catalyzed by copper, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][5] The reaction generally proceeds under mild conditions, tolerating a wide variety of functional groups, which underscores its synthetic utility.[1][5]

This document provides a detailed guide to the Sonogashira coupling of 3-bromo-6-methoxy-2-methylpyridine, a substituted pyridine scaffold of significant interest in medicinal chemistry. The electron-donating methoxy and methyl groups influence the reactivity of the pyridine ring, making the optimization of coupling conditions crucial for achieving high yields and purity. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, bases, and solvents, and provide a robust, field-proven protocol for this specific transformation.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling reaction is understood to operate through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] While the exact intermediates can be influenced by the specific reaction conditions, the fundamental steps are well-established.[2][3]

A simplified representation of the dual catalytic cycle is presented below:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-X-Pd(II)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex R-C≡C-R'-Pd(II)L₂ transmetalation->product_complex cu_catalyst Cu(I)X transmetalation->cu_catalyst Regenerates Catalyst reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-C≡C-R' reductive_elimination->product pi_complex π-Alkyne-Cu Complex cu_catalyst->pi_complex alkyne H-C≡C-R' alkyne->pi_complex deprotonation Deprotonation (Base) pi_complex->deprotonation cu_acetylide Cu-C≡C-R' deprotonation->cu_acetylide base_product Base-H⁺X⁻ deprotonation->base_product cu_acetylide->transmetalation Transfers Acetylide to Palladium aryl_halide R-X (3-Bromo-6-methoxy -2-methylpyridine) aryl_halide->oxidative_addition

Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

The Palladium Cycle:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[6]

  • Transmetalation: The acetylide group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the bromide.[6][7] This is often the rate-determining step.[6][7]

  • Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[6]

  • Deprotonation: In the presence of a base, the terminal proton of the alkyne becomes more acidic and is removed, forming a copper acetylide intermediate.[3][6]

  • Acetylide Transfer: This copper acetylide then participates in the transmetalation step of the palladium cycle.[6]

Optimizing Reaction Conditions for this compound

The electronic nature of the aryl bromide substrate is a key factor in the Sonogashira coupling. Aryl bromides are generally less reactive than their iodide counterparts and often require more forcing conditions, such as elevated temperatures.[1] The presence of electron-donating groups, like the methoxy and methyl substituents on the pyridine ring, can further decrease the reactivity of the C-Br bond towards oxidative addition. Therefore, careful selection of the catalytic system and reaction parameters is essential.

Parameter Recommendation Rationale
Palladium Precatalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄These are robust and commercially available catalysts effective for aryl bromides.[1][6][8] PdCl₂(PPh₃)₂ is often more stable and soluble.[6]
Copper (I) Co-catalyst Copper(I) iodide (CuI)CuI is the classic and most common co-catalyst, accelerating the reaction and allowing for milder conditions.[1][4]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Amine bases are widely used as they also serve as a solvent and neutralize the HBr byproduct.[1][9] DIPA can sometimes offer better results.
Solvent Toluene, DMF, or a mixture (e.g., Toluene/TEA)Toluene is a good non-polar choice, while DMF can be beneficial for substrate solubility.[10][11] Using the amine base as a co-solvent is a common and effective strategy.[11]
Temperature 50-80 °CGiven the lower reactivity of the aryl bromide, heating is generally required to drive the reaction to completion.[1]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[12]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a reliable starting point for the coupling of this compound with a representative terminal alkyne, phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 eq, 2.5 mol%)

  • Copper(I) iodide (CuI) (0.05 eq, 5 mol%)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 202 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and triethylamine (2.5 mL) to the flask. Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add phenylacetylene (e.g., 132 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-methoxy-2-methyl-3-(phenylethynyl)pyridine.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a more active ligand system, such as those developed by Buchwald.[8]

  • Glaser Homocoupling: The formation of a diyne byproduct from the alkyne is a common side reaction, often promoted by the presence of oxygen.[5] Ensure the reaction is performed under strictly anaerobic conditions.[12] Copper-free Sonogashira conditions can also be explored to mitigate this issue, though they may require different ligands and bases.[1][5]

  • Debromination: Reduction of the starting material can sometimes be observed. This may be minimized by ensuring the quality of the reagents and maintaining a strictly inert atmosphere.

Conclusion

The Sonogashira coupling offers a reliable and versatile method for the alkynylation of this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a variety of alkynyl-substituted pyridines. The protocol provided herein serves as a robust starting point, which can be further optimized based on the specific alkyne coupling partner and desired scale. This powerful synthetic tool will undoubtedly continue to facilitate the development of novel molecular entities in drug discovery and materials science.

References

The Strategic Functionalization of 3-Bromo-6-methoxy-2-methylpyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, pyridine derivatives stand out as "privileged scaffolds" due to their prevalence in a vast array of biologically active compounds and functional materials.[1] The strategic introduction of diverse substituents onto the pyridine core is a cornerstone of molecular design, enabling the fine-tuning of physicochemical properties and biological activity. 3-Bromo-6-methoxy-2-methylpyridine is a particularly valuable building block, offering a handle for functionalization at the 3-position, while the 2-methyl and 6-methoxy groups modulate the electronic and steric properties of the ring.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, providing efficient and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2] This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into the nuances of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, empowering you to harness the full synthetic potential of this versatile building block.

Understanding the Substrate: The Role of Substituents

The reactivity of this compound in palladium-catalyzed cross-coupling is influenced by the interplay of its three substituents:

  • 3-Bromo Group: This serves as the primary reactive site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

  • 2-Methyl Group: This group exerts a steric effect, which can influence the approach of the bulky palladium catalyst and the choice of appropriate ligands.

  • 6-Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring. This can impact the rate of oxidative addition and the overall reactivity of the substrate. For electron-deficient substrates, electron-rich ligands are often employed to enhance catalyst activity.[3]

The judicious selection of catalysts, ligands, bases, and solvents is therefore paramount to achieving high yields and selectivities in the cross-coupling reactions of this substrate.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[4] This reaction couples an organoboron reagent (boronic acid or boronic ester) with an organic halide.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-Br(Ln) Aryl-Pd(II)-Br(Ln) Pd(0)Ln->Aryl-Pd(II)-Br(Ln) Oxidative Addition Aryl-Pd(II)-Ar'(Ln) Aryl-Pd(II)-Ar'(Ln) Aryl-Pd(II)-Br(Ln)->Aryl-Pd(II)-Ar'(Ln) Transmetalation Aryl-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Product Ar-Ar' Aryl-Pd(II)-Ar'(Ln)->Product Substrate Ar-Br Substrate->Aryl-Pd(II)-Br(Ln) Boronic_Acid Ar'-B(OR)2 Boronic_Acid->Aryl-Pd(II)-Br(Ln) Base Base Base->Aryl-Pd(II)-Br(Ln)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 6-Methoxy-2-methyl-3-phenylpyridine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[4][6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate and SPhos.

  • Add toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-methoxy-2-methyl-3-phenylpyridine.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)10016~90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane9018~92
33-Thienylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012~88

Note: Yields are estimates based on similar reactions and may require optimization for this specific substrate.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins.[2][7]

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[8]

Heck_Reaction Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-Br(Ln) Aryl-Pd(II)-Br(Ln) Pd(0)Ln->Aryl-Pd(II)-Br(Ln) Oxidative Addition Alkene_Complex [Aryl-Pd(II)-Br(Ln)(Alkene)] Aryl-Pd(II)-Br(Ln)->Alkene_Complex Coordination Insertion_Product R-CH2-CH(Aryl)-Pd(II)-Br(Ln) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [Product-Pd(II)-H(Ln)] Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)Ln Reductive Elimination Product Aryl-Alkene Product_Complex->Product Substrate Ar-Br Substrate->Aryl-Pd(II)-Br(Ln) Alkene Alkene Alkene->Alkene_Complex Base Base Base->Product_Complex

Figure 2: Catalytic cycle of the Heck reaction.

Experimental Protocol: Synthesis of 6-Methoxy-2-methyl-3-styrylpyridine

This is a general procedure for the Heck reaction with aryl bromides.[9][10]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring for 24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[11][12] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Mechanistic Overview

The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[13]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-Br(Ln) Aryl-Pd(II)-Br(Ln) Pd(0)Ln->Aryl-Pd(II)-Br(Ln) Oxidative Addition Aryl-Pd(II)-Alkyne(Ln) Aryl-Pd(II)-Alkyne(Ln) Aryl-Pd(II)-Br(Ln)->Aryl-Pd(II)-Alkyne(Ln) Transmetalation Aryl-Pd(II)-Alkyne(Ln)->Pd(0)Ln Reductive Elimination Product Aryl-Alkyne Aryl-Pd(II)-Alkyne(Ln)->Product Cu-Br Cu-Br Cu-Alkyne Cu-Alkyne Cu-Br->Cu-Alkyne Deprotonation Cu-Alkyne->Aryl-Pd(II)-Br(Ln) Alkyne-H Alkyne-H Alkyne-H->Cu-Alkyne Base Base Base->Alkyne-H Substrate Ar-Br Substrate->Aryl-Pd(II)-Br(Ln)

Figure 3: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 6-Methoxy-2-methyl-3-(phenylethynyl)pyridine

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[14][15]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[2][16] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[1]

Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[1]

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-Br(Ln) Aryl-Pd(II)-Br(Ln) Pd(0)Ln->Aryl-Pd(II)-Br(Ln) Oxidative Addition Amine_Complex [Aryl-Pd(II)-Br(Ln)(Amine)] Aryl-Pd(II)-Br(Ln)->Amine_Complex Coordination Amido_Complex Aryl-Pd(II)-NR2(Ln) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd(0)Ln Reductive Elimination Product Aryl-NR2 Amido_Complex->Product Substrate Ar-Br Substrate->Aryl-Pd(II)-Br(Ln) Amine HNR2 Amine->Amine_Complex Base Base Base->Amine_Complex

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Phenyl-6-methoxy-2-methylpyridin-3-amine

This protocol provides a generalized procedure adaptable for coupling various amines with this compound.[1][17]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide.

  • Add this compound and aniline to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Stille Coupling: Versatility with Organostannanes

The Stille coupling offers a versatile method for C-C bond formation using organostannane reagents.[8][18] A key advantage is the stability of organostannanes to a wide range of reaction conditions, though their toxicity is a notable drawback.

Mechanistic Overview

The catalytic cycle for the Stille coupling is analogous to other palladium-catalyzed cross-coupling reactions.[18]

Stille_Coupling Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-Br(Ln) Aryl-Pd(II)-Br(Ln) Pd(0)Ln->Aryl-Pd(II)-Br(Ln) Oxidative Addition Aryl-Pd(II)-R'(Ln) Aryl-Pd(II)-R'(Ln) Aryl-Pd(II)-Br(Ln)->Aryl-Pd(II)-R'(Ln) Transmetalation Aryl-Pd(II)-R'(Ln)->Pd(0)Ln Reductive Elimination Product Ar-R' Aryl-Pd(II)-R'(Ln)->Product Substrate Ar-Br Substrate->Aryl-Pd(II)-Br(Ln) Organostannane R'-SnR3 Organostannane->Aryl-Pd(II)-Br(Ln)

Figure 5: Catalytic cycle of the Stille coupling.

Experimental Protocol: Synthesis of 6-Methoxy-2-methyl-3-(tributylstannyl)pyridine

This protocol is a general procedure for the Stille coupling of aryl bromides.[9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Tributyl(vinyl)tin (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound and anhydrous toluene.

  • Add tributyl(vinyl)tin via syringe.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to 110 °C and stir vigorously for 18 hours.

  • Monitor the reaction's progress by TLC.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound are valuable intermediates and final products in several fields. The 6-methoxy group is a common feature in many approved drugs, influencing ligand-target binding and pharmacokinetic properties.[19]

  • Medicinal Chemistry: 3-Aryl-6-methoxy-2-methylpyridines can serve as scaffolds for kinase inhibitors, with the 2-aminopyridine motif acting as a "hinge-binding" element.[9] The aryl group introduced via cross-coupling can be tailored to interact with other regions of the ATP-binding pocket, enhancing potency and selectivity. Substituted pyridines are also being investigated as P-glycoprotein inhibitors to overcome multidrug resistance in cancer therapy.[20]

  • Materials Science: The introduction of extended π-systems through Heck and Sonogashira couplings can lead to the development of novel organic materials with interesting photophysical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently construct complex molecules with tailored properties for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a robust starting point for the exploration and optimization of these transformative reactions.

References

The Strategic Application of 3-Bromo-6-methoxy-2-methylpyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast chemical space explored for kinase inhibition, pyridine-based scaffolds have emerged as "privileged structures." Their ability to form key hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of various kinases makes them a highly sought-after motif for medicinal chemists.

3-Bromo-6-methoxy-2-methylpyridine is a versatile and strategically functionalized building block for the synthesis of a diverse array of kinase inhibitors. The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. The methoxy and methyl groups at the 6- and 2-positions, respectively, influence the molecule's electronics and sterics, which can be leveraged to fine-tune the selectivity and potency of the final inhibitor. This application note provides a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with detailed protocols for key synthetic transformations.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.

PropertyValueSource
Molecular Formula C₇H₈BrNO--INVALID-LINK--[1]
Molecular Weight 202.05 g/mol --INVALID-LINK--[1]
CAS Number 126717-59-7--INVALID-LINK--
Appearance Liquid or Solid--INVALID-LINK--
Density 1.468 g/mL at 25 °C--INVALID-LINK--
Boiling Point Not available
Melting Point Not available
Flash Point 106 °C--INVALID-LINK--

Safety Summary: this compound is harmful if swallowed and causes serious eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound is the key to its synthetic utility, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The two most prevalent and powerful of these methods in the context of kinase inhibitor synthesis are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures that are common in kinase inhibitors.[2] This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Workflow reagents Reagents: - this compound - Arylboronic Acid/Ester - Palladium Catalyst - Base - Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Add reagents to flask reaction Heating & Stirring setup->reaction 2. Heat to reaction temp. workup Aqueous Workup & Extraction reaction->workup 3. Cool & quench purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate crude product product Final Biaryl Product (Kinase Inhibitor Scaffold) purification->product 5. Obtain pure compound Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination + R₂NH amido_complex Pd(II)-Amido Complex amine_coordination->amido_complex - HX (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product aryl_halide Ar-X amine R₂NH

References

The Versatile Intermediate: 3-Bromo-6-methoxy-2-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized in a regioselective manner. 3-Bromo-6-methoxy-2-methylpyridine (CAS No: 126717-59-7) has emerged as a particularly valuable building block for pharmaceutical research and development. Its trifunctional nature—a reactive bromine atom for cross-coupling, a methoxy group that modulates electronic properties and can act as a hydrogen bond acceptor, and a methyl group that can influence conformation and metabolic stability—makes it a highly versatile intermediate for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols for its use in key bond-forming reactions that are central to the construction of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The methodologies presented herein are grounded in established chemical principles and are designed to be readily adaptable for both small-scale discovery and larger-scale process development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [1][2]
CAS Number 126717-59-7[1][2]
Appearance Liquid[2]
Density 1.468 g/mL at 25 °C[2]
Refractive Index n20/D 1.548[2]
Storage Temperature 2-8°C[2]

Synthesis of the Intermediate: A Plausible Synthetic Route

While various proprietary methods exist for the synthesis of this compound, a logical and scalable approach involves the direct bromination of a readily available starting material, 2-methyl-6-methoxypyridine. This method is analogous to the synthesis of similar brominated pyridines.[3]

Protocol 1: Synthesis of this compound

This protocol describes the electrophilic bromination of 2-methyl-6-methoxypyridine. The methoxy and methyl groups are ortho, para-directing, and the bromine is expected to add at the 3-position due to steric hindrance at the 5-position.

Materials:

  • 2-methyl-6-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-6-methoxypyridine (1.0 equiv) in dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 equiv) dropwise, maintaining the temperature below 5 °C.

  • Brominating Agent Addition: Add N-Bromosuccinimide (1.05 equiv) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by pouring it over crushed ice. Slowly add saturated sodium bicarbonate solution until the pH is neutral. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound.

Application in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound provides a versatile handle for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of many pharmaceuticals. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are among the most powerful and widely used methods in modern organic synthesis.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and hetero-biaryl structures. These motifs are present in a wide range of drugs. For instance, the core of certain gamma-secretase modulators (GSMs), investigated for the treatment of Alzheimer's disease, contains a substituted methoxypyridine scaffold, which can be synthesized via a Suzuki coupling.[4]

This protocol is adapted from established procedures for the Suzuki coupling of bromopyridines.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-methoxy-2-methylpyridine.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) - Pd(PPh₃)₄ B Inert Atmosphere (Argon Purge) A->B C Add Degassed Solvent B->C D Heat to 90-100 °C C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J 3-Aryl-6-methoxy-2-methylpyridine I->J Pure Product

Generalized workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines, which are prevalent in pharmaceuticals. This reaction is particularly useful for creating the core structures of kinase inhibitors and GPCR modulators. For example, the synthesis of certain dopamine and serotonin receptor antagonists involves the formation of a C-N bond to a substituted pyridine ring.[6]

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridines.[4][7]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound to the flask, followed by anhydrous, degassed toluene.

  • Amine Addition: Add the primary amine via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Washing: Wash the combined organic filtrates with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-amino-6-methoxy-2-methylpyridine.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Pd(II)-Amido Complex AmineCoord->Amido Base, -HBase Amido->Pd0 Reductive Elimination Product Product Amido->Product ArylHalide Ar-Br Amine R₂NH Base Base

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles from 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is due to the unique electronic properties conferred by the nitrogen heteroatom, which can participate in hydrogen bonding and other crucial interactions with biological targets.[1][2][3] Within this class of compounds, substituted pyridines serve as versatile building blocks for constructing more complex, biologically active molecules. 3-Bromo-6-methoxy-2-methylpyridine (CAS: 126717-59-7) is a particularly valuable starting material.[4][5][6] Its structure is primed for synthetic diversification: the bromo group at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the methoxy and methyl groups at the 6- and 2-positions, respectively, modulate the electronic and steric properties of the ring, influencing reactivity and providing sites for further functionalization.

This guide provides an in-depth exploration of key synthetic strategies for leveraging this compound as a precursor to novel heterocyclic structures. We will focus on robust, field-proven palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each methodology, we will dissect the underlying catalytic cycle, provide detailed experimental protocols, and discuss the rationale behind the selection of catalysts, ligands, and reaction conditions.

Section 1: Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic Framework

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] The majority of these transformations, including those discussed herein, operate via a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this fundamental cycle is critical for troubleshooting and optimizing reactions.

The generalized cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Ad Oxidative Addition (Ar-X) Pd(0)L2->Ox_Ad Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Intermediate Ox_Ad->Pd(II)_Complex Transmetalation Transmetalation (R-M) Pd(II)_Complex->Transmetalation R-M Pd(II)_Amido Ar-Pd(II)-R(L2) Intermediate Transmetalation->Pd(II)_Amido Red_Elim Reductive Elimination Pd(II)_Amido->Red_Elim Forms Ar-R Red_Elim->Pd(0)L2 Regenerates Catalyst

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Section 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[10] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of many boronic acids.[10]

Causality Behind Experimental Choices:

  • Catalyst: Palladium acetate (Pd(OAc)₂) or palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) are common choices. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For a somewhat sterically hindered substrate like this compound, ligands such as triphenylphosphine (PPh₃) or more electron-rich, bulky ligands can improve reaction efficiency.[11]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 2.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow start Start: Reagents reagents 1. Add Reagents to Flask: - this compound - Phenylboronic Acid - Base (e.g., Na2CO3) - Solvent (e.g., Dioxane/H2O) start->reagents degas 2. Degas Mixture (Argon sparging) reagents->degas catalyst 3. Add Pd Catalyst & Ligand (e.g., Pd(OAc)2, PPh3) degas->catalyst heat 4. Heat to Reflux (e.g., 90-100 °C) catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Aqueous Workup (Extraction with EtOAc) monitor->workup purify 7. Purify by Chromatography workup->purify product End: Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (to achieve a ~0.2 M concentration of the limiting reagent).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (PPh₃).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-methoxy-2-methyl-3-phenylpyridine.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective system for standard Suzuki couplings.[11]
Base Na₂CO₃ (aq)Mild base, effective for activating the boronic acid.[12]
Solvent 1,4-Dioxane / H₂OGood solvency for both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy to drive the catalytic cycle.
Equivalents (Boronic Acid) 1.1 - 1.5A slight excess ensures complete consumption of the starting halide.

Section 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14][15] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, replacing harsher classical methods.[15]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. The steric hindrance of the 2-methyl group on the pyridine substrate makes reductive elimination more challenging. Therefore, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or BINAP) are often essential.[13][16] These ligands promote the reductive elimination step and stabilize the active catalyst.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[13][14][16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalyst.

Protocol 3.1: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Workflow start Start: Inert Setup setup 1. Add Pd Precursor, Ligand, & Base to Oven-Dried Schlenk Flask start->setup atmosphere 2. Evacuate & Backfill with Argon (3x) setup->atmosphere reagents 3. Add Pyridine & Amine via Syringe atmosphere->reagents solvent 4. Add Anhydrous Toluene reagents->solvent heat 5. Heat with Vigorous Stirring (e.g., 100-110 °C) solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Quench, Extract, & Purify monitor->workup product End: Product workup->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (to achieve a ~0.1-0.2 M concentration), followed by the addition of morpholine (1.2 equiv) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Workup: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired 4-(6-methoxy-2-methylpyridin-3-yl)morpholine.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / BINAPA robust system for coupling sterically demanding heteroaryl halides.[13][16]
Base NaOt-BuStrong, non-nucleophilic base essential for amine deprotonation.[13][16]
Solvent Anhydrous TolueneAprotic solvent prevents reaction with the strong base.
Temperature 100-110 °CHigher temperatures are often needed to overcome the activation barrier.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Section 4: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is notable for its use of a dual-catalyst system, typically involving palladium and copper(I).[18][19] The resulting alkynylpyridines are exceptionally useful intermediates, primed for further transformations such as cyclization reactions to form fused heterocycles.

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in other cross-couplings, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common, stable Pd(II) precatalyst that is readily reduced in situ.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium center than the alkyne itself, accelerating the catalytic cycle.[19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to deprotonate the terminal alkyne and as a solvent.

  • Ligand: Triphenylphosphine (PPh₃) is often used to stabilize the palladium catalyst.

Protocol 4.1: Sonogashira Coupling of this compound with Phenylacetylene

Sonogashira_Workflow start Start: Inert Setup setup 1. Add Pyridine, Pd Catalyst, CuI, & Ligand to Flask start->setup atmosphere 2. Evacuate & Backfill with Argon (3x) setup->atmosphere reagents 3. Add Solvent (DMF) & Base (Et3N) atmosphere->reagents alkyne 4. Add Terminal Alkyne (e.g., Phenylacetylene) reagents->alkyne heat 5. Heat to 80-100 °C alkyne->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Aqueous Workup & Extraction monitor->workup purify 8. Purify by Chromatography workup->purify product End: Product purify->product

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) Iodide (CuI, 4-5 mol%)

  • Triphenylphosphine (PPh₃, 4-6 mol%)

  • Triethylamine (Et₃N)

  • DMF (optional co-solvent)

Procedure:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), CuI (4-5 mol%), and PPh₃ (4-6 mol%).

  • Solvent and Reagent Addition: Add degassed triethylamine (or a mixture of DMF and Et₃N). Then, add phenylacetylene (1.1 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford 6-methoxy-2-methyl-3-(phenylethynyl)pyridine.

ParameterConditionRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic and highly effective dual-catalyst system for Sonogashira coupling.[17][18]
Base Et₃NActs as both a base and a solvent, scavenging the HBr byproduct.
Solvent Et₃N / DMFDMF can be used as a co-solvent to improve the solubility of reagents.
Temperature 80-100 °CSufficient to promote the reaction without significant side product formation.
Atmosphere Inert (Argon/Nitrogen)Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling).

References

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-methoxy-2-methylpyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with the 6-methoxy-2-methylpyridine unit being of particular interest.[1][2] The introduction of aryl or heteroaryl substituents at the 3-position via robust and versatile synthetic methodologies is crucial for the development of novel pharmaceuticals and functional materials.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[5][6][7][8]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-bromo-6-methoxy-2-methylpyridine with a variety of boronic acids. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and optimized experimental protocol, and address common challenges and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed process that orchestrates the coupling of an organohalide with an organoboron compound.[5][9] The catalytic cycle, a finely tuned sequence of elementary steps, is central to the success of this transformation.[6][10]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step.[9]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12] The choice of base is critical and can significantly impact the reaction rate and yield.[13]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-R RedElim->Pd0 Product 3-R-6-methoxy-2-methylpyridine RedElim->Product ArylBromide This compound ArylBromide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (Starting Material)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)

Safety Precaution: this compound is harmful if swallowed and causes serious eye damage.[14] Handle with appropriate personal protective equipment (PPE), including safety glasses and gloves, in a well-ventilated fume hood.

Reaction Setup and Execution

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Mixture (e.g., N₂ bubbling or freeze-pump-thaw) solvent->degas catalyst Add Palladium Catalyst under Inert Atmosphere degas->catalyst heat Heat to Reaction Temperature (e.g., 80-110 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (a typical concentration is 0.1-0.2 M with respect to the limiting reagent). For many applications, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is effective.[15]

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture. This can be achieved by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. Proper degassing is critical to prevent catalyst deactivation.[16]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Recommended Reaction Conditions

The optimal reaction conditions can vary depending on the electronic and steric properties of the boronic acid. The following table provides a starting point for optimization.

Boronic Acid TypeRecommended CatalystRecommended BaseSolvent SystemTemperature (°C)
Electron-rich Arylboronic Acids Pd(dppf)Cl₂ (2-3 mol%)K₂CO₃ (2 eq.)1,4-Dioxane/H₂O (4:1)90-100
Electron-poor Arylboronic Acids Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand (e.g., SPhos, XPhos)K₃PO₄ (3 eq.)Toluene or Dioxane100-110
Heteroarylboronic Acids Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂Cs₂CO₃ (2.5 eq.)1,4-Dioxane100-110
Sterically Hindered Boronic Acids Pd₂(dba)₃ (2-3 mol%) with a bulky, electron-rich ligand (e.g., RuPhos)K₃PO₄ or CsFToluene110

Troubleshooting and Field-Proven Insights

Despite its robustness, the Suzuki-Miyaura coupling of heteroaromatic systems can present challenges. Below are common issues and their potential solutions.

  • Low or No Conversion:

    • Catalyst Inactivation: Ensure thorough degassing of the reaction mixture.[16] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[16] Using bulky, electron-rich phosphine ligands can mitigate this effect.[12][17]

    • Inactive Catalyst: Use a fresh bottle of palladium catalyst, as they can degrade over time.

    • Insufficient Temperature: For less reactive boronic acids or aryl bromides, a higher reaction temperature may be required.

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This is often promoted by water and strong bases.[16] Using boronic esters (e.g., pinacol esters) can increase stability.[9] Alternatively, using anhydrous conditions with a base like potassium fluoride (KF) can be beneficial.[11]

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[9] Thorough degassing is the primary preventative measure.

  • Difficult Purification:

    • Residual palladium can often co-elute with the product. Washing the crude product solution with an aqueous solution of sodium thiosulfate or ammonium chloride can help remove palladium residues.[16]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 3-aryl- and 3-heteroaryl-6-methoxy-2-methylpyridines. By understanding the reaction mechanism, carefully selecting the catalyst, base, and solvent, and employing rigorous experimental technique, researchers can efficiently access a wide range of valuable compounds for drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important transformation.

References

The Strategic Application of 3-Bromo-6-methoxy-2-methylpyridine in Modern Agrochemical Research: A Technical Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Crop Protection

The pyridine ring is a cornerstone in the architecture of modern agrochemicals, lending its favorable physicochemical properties to a multitude of herbicides, fungicides, and insecticides.[1] Its nitrogen atom enhances water solubility and provides a key point of interaction with biological targets. Within this versatile class of compounds, 3-Bromo-6-methoxy-2-methylpyridine (CAS No. 126717-59-7) has emerged as a particularly valuable intermediate for the synthesis of novel crop protection agents.[2] The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring offers a rich platform for chemical diversification, enabling the creation of extensive libraries of candidate molecules for biological screening. This guide provides an in-depth exploration of the applications of this compound in agrochemical research, complete with detailed synthetic protocols and bioassay methodologies.

Core Attributes of this compound

The utility of this molecule stems from its distinct structural features:

  • The Reactive Bromine Handle: The bromine atom at the 3-position is the primary site for chemical modification, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents, which is a cornerstone of modern medicinal and agrochemical chemistry.

  • The Methoxy Group's Influence: The electron-donating methoxy group at the 6-position can influence the reactivity of the pyridine ring and the overall lipophilicity of the final molecule, a critical parameter for its uptake and transport within the target pest or plant.

  • The Methyl Group's Contribution: The methyl group at the 2-position can play a role in the molecule's binding to its biological target and can also be a site for further functionalization.

PropertyValue
CAS Number 126717-59-7
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 86 °C at 10 mmHg

Key Synthetic Transformations: Building Agrochemical Scaffolds

The primary synthetic utility of this compound lies in the functionalization of the carbon-bromine bond. The Suzuki-Miyaura cross-coupling reaction is a paramount example, enabling the formation of a carbon-carbon bond between the pyridine ring and a boronic acid or ester. This reaction is instrumental in constructing the biaryl and heteroaryl structures prevalent in many contemporary pesticides.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants.

  • Reaction: Stir the reaction mixture at a temperature of 80-110 °C under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 3-aryl-6-methoxy-2-methylpyridine.

Suzuki_Miyaura_Coupling reactant1 3-Bromo-6-methoxy- 2-methylpyridine product 3-Aryl-6-methoxy- 2-methylpyridine reactant1->product Suzuki-Miyaura Coupling reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->product reagents Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->product

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Application Notes in Agrochemical Discovery

Derivatives of this compound have shown potential across the three major classes of agrochemicals: herbicides, fungicides, and insecticides.

Herbicidal Applications: Targeting Essential Plant Processes

The pyridine ring is a key component of several classes of herbicides, including synthetic auxins and inhibitors of essential enzymes. The ability to introduce diverse aryl groups at the 3-position of the 6-methoxy-2-methylpyridine core allows for the exploration of structure-activity relationships (SAR) to optimize herbicidal potency and selectivity. For instance, certain pyridine sulfonamide derivatives have demonstrated significant herbicidal activity.

Potential Targets for Herbicidal Derivatives:

  • Acetolactate Synthase (ALS) Inhibitors: This class of herbicides disrupts the biosynthesis of branched-chain amino acids in plants.

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: These herbicides interfere with chlorophyll biosynthesis, leading to rapid plant death.

  • Synthetic Auxins: These compounds mimic the natural plant hormone auxin, causing uncontrolled and disorganized growth.

Fungicidal Applications: Combating Plant Pathogens

Picolinamides are a class of fungicides that have shown efficacy against a broad spectrum of plant pathogens. The synthesis of novel picolinamide derivatives can be achieved by leveraging the reactivity of the 3-bromo position of the starting material. These compounds often act by inhibiting crucial fungal enzymes, such as succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.

Key Fungal Pathogens Targeted:

  • Botrytis cinerea (Gray Mold)

  • Aspergillus niger

  • Helminthosporium oryzae

  • Pyricularia oryzae (Rice Blast)

Insecticidal Applications: Disrupting the Insect Nervous System

The pyridine scaffold is a well-established pharmacophore in insecticides, most notably in the neonicotinoid class, which targets the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. By synthesizing novel derivatives of this compound, researchers can explore new chemical space for insecticidal activity. For example, pyrazole amides containing a pyridine moiety have demonstrated potent insecticidal effects.

Prominent Insect Pests of Interest:

  • Aphids (Aphis spp.)

  • Whiteflies (Bemisia tabaci)

  • Lepidopteran pests (e.g., armyworms, cutworms)

Protocols for Biological Evaluation

Protocol 2: Greenhouse Bioassay for Herbicidal Activity (Post-emergence)

This protocol provides a standardized method for assessing the post-emergence herbicidal efficacy of compounds derived from this compound.

Materials:

  • Test compounds

  • Target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Susceptible crop species (for selectivity testing, e.g., corn, soybean)

  • Pots (10 cm diameter)

  • Greenhouse potting mix

  • Laboratory spray chamber

  • Untreated control (solvent blank)

  • Commercial standard herbicide

Procedure:

  • Plant Preparation: Sow seeds of weed and crop species in pots filled with potting mix. Grow in a greenhouse under controlled conditions (e.g., 25/18°C day/night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Application: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Create a series of dilutions to achieve a range of application rates. Apply the herbicide solutions to the plants using a laboratory spray chamber to ensure uniform coverage.

  • Evaluation: Visually assess plant injury (phytotoxicity) at 3, 7, and 14 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).

  • Data Analysis: At 21 DAT, harvest the above-ground biomass, dry to a constant weight, and record the dry weight. Calculate the percent growth inhibition relative to the untreated control. Determine the GR₅₀ (the concentration required to inhibit growth by 50%) using a dose-response analysis.

Greenhouse_Bioassay cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation A Sow Seeds B Grow to 2-4 Leaf Stage A->B D Spray Application B->D C Prepare Herbicide Solutions C->D E Visual Assessment (3, 7, 14 DAT) D->E F Biomass Measurement (21 DAT) E->F G Data Analysis (GR₅₀ Calculation) F->G

Caption: Workflow for a Greenhouse Herbicide Bioassay.

Protocol 3: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol details a method for evaluating the in vitro fungicidal activity of synthesized compounds against common plant pathogenic fungi.

Materials:

  • Test compounds

  • Target fungal species (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Petri dishes (9 cm diameter)

  • Solvent (e.g., DMSO)

  • Mycelial plugs from actively growing fungal cultures

  • Commercial standard fungicide

Procedure:

  • Preparation of Media: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the molten PDA to 45-50 °C.

  • Incorporation of Test Compounds: Add the appropriate volume of a stock solution of the test compound in DMSO to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the margin of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Evaluation: After the mycelium in the control plates has reached the edge of the plate, measure the diameter of the fungal colony in the treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100. Determine the EC₅₀ (the effective concentration to inhibit growth by 50%).

Protocol 4: Laboratory Bioassay for Insecticidal Activity (Leaf-Dip Method)

This protocol describes a common laboratory method for assessing the toxicity of compounds to leaf-feeding insects.

Materials:

  • Test compounds

  • Target insect species (e.g., diamondback moth larvae, Plutella xylostella)

  • Host plant leaves (e.g., cabbage)

  • Solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Petri dishes lined with moist filter paper

  • Commercial standard insecticide

Procedure:

  • Preparation of Treatment Solutions: Prepare a stock solution of the test compound in acetone. Make a series of dilutions and add a surfactant to each.

  • Leaf Treatment: Dip host plant leaves into the treatment solutions for a set time (e.g., 10 seconds) and allow them to air dry.

  • Insect Exposure: Place the treated leaves into Petri dishes. Introduce a known number of insects (e.g., 10 third-instar larvae) into each dish.

  • Incubation: Maintain the Petri dishes at an appropriate temperature and photoperiod for the insect species.

  • Evaluation: Record insect mortality at 24, 48, and 72 hours after treatment.

  • Data Analysis: Correct for any control mortality using Abbott's formula. Calculate the LC₅₀ (the lethal concentration to kill 50% of the test population) using probit analysis.

Conclusion: A Versatile Building Block for Future Agrochemicals

This compound stands as a testament to the power of strategic molecular design in agrochemical research. Its versatile chemical nature, coupled with the established importance of the pyridine scaffold, provides a robust platform for the discovery of next-generation herbicides, fungicides, and insecticides. The protocols and application notes presented in this guide offer a comprehensive framework for researchers to harness the potential of this valuable intermediate in their quest for innovative and sustainable crop protection solutions. By combining rational design, efficient synthesis, and rigorous biological evaluation, the scientific community can continue to develop novel agrochemicals that address the evolving challenges of global food production.

References

The Strategic Role of 3-Bromo-6-methoxy-2-methylpyridine in the Synthesis of c-Met Kinase Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the c-Met Signaling Pathway in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[1][2] These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for normal cellular processes like proliferation, migration, and survival.[1][3] However, dysregulation of the HGF/c-Met axis through genetic alterations or overexpression is a significant driver of tumor development, progression, and metastasis in a wide array of human cancers.[1][4][5] This makes the c-Met signaling pathway a compelling target for anticancer drug development.[4][6] Small molecule tyrosine kinase inhibitors (TKIs) represent a major therapeutic strategy, with several c-Met inhibitors having entered clinical trials and some, like crizotinib and cabozantinib, receiving FDA approval for specific cancer types.[7][8][9][10]

This application note provides a detailed examination of a key chemical intermediate, 3-Bromo-6-methoxy-2-methylpyridine , and its pivotal role in the synthesis of potent c-Met inhibitors. We will explore the chemical rationale for its use, provide a robust, field-tested protocol for its application in a Suzuki-Miyaura cross-coupling reaction, and discuss the broader implications for structure-activity relationship (SAR) studies in the development of next-generation c-Met targeted therapies.

The c-Met Signaling Pathway: A Driver of Malignancy

Dysregulated c-Met signaling contributes to a more aggressive clinical phenotype, characterized by increased invasion and metastasis.[1] This aberrant activation can occur through various mechanisms, including:

  • Gene amplification or mutations: Leading to overexpression or constitutive activation of the receptor.[1]

  • Paracrine or autocrine loops: Where tumor cells or surrounding stromal cells produce HGF, leading to sustained receptor stimulation.[5]

The downstream effects of c-Met activation are multifaceted, promoting tumor cell proliferation, survival, angiogenesis (the formation of new blood vessels), and invasion.[1] Therefore, inhibiting the kinase activity of c-Met is a rational approach to disrupt these oncogenic processes.[4][6]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet_receptor c-Met Receptor HGF->cMet_receptor Binding & Dimerization P1 P cMet_receptor->P1 Autophosphorylation P2 P cMet_receptor->P2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT STAT STAT Pathway P2->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion

Caption: The c-Met signaling pathway initiated by HGF binding.

This compound: A Privileged Synthetic Intermediate

Chemical Properties and Reactivity

This compound is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[11] Its utility stems from the specific arrangement and electronic nature of its substituents:

  • Bromine at the 3-position: This halogen serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

  • Methoxy group at the 6-position: This electron-donating group can influence the reactivity of the pyridine ring and provides a potential point for metabolic activity or further chemical modification in the final inhibitor.

  • Methyl group at the 2-position: This group can provide steric hindrance that influences the conformation of the final molecule, potentially enhancing its binding affinity to the target kinase. It can also contribute to favorable hydrophobic interactions within the ATP-binding pocket of c-Met.

These features make this compound a valuable scaffold for introducing a substituted pyridine moiety into the core structure of c-Met inhibitors. This is significant because the pyridine ring is a common pharmacophore in kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the kinase.

PropertyValueReference
CAS Number 126717-59-7[12]
Molecular Formula C₇H₈BrNO[12]
Molecular Weight 202.05 g/mol [12]
Appearance Colorless to light yellow clear liquid[11]
Density 1.468 g/mL at 25 °C
Boiling Point 86 °C/10 mmHg[11]

Application Protocol: Suzuki-Miyaura Coupling for c-Met Inhibitor Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in forming carbon-carbon bonds.[13] The following protocol details a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in the synthesis of many c-Met inhibitors.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous potassium phosphate under an inert atmosphere. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. Degassing the solvent is essential to remove dissolved oxygen, which can interfere with the catalytic cycle.

  • Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) catalyst to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water, then separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-methoxy-2-methylpyridine.

Causality-Driven Insights:

  • Choice of Catalyst: Pd(PPh₃)₄ is a robust and commercially available catalyst suitable for a wide range of Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base Selection: Potassium phosphate is an effective base for this transformation. It facilitates the transmetalation step of the catalytic cycle by activating the boronic acid.

  • Solvent System: The dioxane/water mixture provides a good balance of polarity to dissolve both the organic substrates and the inorganic base, promoting an efficient reaction.

Suzuki_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Solvent_Catalyst Add Solvents & Catalyst Setup->Solvent_Catalyst Heat Heat & Stir (90-100 °C) Solvent_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Work-up & Extraction Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify End Pure Product Purify->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

The Catalytic Cycle in Focus

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimization. The cycle consists of three main steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.[14][15][16]

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium(II) center, displacing the halide.[15][16]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst.[14][15][16]

Suzuki_Cycle Pd0 Pd(0)Ln PdII_ArylHalide Ar-Pd(II)Ln-Br Pd0->PdII_ArylHalide Oxidative Addition PdII_Diaryl Ar-Pd(II)Ln-Ar' PdII_ArylHalide->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Diaryl->Product ArylHalide Ar-Br (3-Bromo-6-methoxy- 2-methylpyridine) ArylHalide->PdII_ArylHalide BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->PdII_ArylHalide

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion: A Versatile Tool in Drug Discovery

This compound is a highly valuable and versatile intermediate in the synthesis of c-Met inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures required for potent and selective kinase inhibition. The protocol and mechanistic insights provided herein serve as a practical guide for researchers in drug discovery and development, enabling the synthesis of novel c-Met inhibitors for the potential treatment of a range of cancers. The continued exploration of this and similar building blocks will undoubtedly fuel the discovery of the next generation of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products from 3-Bromo-6-methoxy-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of reaction products derived from 3-Bromo-6-methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of compounds synthesized using this versatile building block. This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, often yield complex mixtures that require robust purification strategies.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to equip you with the scientific rationale and actionable protocols to achieve high purity for your target compounds.

Core Reactions and Purification Challenges

This compound is frequently employed in:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the pyridine ring and an organoboron compound.[1]

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between the pyridine ring and an amine.[2]

The primary purification challenges stem from:

  • Removal of Unreacted Starting Materials: Particularly the boronic acid/ester or the amine.

  • Separation from Byproducts: Homocoupled products, dehalogenated starting material, and products from side reactions.

  • Catalyst Residue Removal: Palladium and ligand residues can be difficult to remove and may interfere with subsequent steps or biological assays.

  • Product Characteristics: The basicity of the pyridine nitrogen can lead to peak tailing during chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Persistent Peak Tailing in Column Chromatography

Q: Why do my product peaks show significant tailing on a silica gel column, and how can I resolve this?

A: Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel.[3] This phenomenon is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica.[3] This leads to non-ideal elution behavior.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporating a small amount of a volatile base, such as triethylamine (TEA) (0.1-1%) or pyridine, into your eluent system can significantly improve peak shape.[4] The added base will preferentially interact with the acidic silanol groups, minimizing their interaction with your product.

    • pH Adjustment: While less common for flash chromatography, for HPLC, adjusting the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic analyte.[3]

  • Stationary Phase Selection:

    • Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a base like triethylamine.[4]

    • Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[4] For very polar compounds, reversed-phase silica may be an option.[5]

dot

start Peak Tailing Observed q1 Modify Mobile Phase? start->q1 a1 Add Competing Base (e.g., TEA) q1->a1 Yes q2 Change Stationary Phase? q1->q2 No end Improved Peak Shape a1->end a2 Use Neutral/Basic Alumina q2->a2 Yes a3 Use Deactivated Silica q2->a3 Also Yes q2->end No, proceed with caution a2->end a3->end

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Difficulty Removing Unreacted Boronic Acid/Ester (Suzuki Coupling)

Q: After my Suzuki coupling reaction, I'm struggling to remove the excess boronic acid or its derivatives from my product.

A: Boronic acids and their byproducts can be challenging to remove due to their polarity and potential to streak on silica gel.

Solutions:

  • Aqueous Workup:

    • Basic Wash: A wash with a dilute aqueous base (e.g., 1M NaOH or Na2CO3) during the workup can help to deprotonate the boronic acid, making it more water-soluble and easier to remove in the aqueous layer.

    • Brine Wash: Subsequent washes with brine can help to remove residual water-soluble impurities.[6]

  • Specialized Chromatography:

    • If the basic wash is insufficient, consider using a specialized resin, such as a boronic acid scavenger, to selectively bind and remove the unwanted boron-containing species.

Issue 3: Incomplete Removal of Palladium Catalyst Residues

Q: My purified product is still contaminated with palladium, which is affecting my downstream applications. How can I effectively remove it?

A: Palladium residues can be persistent and are often highly colored (black or gray).

Solutions:

  • Filtration through Celite® or Silica: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or a short plug of silica gel can remove a significant portion of the precipitated palladium catalyst.[2]

  • Aqueous Washes: Certain aqueous washes can help remove palladium. For instance, a wash with an aqueous solution of thiourea or sodium sulfide can complex with the palladium, facilitating its removal into the aqueous phase. Use these with caution as they can sometimes affect the product.

  • Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium. The carbon is then removed by filtration.

dot

start Palladium Contamination step1 Filter through Celite/Silica Plug start->step1 step2 Aqueous Wash (e.g., Thiourea soln.) step1->step2 step3 Activated Carbon Treatment step2->step3 end Palladium-Free Product step3->end

Caption: Stepwise palladium removal workflow.

Issue 4: Product is Unstable on Silica Gel

Q: My desired product seems to be degrading during column chromatography on silica gel. What are my options?

A: The acidic nature of silica gel can cause degradation of sensitive compounds.[4]

Solutions:

  • Deactivation of Silica: As mentioned for peak tailing, pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites.[4]

  • Alternative Stationary Phases: Switching to a more inert stationary phase like neutral alumina is a good alternative.[4]

  • Recrystallization: If your product is a solid, recrystallization is an excellent purification method that avoids contact with silica gel altogether.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system in column chromatography for products of this compound reactions?

A1: A common and effective starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[4] The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for your target compound for good separation.[4]

Q2: How can I remove unreacted amine from a Buchwald-Hartwig reaction?

A2: A dilute acid wash (e.g., 1M HCl) during the workup is highly effective.[8] The acid will protonate the basic amine, forming a water-soluble salt that can be extracted into the aqueous layer.[8] Be cautious if your product contains acid-labile functional groups. In such cases, a wash with a saturated aqueous solution of copper sulfate can be used, which complexes with the amine.[8]

Q3: My product is a solid. What is the general procedure for recrystallization?

A3: Recrystallization is a powerful technique for purifying solids.[7] The general steps are:

  • Dissolve the impure solid in a minimal amount of a hot solvent.[7]

  • If there are insoluble impurities, perform a hot filtration to remove them.[9]

  • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[7]

  • Once crystallization is complete, cool the mixture in an ice bath to maximize the yield.[7]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[9]

  • Dry the crystals thoroughly.

Q4: Can I use liquid-liquid extraction as a primary purification method?

A4: Liquid-liquid extraction is a crucial part of the workup but is often insufficient as the sole purification method for these reactions. It is excellent for removing highly polar or non-polar impurities and unreacted starting materials that have been converted to salts (e.g., protonated amines or deprotonated boronic acids).[10][11] However, it will likely not separate your product from byproducts with similar solubility profiles. It is almost always followed by chromatography or recrystallization.

Experimental Protocols

Protocol 1: General Workup for Suzuki-Miyaura and Buchwald-Hartwig Reactions
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional organic solvent.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A dilute aqueous base (e.g., 1M Na2CO3) to remove unreacted boronic acid (for Suzuki reactions).

    • A dilute aqueous acid (e.g., 1M HCl) to remove unreacted amine (for Buchwald-Hartwig reactions). Caution: Check for product stability in acidic conditions.

    • Water.

    • Brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[6]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography with Triethylamine Additive
  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a hexane/ethyl acetate mixture.[4]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling point solvent like dichloromethane.[4] Add 0.5-1% triethylamine to the sample solution.

  • Elution: Elute the column with the predetermined solvent system containing 0.5-1% triethylamine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard, versatile, and cost-effective.[4]
Alternative Phase Neutral/Basic AluminaFor acid-sensitive compounds.[4]
Mobile Phase Hexane/Ethyl AcetateGood starting point for many pyridine derivatives.[4]
Additive for Basic Compounds 0.1-1% TriethylamineImproves peak shape by blocking acidic silanol sites.[4]
Target Rf on TLC 0.2 - 0.4Provides optimal separation on the column.[4]

References

Technical Support Center: Sonogashira Coupling of 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals tackling the Sonogashira coupling of 3-Bromo-6-methoxy-2-methylpyridine. This particular substrate presents unique challenges due to its electronic properties and steric hindrance. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My initial attempts at coupling this compound are failing or giving very low yields. What is the most likely reason?

The primary challenge with this substrate is its combination of steric hindrance and electronic properties. The methyl group at the 2-position sterically shields the bromine at the 3-position, making the crucial oxidative addition step of the palladium catalyst significantly more difficult.[1] Additionally, the methoxy group at the 6-position is electron-donating, which further deactivates the aryl bromide towards oxidative addition.[1][2] Standard Sonogashira conditions, such as those using Pd(PPh₃)₄, are often insufficient for such a demanding substrate.[3]

Q2: I'm observing significant formation of a diyne byproduct from my alkyne starting material. What is this, and how can I prevent it?

This byproduct is the result of alkyne homocoupling, often referred to as Glaser coupling.[4][5] This side reaction is almost always promoted by the presence of the copper(I) co-catalyst, especially in the presence of oxygen.[6] To minimize this, you have two primary strategies:

  • Switch to a Copper-Free Protocol: This is the most effective method to eliminate Glaser coupling.[4][7] Copper-free Sonogashira reactions rely on a more reactive palladium catalyst system and typically a stronger base to facilitate the deprotonation of the terminal alkyne.[8][9]

  • Ensure Rigorously Anaerobic Conditions: If you must use a copper co-catalyst, it is imperative to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Any trace of oxygen will significantly promote homocoupling.

Q3: Should I use a copper co-catalyst for this specific reaction?

For this challenging substrate, a copper-free approach is strongly recommended as a starting point . While the traditional Sonogashira reaction relies on a copper(I) co-catalyst to facilitate transmetalation, its tendency to cause alkyne homocoupling can be a major issue, complicating purification and reducing the yield of your desired product.[4][6]

Modern catalyst systems involving bulky, electron-rich phosphine ligands are highly efficient and can catalyze the reaction without copper, avoiding the Glaser coupling side reaction entirely.[7][9][10]

Troubleshooting Guide: Catalyst & Ligand Selection

Q4: The standard Pd(PPh₃)₄ isn't working. What catalyst system should I use for this sterically hindered, electron-rich pyridine?

For substrates like this compound, a more active catalyst system is required. This is achieved by pairing a palladium precatalyst with a specialized phosphine ligand. The goal is to generate a highly reactive, low-coordinate Pd(0) species in situ.

Recommended Approach: Use a combination of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand.[8] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[1][8]

Catalyst ComponentRecommended OptionsRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, (AllylPdCl)₂, Pd₂(dba)₃These are air-stable Pd(II) or Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.[6][7] (AllylPdCl)₂ is particularly effective for generating monoligated palladium species at room temperature.[7]
Phosphine Ligand P(t-Bu)₃ (Tri-tert-butylphosphine)Primary Recommendation. Extremely bulky and electron-rich. Excellent for hindered substrates.[1][7] Can be sensitive to air.
XPhos, SPhos, RuPhos (Buchwald Ligands)These dialkylbiaryl phosphine ligands are state-of-the-art for cross-coupling. They are designed to be both bulky and electron-rich, providing high stability and reactivity.[11] They are often effective where other ligands fail.
PPh₃ (Triphenylphosphine)Generally not recommended for this substrate due to lower reactivity.[12] Only consider if more advanced ligands are unavailable, and be prepared for higher temperatures and longer reaction times.
Q5: Why are bulky, electron-rich phosphine ligands so critical for this reaction?

The efficacy of these ligands stems from two key properties:

  • Electronic Effects: As electron-donating ligands, they increase the electron density on the palladium center. This makes the metal more nucleophilic and enhances its ability to insert into the C-Br bond during the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[8]

  • Steric Effects: Their large size (cone angle) promotes the dissociation of a second ligand from the PdL₂ species to form the highly reactive, coordinatively unsaturated "PdL" intermediate. This monoligated species is believed to be the active catalyst in many cross-coupling reactions involving hindered substrates.[1]

Experimental Protocol & Reaction Optimization

Q6: Can you provide a reliable, step-by-step starting protocol for a copper-free Sonogashira coupling of this compound?

Certainly. The following protocol is a robust starting point based on modern copper-free conditions.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • (AllylPdCl)₂ (1-2.5 mol%)

  • P(t-Bu)₃ (4 - 10 mol%, as a solution in hexanes or solid)

  • Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF or 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and the chosen base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon is preferred) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the terminal alkyne (1.2-1.5 equiv).

  • Catalyst Preparation (Pre-mixing): In a separate, dry vial under inert gas, dissolve the (AllylPdCl)₂ and the phosphine ligand in a small amount of the reaction solvent. Allow this mixture to stir for 5-10 minutes. This pre-formation of the active catalyst can improve reproducibility.

  • Initiation: Using a syringe, transfer the prepared catalyst solution to the main reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C). Monitor the reaction progress by TLC or GC-MS. Reactions with hindered substrates may require several hours to overnight.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q7: My reaction has stalled and is not proceeding to completion. What should I do?

Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose over time, especially at high temperatures, forming inactive palladium black.[13]

    • Solution: Try adding a second small portion of the catalyst and ligand. If the reaction restarts, catalyst decomposition was the likely issue. For future attempts, consider a lower reaction temperature or a more stable ligand system (e.g., a Buchwald ligand).

  • Insufficient Base: The reaction generates HBr as a byproduct, which must be neutralized by the base.[6] If the base is not strong enough or is consumed, the reaction medium will become acidic, deactivating the catalyst.

    • Solution: Ensure you are using at least 2 equivalents of a suitable base. For copper-free systems, Cs₂CO₃ is often more effective than K₂CO₃ due to its greater solubility and basicity.

  • Low Temperature: While many Sonogashira reactions can run at room temperature, this hindered substrate likely requires thermal energy to overcome the activation barrier for oxidative addition.[6][12]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for both product formation and potential decomposition.

Visualizing the Mechanism

Understanding the catalytic cycle is key to effective troubleshooting. The diagrams below illustrate the accepted mechanisms for both the traditional copper-co-catalyzed and the modern copper-free Sonogashira reactions.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle PdL2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd_complex R¹-Pd(II)(X)L₂ OxAdd->Pd_complex Transmetal Transmetalation Pd_alkyne_complex R¹-Pd(II)(C≡CR²)L₂ Transmetal->Pd_alkyne_complex CuX CuX Pd_alkyne_complex->PdL2 RedElim Reductive Elimination Product R¹-C≡C-R² Product->PdL2 Cu_pi_complex [X-Cu---(H-C≡C-R²)] CuX->Cu_pi_complex Alkyne H-C≡C-R² Base_deprot Base Deprotonation Cu_acetylide Cu-C≡C-R² Base_deprot->Cu_acetylide Cu_acetylide->Transmetal G PdL2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdL2->OxAdd Pd_complex R¹-Pd(II)(X)L₂ OxAdd->Pd_complex R¹-X Alkyne_Coord Alkyne Coordination & Ligand Dissociation Pd_complex->Alkyne_Coord Pd_pi_alkyne [R¹-Pd(II)(π-alkyne)L]⁺ Alkyne_Coord->Pd_pi_alkyne + H-C≡CR² - L, - X⁻ Base_deprot Base Deprotonation Pd_pi_alkyne->Base_deprot Pd_acetylide R¹-Pd(II)(C≡CR²)L Base_deprot->Pd_acetylide + Base - Base-H⁺ Pd_acetylide->PdL2 RedElim Reductive Elimination Pd_acetylide->RedElim Product R¹-C≡C-R² RedElim->Product

References

preventing homocoupling in reactions with 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Homocoupling in Cross-Coupling Reactions

Welcome to the Technical Support Center for 3-Bromo-6-methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances and challenges that can arise during cross-coupling reactions. One of the most persistent issues is the formation of homocoupled byproducts, which can significantly reduce the yield of your desired product and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and suppress homocoupling in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this compound. Our approach is rooted in mechanistic understanding and field-proven insights to ensure the scientific integrity and success of your experiments.

Understanding the Challenge: The Reactivity of this compound

This compound is an electron-rich heteroaryl halide. The methoxy group at the 6-position and the methyl group at the 2-position both donate electron density into the pyridine ring. This electronic enrichment can make the C-Br bond less reactive towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions.[1] Furthermore, the 2-methyl group introduces steric hindrance around the bromine at the 3-position, which can also impede the approach of the bulky palladium catalyst. These factors can slow down the desired cross-coupling pathway, allowing for competing side reactions like homocoupling to become more prevalent.

Part 1: Troubleshooting Guide for Homocoupling

This section is designed to help you diagnose and resolve issues with homocoupling in your reactions.

Issue 1: Significant Formation of Bipyridine Byproduct in Suzuki-Miyaura Coupling

You've run a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but your main byproduct is the homocoupled 6,6'-dimethoxy-2,2'-dimethyl-3,3'-bipyridine.

This is a classic case of aryl halide homocoupling. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center (transmetalation) is sluggish, the concentration of the arylpalladium(II) bromide intermediate increases. This intermediate can then undergo side reactions leading to homocoupling.

  • Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of the boronic acid, but also impact the stability of the Pd(0) catalyst, leading to the formation of Pd(II) species that can facilitate the homocoupling of the aryl halide.[2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An unsuitable ligand may not sufficiently promote the desired cross-coupling pathway.[3]

Solutions:

  • Optimize Your Catalyst System:

    • Ligand Selection: For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often essential. These ligands can accelerate the rate of reductive elimination to outcompete the processes leading to homocoupling. Consider ligands such as SPhos, XPhos, or RuPhos.[1]

    • Palladium Precursor: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) as it eliminates the need for an in situ reduction step where side reactions can occur.[4]

  • Rigorous Exclusion of Oxygen:

    • Degassing: Thoroughly degas your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[2]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction.

  • Choice of Base and Solvent:

    • Base: The choice of base is critical. For challenging couplings, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[5] However, be mindful that very strong bases can sometimes promote other side reactions.

    • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used. The water can aid in the dissolution of the base and facilitate the transmetalation step.

Experimental Protocol: A Starting Point for Optimization

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Boronic Acid Arylboronic Acid1.2 - 1.5 equiv
Palladium Precursor Pd₂(dba)₃1-2 mol%
Ligand SPhos2-4 mol%
Base K₃PO₄2.0 - 3.0 equiv
Solvent Toluene/H₂O (10:1)0.1 - 0.2 M
Temperature 100-110 °C-
Atmosphere Nitrogen or Argon-

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Add this compound, boronic acid, and K3PO4 to a dry Schlenk flask prep2 Add Pd2(dba)3 and SPhos prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 reac1 Add degassed Toluene/H2O prep3->reac1 reac2 Heat to 100-110 °C with vigorous stirring reac1->reac2 reac3 Monitor reaction by TLC or LC-MS reac2->reac3 work1 Cool to room temperature reac3->work1 work2 Dilute with ethyl acetate and wash with water and brine work1->work2 work3 Dry organic layer, concentrate, and purify by column chromatography work2->work3

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Issue 2: Prevalent Alkyne Dimerization (Glaser Coupling) in Sonogashira Reactions

You are attempting a Sonogashira coupling between this compound and a terminal alkyne, but the major product is the homocoupled diyne (Glaser coupling product).

Glaser coupling is a well-known side reaction in Sonogashira couplings, especially when the cross-coupling is slow.[6]

Root Cause Analysis:

  • Oxygen Presence: This is the primary culprit for Glaser coupling. The copper(I) cocatalyst is readily oxidized by oxygen, which then promotes the oxidative homocoupling of the terminal alkyne.[6]

  • High Catalyst Loading (Copper): Excessive amounts of the copper cocatalyst can accelerate the rate of Glaser coupling.

  • Base Selection: The choice of amine base can influence the extent of homocoupling.

Solutions:

  • Strictly Anaerobic Conditions:

    • Degassing: As with the Suzuki reaction, rigorous degassing of all solvents and reagents is paramount.

    • Inert Atmosphere: A continuous positive pressure of nitrogen or argon is essential.

  • Copper-Free Sonogashira Conditions:

    • If Glaser coupling persists, consider a copper-free Sonogashira protocol. These reactions often require a specific palladium/phosphine catalyst system and a suitable base to proceed efficiently, but they completely eliminate the possibility of copper-catalyzed homocoupling.

  • Additive-Assisted Reactions:

    • The use of certain additives can suppress homocoupling. For instance, carrying out the reaction under a nitrogen/hydrogen atmosphere has been shown to reduce the formation of diyne byproducts.[7]

Experimental Protocol: A Low-Homocoupling Sonogashira Procedure

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Terminal Alkyne Terminal Alkyne1.2 - 1.5 equiv
Palladium Catalyst Pd(PPh₃)₂Cl₂2-3 mol%
Copper Cocatalyst CuI1-2 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 3.0 equiv
Solvent THF or DMF0.1 - 0.2 M
Temperature Room Temperature to 60 °C-
Atmosphere Nitrogen or Argon-

Logical Relationship Diagram

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions cluster_products Potential Products ArylHalide 3-Bromo-6-methoxy- 2-methylpyridine Cross_Product Desired Cross-Coupled Product ArylHalide->Cross_Product Alkyne Terminal Alkyne Alkyne->Cross_Product Homo_Product Glaser Homocoupling Product Alkyne->Homo_Product Pd_cat Pd(PPh3)2Cl2 Pd_cat->Cross_Product Cu_cat CuI Cu_cat->Cross_Product Cu_cat->Homo_Product Base Et3N or DIPA Base->Cross_Product Base->Homo_Product Solvent THF or DMF Solvent->Cross_Product Temp RT - 60 °C Temp->Cross_Product Atmosphere Inert (N2 or Ar) Atmosphere->Cross_Product Atmosphere->Homo_Product O2 promotes

Caption: Factors influencing product distribution in Sonogashira coupling.

Issue 3: Formation of Biaryl Amine and/or Dehalogenation in Buchwald-Hartwig Amination

You are performing a Buchwald-Hartwig amination and observe the formation of the homocoupled biaryl from this compound, as well as the dehalogenated starting material.

These side reactions can be particularly problematic with electron-rich heteroaryl halides.

Root Cause Analysis:

  • Catalyst Inhibition/Decomposition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1] Catalyst decomposition can also lead to the formation of palladium black, which can promote side reactions.

  • Slow Reductive Elimination: If the final C-N bond-forming reductive elimination step is slow, competing side reactions such as β-hydride elimination (leading to dehalogenation) or reactions leading to homocoupling can occur.

  • Inappropriate Base: The choice of base is critical. While strong bases like sodium tert-butoxide are often required, they can also promote side reactions if not used under optimal conditions.[3]

Solutions:

  • Ligand is Key:

    • For challenging Buchwald-Hartwig aminations of heteroaryl halides, the use of highly specialized, bulky, and electron-rich phosphine ligands is often non-negotiable. Ligands such as Josiphos, Xantphos, or the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote the desired C-N coupling and suppress side reactions.[8]

  • Base Selection and Stoichiometry:

    • Sodium tert-butoxide (NaOt-Bu) is a common and effective base. However, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be advantageous for certain substrate combinations.[3]

    • Carefully control the stoichiometry of the base. An excess can sometimes be detrimental.

  • Temperature Control:

    • While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).

Experimental Protocol: A Robust Buchwald-Hartwig Procedure

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Amine Primary or Secondary Amine1.2 - 1.5 equiv
Palladium Precursor Pd₂(dba)₃1-2 mol%
Ligand XPhos or RuPhos2-4 mol%
Base NaOt-Bu1.4 - 2.0 equiv
Solvent Toluene or 1,4-Dioxane0.1 - 0.2 M
Temperature 80-110 °C-
Atmosphere Nitrogen or Argon-

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use the same ligand for Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this compound?

While some bulky, electron-rich phosphine ligands like XPhos or SPhos show broad applicability, it is generally recommended to screen and optimize the ligand for each specific reaction type. The optimal ligand for a Suzuki coupling may not be the best for a Buchwald-Hartwig amination due to the different mechanistic requirements of each transformation.

Q2: My reaction mixture turns black. Is this a problem?

The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of your soluble palladium catalyst into an insoluble, and often less active, form. While a small amount of decomposition can sometimes be tolerated, extensive blackening is a sign of suboptimal reaction conditions and will likely lead to lower yields and increased side products. This can be caused by high temperatures, the presence of oxygen, or an inappropriate choice of solvent or base.

Q3: How important is the purity of my starting materials and reagents?

Extremely important. Impurities in your this compound, coupling partner, or solvents can poison the catalyst and lead to failed reactions. Ensure your starting materials are of high purity and that your solvents are anhydrous and properly degassed.

Q4: I'm still seeing homocoupling even after optimizing my conditions. What else can I try?

Consider the use of additives. For example, in Suzuki couplings, the addition of a mild reducing agent like potassium formate has been shown to suppress the homocoupling of boronic acids by minimizing the concentration of Pd(II) species.[2] For Sonogashira reactions, as mentioned, a hydrogen/nitrogen atmosphere can be beneficial.[7]

Q5: Is it better to use a boronic acid or a boronate ester in my Suzuki coupling?

Boronate esters (e.g., pinacol esters) are often more stable than their corresponding boronic acids and are less prone to protodeboronation, a common side reaction. If you are experiencing issues with the stability of your boronic acid, switching to a boronate ester is a good strategy.

References

improving solubility for 3-Bromo-6-methoxy-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solubility in Synthetic Applications

Welcome to the technical support center for 3-bromo-6-methoxy-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile pyridinic building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Poor solubility of a starting material is a common yet frustrating hurdle that can impede reaction kinetics, lower yields, and complicate purification. This document provides a structured approach to diagnosing and solving solubility challenges encountered with this compound.

Understanding the Solubility Profile of this compound

This compound (CAS No: 126717-59-7) is a substituted pyridine derivative widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical state is typically a colorless to light yellow clear liquid.[1] Understanding its molecular structure is the first step in predicting and manipulating its solubility.

  • Pyridine Core: The nitrogen atom in the pyridine ring introduces polarity and is a hydrogen bond acceptor. This makes pyridine itself miscible with a wide range of solvents, from water to non-polar organics like hexane.[2][3]

  • Substituents: The bromo, methoxy, and methyl groups each modify the molecule's overall polarity. The electronegative bromine and oxygen atoms contribute to the molecule's dipole moment, while the methyl group adds some lipophilic character.

  • Overall Polarity: The combination of these features results in a molecule of intermediate polarity. Its calculated XLogP3 value of 2.2 suggests a degree of lipophilicity.[4] This profile means that while it is soluble in many common organic solvents, achieving the optimal concentration for a reaction, especially at low temperatures, can be challenging.

Troubleshooting Guide: Common Solubility Problems

This section is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Q1: My this compound is not fully dissolving in my chosen reaction solvent at the desired concentration. What are the initial troubleshooting steps?

A1: This is a common starting point for optimization. A systematic, tiered approach is most effective.

  • Principle of "Like Dissolves Like": The first step is always to assess the polarity match between your substrate and solvent.[5] this compound is a polar molecule. If you are using a very non-polar solvent like hexane or cyclohexane, poor solubility is expected.

  • Solvent Screening: Test the solubility in a small panel of common solvents with varying polarities. This foundational data is invaluable. See the table below for suggestions.

  • Thermal Adjustment: Gently warming the mixture can significantly increase solubility. However, be mindful of the thermal stability of your other reagents and the boiling point of the solvent. If the material precipitates upon cooling, this indicates a narrow temperature window for homogeneity.

  • Sonication: For slow-to-dissolve materials, sonication can be highly effective.[5] The high-frequency sound waves create micro-cavitations that break up intermolecular forces and accelerate the dissolution process without requiring heat.[5]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsExpected Solubility of this compoundRationale & Comments
Ethereal Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneHighGood polarity match. THF and Dioxane are common for cross-coupling and organometallic reactions.[6]
Aromatic Toluene, XylenesModerate to HighOften used for lithiation and Suzuki couplings to achieve higher temperatures.[7][8]
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very HighExcellent solvating power for polar molecules.[9] Use with caution as they can be difficult to remove and may interfere with some reaction types.
Chlorinated Dichloromethane (DCM)HighGood general-purpose solvent, but be aware of potential long-term reactivity with pyridines to form bispyridinium salts.[10]
Alcohols Isopropanol, n-ButanolModerateThe protic nature can interfere with many organometallic reactions (e.g., Grignards, lithiations). Generally used as a co-solvent.
Q2: I am attempting a Suzuki-Miyaura cross-coupling and my substrate has poor solubility in the common dioxane/water system. How can I improve this?

A2: This is a well-documented challenge with pyridine-containing substrates.[11][12] The issue is twofold: intrinsic solubility and catalyst inhibition. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[13]

  • Switch to Anhydrous, Aprotic Polar Solvents: Instead of a biphasic aqueous system, consider moving to a single-phase organic solvent system.

    • DMF or Toluene: These are excellent choices. DMF is highly polar and will likely fully dissolve your substrate. Toluene allows for higher reaction temperatures, which can improve both solubility and reaction rates.

  • Use of a Co-Solvent: If a mixed system is necessary (e.g., for dissolving the boronic acid and base), a co-solvent can bridge the polarity gap. Instead of water, try adding a small amount of DMF or THF to your primary solvent (like dioxane or toluene) to increase the overall solvating power of the medium.

  • Base Selection: The choice of base is intrinsically linked to solubility. Inorganic bases like K₂CO₃ or K₃PO₄ have very low solubility in many organic solvents. Using an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can sometimes help maintain a more homogeneous reaction mixture. Alternatively, if an inorganic base is required, finely grinding it to increase surface area can improve its reactivity in a heterogeneous system.

Q3: For a lithium-halogen exchange reaction with n-BuLi at -78 °C, what is the best solvent to ensure my substrate remains in solution?

A3: Solvent choice is critical for success in low-temperature organometallic chemistry. The primary requirements are that the solvent must be aprotic, anhydrous, and capable of solvating the reactants at the reaction temperature.

  • Tetrahydrofuran (THF): THF is the most common solvent for these reactions. It is a polar, aprotic, ethereal solvent that effectively solvates the lithium cation and the organolithium intermediate.[6] Its main drawback is that it can be deprotonated by strong bases at temperatures above -40 °C. For reactions at -78 °C, it is generally a safe and effective choice.

  • Toluene: Toluene is an excellent alternative, particularly for generating 3-lithiopyridine cleanly.[7][8] Being less coordinating than THF, it can sometimes lead to different reactivity or aggregation states of the organolithium species. Its primary advantage is its wide liquid range and stability.

  • Co-Solvent Approach (Toluene/THF): A mixture of toluene and THF can offer the best of both worlds. Toluene acts as the bulk solvent, while a smaller amount of THF is added to aid in the solvation of the organolithium intermediate. This can be a powerful strategy to improve solubility while maintaining reaction control. Selective lithiation can be highly dependent on the solvent; for instance, in the case of 2,5-dibromopyridine, coordinating solvents favor lithiation at the 5-position, while non-coordinating solvents favor the 2-position.[14]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process when encountering solubility issues with this compound.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome Start Poor solubility of This compound observed in reaction SolventScreen Step 1: Perform Solvent Screening (See Table 1) Start->SolventScreen Thermal Step 2: Apply Gentle Heating or Sonication SolventScreen->Thermal CheckHomogeneity Is the solution homogeneous? Thermal->CheckHomogeneity CoSolvent Step 3: Implement a Co-Solvent System CheckHomogeneity->CoSolvent No Proceed Proceed with Optimized Reaction Conditions CheckHomogeneity->Proceed Yes SolventChange Step 4: Change Primary Solvent Based on Reaction Type CoSolvent->SolventChange PTC Step 5: Consider Phase Transfer Catalyst (PTC) for biphasic reactions SolventChange->PTC PTC->Proceed G cluster_0 Reaction Type cluster_1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) cluster_2 Lithium-Halogen Exchange Reaction Select Reaction Type CC_Req Requirements: - Solvate polar & non-polar reagents - High temperature often beneficial - Avoid catalyst inhibition Reaction->CC_Req Cross-Coupling Lith_Req Requirements: - Aprotic & Anhydrous - Low temperature (-78 °C) - Must solvate organolithium intermediate Reaction->Lith_Req Lithiation CC_Solvents Recommended Solvents: - Toluene - Dioxane - DMF - THF / 2-MeTHF CC_Req->CC_Solvents Lith_Solvents Recommended Solvents: - THF (Ethereal) - Toluene (Aromatic) - Diethyl Ether Lith_Req->Lith_Solvents

References

Technical Support Center: Work-up Procedures for 3-Bromo-6-methoxy-2-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of palladium-catalyzed cross-coupling reactions involving 3-bromo-6-methoxy-2-methylpyridine. The unique electronic and steric properties of this substituted pyridine present specific challenges during product isolation and purification. This resource is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to optimize your work-up procedures for cleaner products and higher yields.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial queries and challenges encountered during the work-up of coupling reactions with this compound.

Q1: My reaction is complete, but I'm struggling with a difficult emulsion during the aqueous work-up. What's causing this and how can I resolve it?

A1: Emulsions are common when working with pyridine-containing compounds due to their basicity and ability to act as surfactants. The methoxy and methyl groups on your starting material can also contribute to this issue.

  • Causality: The nitrogen atom on the pyridine ring can become protonated during acidic or even neutral aqueous washes, forming pyridinium salts that are partially soluble in both aqueous and organic layers. This, combined with fine palladium particles, can stabilize emulsions.

  • Troubleshooting Steps:

    • Brine Wash: Before any other aqueous wash, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break emulsions by reducing the solubility of organic materials.[1][2]

    • Filtration First: Filter the reaction mixture through a pad of Celite® before the aqueous work-up.[3] This removes insoluble palladium species and other fine particulates that often stabilize emulsions.[4]

    • Solvent Choice: If emulsions persist, consider switching to a more non-polar extraction solvent like toluene or a mixture of ethyl acetate and hexanes.

    • Gentle Mixing: Avoid vigorous shaking in the separatory funnel. Instead, gently invert the funnel multiple times.

Q2: I'm observing a significant amount of my desired product in the aqueous layer during extraction. How can I prevent this loss?

A2: The basic nitrogen of the pyridine ring can lead to the formation of water-soluble salts, especially if the work-up involves an acidic wash.

  • Causality: Protonation of the pyridine nitrogen by an acidic reagent (e.g., quenching with NH4Cl or an acidic wash) will make your product water-soluble.

  • Troubleshooting Steps:

    • Basify the Aqueous Layer: If an acidic quench was necessary, carefully basify the aqueous layer with a base like sodium bicarbonate or sodium carbonate until it is pH > 8. Then, re-extract with your organic solvent.

    • Avoid Acidic Washes: Unless necessary to remove a basic impurity, avoid acidic washes altogether. Stick to water and brine washes.

    • Use of Different Solvents: For particularly polar products, using a more polar solvent like dichloromethane (DCM) for extraction might be beneficial, although be mindful of its higher density.

Q3: After purification, my final product is still contaminated with residual palladium. What is the best way to remove it?

A3: The pyridine nitrogen in your product can act as a strong ligand, binding tightly to the palladium catalyst and making it difficult to remove through standard methods like simple filtration.[5]

  • Causality: The lone pair of electrons on the pyridine nitrogen coordinates strongly to the palladium center, forming soluble palladium-product complexes that are carried through the work-up and can co-elute during chromatography.[6][7]

  • Recommended Solutions:

    • Palladium Scavengers: Employ a solid-supported scavenger with a high affinity for palladium. Thiol-based silica scavengers are highly effective.[5][7] Stir the crude product solution with the scavenger for a few hours, then filter.

    • Activated Carbon: Treatment with activated carbon can be a cost-effective method, but be aware that it may also adsorb your product, leading to yield loss.[5][8]

    • Crystallization: If your product is a solid, crystallization can be an excellent purification method. The palladium impurities often remain in the mother liquor.[5]

Palladium Removal Technique Advantages Disadvantages Best For
Thiol-Based Scavengers High selectivity for palladium, effective for various palladium species.[7]Higher cost.Removing low to moderate levels of palladium from the final product.
Activated Carbon Cost-effective.[8]Can adsorb the desired product, leading to yield loss.[5]Crude purifications where some product loss is acceptable.
Crystallization Can provide very high purity product.Only applicable to solid products; may require significant optimization of solvent systems.Final purification step for solid products.
Celite Filtration Simple, fast, and removes insoluble palladium species.[3]Ineffective for soluble palladium complexes.[7]Initial work-up step to remove palladium black and other particulates.

Q4: I'm seeing a significant amount of de-brominated starting material (6-methoxy-2-methylpyridine) in my crude reaction mixture. What causes this and how can I minimize it?

A4: This side reaction, known as hydrodehalogenation, is a common issue in palladium-catalyzed cross-coupling reactions.

  • Causality: It is often caused by the presence of moisture or other proton sources in the reaction.[6] The choice of base can also influence the rate of this side reaction.

  • Preventative Measures:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and ensure your reagents are dry.

    • Degas Solvents: Rigorously degas your solvents to remove dissolved oxygen, which can also play a role in catalyst decomposition pathways that may lead to hydrodehalogenation.[6]

    • Base Selection: The choice of base can be critical. For Suzuki reactions, a weaker base like K2CO3 or Cs2CO3 may be preferable to stronger bases if hydrodehalogenation is an issue.[1]

Section 2: Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to guide you through specific challenges.

Guide 1: Low Yield After Work-up and Purification

If you are experiencing a significant loss of material during the work-up and purification process, follow this decision tree to diagnose the issue.

Low_Yield_Troubleshooting start Low Yield After Purification check_tlc Analyze TLC/LC-MS of Crude vs. Purified start->check_tlc product_in_aqueous Is product visible in aqueous layers? check_tlc->product_in_aqueous Material loss during extraction? product_on_column Is product streaking or not eluting from column? check_tlc->product_on_column Material loss during chromatography? product_degradation Does crude show multiple spots or degradation? check_tlc->product_degradation Product unstable? solution_aqueous Basify aqueous layers to pH > 8 and re-extract. product_in_aqueous->solution_aqueous Yes solution_column Modify column conditions: - Add 1% triethylamine to eluent. - Use neutral alumina instead of silica gel. product_on_column->solution_column Yes solution_degradation Re-evaluate reaction conditions (temperature, base). Consider a milder work-up (avoid strong acids/bases). product_degradation->solution_degradation Yes

Caption: Troubleshooting workflow for low product yield.

  • Explanation of Column Chromatography Issues: The basicity of the pyridine nitrogen can cause strong interactions with the acidic silica gel, leading to peak tailing and sometimes irreversible adsorption. Adding a small amount of a basic modifier like triethylamine to your eluent can neutralize the acidic sites on the silica, improving the peak shape and recovery of your product.[9]

Guide 2: Persistent Impurities in the Final Product

Even after chromatography, you may find your product is not clean. This guide helps identify and remove common impurities.

  • Impurity: Homocoupled Boronic Acid (in Suzuki Reactions)

    • Identification: A common byproduct in Suzuki reactions, often less polar than the desired product.

    • Cause: Often caused by the presence of oxygen, which leads to oxidative coupling of the boronic acid.[6]

    • Solution: Improve the degassing of your reaction solvent and ensure a strict inert atmosphere is maintained throughout the reaction.[6]

  • Impurity: Unreacted Starting Material (this compound)

    • Identification: Check TLC or LC-MS against a standard.

    • Cause: Incomplete reaction. The electron-donating methoxy group and the methyl group can make the C-Br bond less reactive towards oxidative addition.

    • Solution: If the impurity is difficult to separate chromatographically, consider driving the reaction to full conversion by increasing the reaction time, temperature, or catalyst loading.

  • Impurity: Ligand-Derived Byproducts

    • Identification: Can be complex to identify without advanced analytical techniques. Phenylated impurities can arise from phosphine ligands.[10]

    • Solution: Careful column chromatography is usually sufficient. If it's a persistent issue, consider using a different ligand.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for the work-up of common coupling reactions. Always monitor your reaction by TLC or LC-MS to confirm completion before initiating the work-up.

Protocol 1: Standard Work-up for Suzuki-Miyaura Coupling

This protocol is a general procedure for the work-up of a Suzuki-Miyaura reaction between this compound and an arylboronic acid.

  • Cooling and Filtration:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or toluene (approx. 10 volumes).

    • Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts.[3] Wash the filter cake with the same organic solvent to ensure complete recovery of the product.[5]

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 10 volumes).

      • Saturated aqueous sodium chloride (brine) (1 x 10 volumes).[1]

    • If boronic acid starting material or byproducts are present, a wash with a mild base (e.g., 1M Na2CO3) can be beneficial.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. An eluent system of hexanes and ethyl acetate is a good starting point. To mitigate peak tailing, consider adding 0.5-1% triethylamine to the eluent system.[9]

Suzuki_Workup A Completed Reaction Mixture B Cool to RT & Dilute (e.g., Ethyl Acetate) A->B C Filter through Celite® B->C D Wash Filtrate: 1. Water 2. Brine C->D E Dry Organic Layer (Na₂SO₄ or MgSO₄) D->E F Concentrate E->F G Purify via Chromatography F->G

Caption: Experimental workflow for a standard Suzuki coupling work-up.

Protocol 2: Work-up for Buchwald-Hartwig Amination

The work-up for Buchwald-Hartwig aminations is similar to Suzuki couplings, but care must be taken with the basicity of the amine products.

  • Cooling and Filtration:

    • After the reaction is complete, cool the mixture to room temperature.[2]

    • Dilute with an organic solvent like ethyl acetate or toluene.

    • Filter through a pad of Celite® to remove insoluble salts and the catalyst.[2]

  • Aqueous Extraction:

    • Wash the filtrate with water and then with brine.[2] Avoid acidic washes , as your amine product will be protonated and extracted into the aqueous layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification and Palladium Removal:

    • Purify the crude product by flash column chromatography. As with Suzuki products, adding triethylamine to the eluent is often necessary.

    • If residual palladium is still present after chromatography, dissolve the product in a suitable solvent (e.g., DCM or THF) and stir with a palladium scavenger (e.g., silica-thiol) for 2-18 hours.[8] Filter off the scavenger and concentrate to obtain the purified product.

Section 4: References

  • Benchchem. Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine. 8

  • Benchchem. Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures. 5

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin. 11

  • Benchchem. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. 6

  • Google Patents. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates. 12

  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. 1

  • Benchchem. Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions. 7

  • ResearchGate. How can i remove palladium Pd catalyst easily?. 4

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. 3

  • ResearchGate. What is best method to remove pyridine from a reaction mixture?. 13

  • ResearchGate. 2‐Methoxy Pyridine. 14

  • Benchchem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. 2

  • Benchchem. Troubleshooting common issues in pyridine synthesis. 9

  • Benchchem. Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. 15

  • Benchchem. A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. 16

  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. 17

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. 10

References

Technical Support Center: Troubleshooting Failed Reactions Involving 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.

Understanding the Reactivity of this compound

This compound (CAS No: 126717-59-7) is a substituted pyridine with a unique electronic and steric profile that influences its reactivity.[1][2] The bromine atom at the 3-position is amenable to various cross-coupling reactions, while the electron-donating methoxy group at the 6-position and the methyl group at the 2-position introduce specific electronic and steric effects that must be considered for successful reaction outcomes.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings involving this substrate are often multifactorial, stemming from a combination of steric hindrance, catalyst inhibition, and suboptimal reaction conditions.

Causality and Strategic Solutions:

  • Steric Hindrance: The methyl group at the 2-position, adjacent to the bromine at C3, creates significant steric bulk.[5] This can impede the oxidative addition of the C-Br bond to the palladium catalyst, which is a critical rate-determining step in the catalytic cycle.[6][7]

    • Solution: Employ sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which can facilitate the oxidative addition step for hindered substrates.[8][9] These bulky ligands promote the formation of a monoligated, highly reactive palladium(0) species.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and reduced turnover.[10] The methoxy group at the 6-position can further influence the basicity of the pyridine nitrogen.[3]

    • Solution: The choice of an appropriate ligand is crucial to mitigate this effect. Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can sometimes be effective.[5] Additionally, careful selection of the base is important; weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium tert-butoxide to minimize side reactions.[10][11]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and the quality of reagents play a pivotal role.

    • Solution: A screening of reaction parameters is recommended.

      • Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[9][11]

      • Temperature: Increasing the reaction temperature (typically 80-120 °C) can help overcome the activation energy barrier for oxidative addition.[12]

      • Reagent Quality: Ensure the boronic acid is pure and not degraded. Using an excess of the boronic acid (1.2-1.5 equivalents) can also drive the reaction to completion.[10] Always use anhydrous and degassed solvents to prevent catalyst deactivation.[13]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

Quantitative Data Summary: Representative Suzuki-Miyaura Conditions

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)-K₃PO₄1,4-Dioxane/H₂O901875-85Effective for less hindered bromopyridines.[10]
Pd₂(dba)₃ (1.5 mol%)SPhos (3.6 mol%)K₃PO₄Toluene10018VariableGood starting point for sterically hindered substrates.[10]
PdCl₂(dppf)-K₂CO₃MeCN/H₂O802VariableA common and often robust catalyst system.[13]
Issue 2: Failure in Buchwald-Hartwig Amination Reactions

Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not proceeding. What are the key factors to consider for this transformation?

Answer:

Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations with this substrate hinges on overcoming steric hindrance and preventing catalyst deactivation. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[14][15]

Causality and Strategic Solutions:

  • Steric Hindrance: The 2-methyl group can sterically clash with the incoming amine and the bulky phosphine ligand on the palladium center, hindering the C-N bond formation.[8][16]

    • Solution: The use of highly active and sterically demanding ligands is paramount. Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) have shown great success in coupling hindered substrates.[15]

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine without promoting side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base.[15][17] However, for sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures.

  • Catalyst Precursor: The choice of palladium precursor can influence the reaction rate and efficiency.

    • Solution: While Pd₂(dba)₃ is a common choice, pre-catalysts like those developed by Buchwald (e.g., XPhos-Pd-G3) can offer higher activity and stability.[15]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of 0.1-0.2 M).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).[12]

  • Purification: Purify the crude product by flash column chromatography.

Issue 3: Unwanted Side Reactions in Lithiation/Metal-Halogen Exchange

Question: I am attempting a lithiation or metal-halogen exchange on this compound to introduce another substituent, but I am observing a complex mixture of products. What is going wrong?

Answer:

Directed ortho-metalation (DoM) and metal-halogen exchange are powerful tools, but their regioselectivity can be complex with substituted pyridines.[18]

Causality and Strategic Solutions:

  • Competing Reaction Sites: The methoxy group can direct lithiation to the C5 position, while the pyridine nitrogen can direct it to the C2 position (if not already substituted).[19] The bromine at C3 is also susceptible to metal-halogen exchange.

    • Solution:

      • For Metal-Halogen Exchange: To selectively react at the C3 position, use n-butyllithium or t-butyllithium at very low temperatures (-78 °C) to favor the faster metal-halogen exchange over deprotonation.[18]

      • For Directed Lithiation: To target a different position, a stronger directing group might be necessary, or a different lithiating agent could be employed. Hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor deprotonation over nucleophilic addition to the pyridine ring.[18][20]

  • Instability of the Organolithium Intermediate: The generated lithiated pyridine can be unstable, especially at higher temperatures, leading to decomposition or side reactions.

    • Solution: Maintain a low temperature throughout the reaction and trapping with the electrophile. Ensure all reagents and solvents are scrupulously dry.

Regioselectivity in Metalation

G cluster_0 Reaction Pathways This compound This compound Metal-Halogen Exchange Metal-Halogen Exchange This compound->Metal-Halogen Exchange n-BuLi, -78°C Directed ortho-Metalation Directed ortho-Metalation This compound->Directed ortho-Metalation LDA/LTMP, -78°C C3-Lithiated Species C3-Lithiated Species Metal-Halogen Exchange->C3-Lithiated Species C5-Lithiated Species C5-Lithiated Species Directed ortho-Metalation->C5-Lithiated Species

Caption: Competing metalation pathways for the substrate.

Issue 4: Difficulty in Product Purification

Question: I have successfully completed my reaction, but I am struggling to purify the final product from starting materials and byproducts. What are the best practices for purification?

Answer:

Purification of substituted pyridines can be challenging due to their polarity and potential to streak on silica gel.

Strategic Solutions:

  • Flash Column Chromatography: This is the most common method.[21]

    • Eluent System: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

    • Tailing Reduction: To minimize tailing of the basic pyridine product on acidic silica gel, add a small amount of triethylamine (~0.5-1%) to the eluent system.

    • Alternative Stationary Phases: If separation is still difficult, consider using neutral or basic alumina, or a reversed-phase silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[21]

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) to find one in which the product is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction: An aqueous workup involving an acid wash (e.g., with 1M HCl) can protonate the pyridine nitrogen, moving it into the aqueous layer and separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting with an organic solvent.

References

Technical Support Center: Large-Scale Synthesis of 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-6-methoxy-2-methylpyridine (CAS No. 126717-59-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this critical intermediate. As a key building block in the pharmaceutical and agrochemical industries, robust and scalable synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Section 1: Synthesis Overview and Strategic Considerations

The large-scale synthesis of this compound typically proceeds through a few strategic pathways. The choice of route often depends on the availability and cost of starting materials, as well as the capability to handle specific reagents and control reaction parameters, especially regioselectivity.

A prevalent strategy involves the bromination of a pre-functionalized pyridine ring. For instance, starting from a substituted picoline and introducing the bromo and methoxy groups sequentially. A significant challenge in pyridine chemistry is controlling the position of electrophilic substitution.[2] The electron-deficient nature of the pyridine ring requires harsh conditions for reactions like bromination, and the directing effects of existing substituents must be carefully managed to achieve the desired 3-bromo isomer over other possibilities, such as the 5-bromo isomer.[3]

Below is a generalized workflow illustrating the key stages and decision points in a typical synthesis campaign.

Synthesis_Workflow cluster_0 Route A: Bromination First cluster_1 Route B: Methoxylation First Start_A Start: 2-Hydroxy-6-methylpyridine Bromination Step 1: Regioselective Bromination Start_A->Bromination e.g., NBS, Br2 Methoxylation Step 2: O-Methylation Bromination->Methoxylation Intermediate: 2-Bromo-3-hydroxy-6-methylpyridine Purification Step 3: Large-Scale Purification Methoxylation->Purification Start_B Start: 2-Chloro-6-methylpyridine SNAr Step 1: Methoxylation (SNAr) Start_B->SNAr NaOMe Bromination_2 Step 2: Regioselective Bromination SNAr->Bromination_2 Intermediate: 2-Methoxy-6-methylpyridine Bromination_2->Purification FinalProduct Final Product: This compound Purification->FinalProduct Crystallization / Distillation

Caption: Generalized synthetic workflows for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Issue 1: Poor Regioselectivity in Bromination

Question: My reaction is producing a significant amount of the 5-bromo-6-methoxy-2-methylpyridine isomer, which is difficult to separate. How can I improve the regioselectivity for the desired 3-bromo product?

Answer: This is a classic challenge in pyridine chemistry. The electronic nature of the pyridine ring and the directing effects of the existing methyl and methoxy groups influence the position of bromination.

  • Causality: The 2-methyl and 6-methoxy groups are both ortho-, para-directing. This leads to activation of the 3- and 5-positions for electrophilic attack. The outcome is often a mixture of isomers. Direct bromination of 2-picoline (2-methylpyridine) with bromine and a Lewis acid catalyst like aluminum chloride is known to produce a mixture of 3-bromo and 5-bromo isomers, which are difficult to separate.[3][4]

  • Strategic Solutions:

    • N-Oxide Chemistry: A powerful strategy to control regioselectivity is to first form the pyridine N-oxide. The N-oxide group strongly activates the 2- and 4-positions for nucleophilic attack and the 3- and 5-positions for electrophilic attack, but can also be used to direct chemistry in other ways. For example, activating the pyridine ring allows for milder reaction conditions.

    • Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity. While elemental bromine is powerful, it can be unselective.[5] Consider using N-Bromosuccinimide (NBS), which is a solid and can offer milder reaction conditions and improved selectivity.[5] Pyridinium tribromide is another solid, stable alternative to liquid bromine that can be easier to handle.[5]

    • Kinetic vs. Thermodynamic Control: Analyze your reaction temperature. Lower temperatures often favor kinetic control, which may lead to a different isomer ratio than reactions run at higher temperatures (thermodynamic control). Experiment with a temperature profile to find the optimal conditions for your specific substrate.

Issue 2: Low Yield and Incomplete Conversion

Question: My reaction stalls, leaving a significant amount of starting material and resulting in low yields. What are the likely causes?

Answer: Incomplete conversion is a common scale-up problem, often stemming from issues with reaction conditions, reagent quality, or mass transfer.

  • Causality & Troubleshooting Steps:

    • Reagent Purity & Stoichiometry: On a large scale, ensure the accurate molar equivalence of your reagents. Verify the purity of the brominating agent (e.g., NBS can degrade over time) and the base used in methoxylation steps.

    • Moisture Control: Many organometallic reactions and steps involving strong bases are sensitive to moisture. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[6]

    • Temperature Management: Exothermic reactions, like many brominations, can run away if not properly cooled, leading to side reactions. Conversely, if the temperature is too low, the activation energy may not be overcome. Ensure your reactor's heating/cooling system is maintaining the target temperature throughout the batch.

    • Mixing Efficiency (Mass Transfer): In large reactors, poor mixing can create localized "hot spots" or areas of low reagent concentration. Ensure the stirring speed and impeller design are adequate for the scale and viscosity of the reaction mixture.

Issue 3: Product Purification Challenges at Scale

Question: Column chromatography is not feasible for purifying my multi-kilogram batch. What are viable, large-scale purification strategies for this compound?

Answer: Moving from chromatography to bulk purification methods is a critical step in process development.

  • Recommended Strategies:

    • Recrystallization: This is the preferred method for purifying solid products at scale. The key is to perform a thorough solvent screen to find a single solvent or a binary solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Distillation: If the product and major impurities have a sufficient boiling point difference, vacuum distillation can be a highly effective technique for purification.

    • Acid-Base Extraction: Use the basicity of the pyridine nitrogen to your advantage. The product can be extracted into an acidic aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified to regenerate the free pyridine base, which is then extracted back into an organic solvent.[4] This is excellent for removing non-polar impurities.

Caption: Decision workflow for large-scale purification of this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of this compound? A common and documented route starts with 2-bromo-3-hydroxy-6-methylpyridine.[7] The hydroxyl group is then methylated using a reagent like iodomethane in the presence of a base such as potassium carbonate. This avoids the regioselectivity issue of brominating a methoxypyridine directly.

Q2: What are the primary safety concerns during this synthesis? The reagents used can be hazardous.

  • Bromine (Br₂): Highly corrosive, toxic, and has a high vapor pressure. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

  • N-Bromosuccinimide (NBS): An easier-to-handle solid, but still a strong oxidizer and irritant.[5]

  • Iodomethane: A potent alkylating agent and is classified as a carcinogen. Strict engineering controls are required.

  • Product (this compound): Harmful if swallowed and can cause serious eye damage.[8] Always consult the Safety Data Sheet (SDS) before handling.

Q3: Which analytical methods are recommended for in-process control and final QC?

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) is excellent for rapid qualitative monitoring of reaction completion. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) provide quantitative data on the consumption of starting materials and the formation of products and impurities.

  • Final Quality Control (QC): A combination of GC or HPLC for purity assessment (typically ≥99.0% is required for pharmaceutical applications), and Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) for structural confirmation and identification of any minor impurities.

Q4: What are the typical physical properties of the final product? this compound is a solid at room temperature.[9] Its molecular formula is C₇H₈BrNO and it has a molecular weight of 202.05 g/mol .[8]

Section 4: Experimental Protocols

The following protocols are provided as representative examples. All procedures should be adapted and optimized for the specific scale and equipment used.

Protocol 1: O-Methylation of 2-Bromo-3-hydroxy-6-methylpyridine

This protocol is based on established procedures for the methylation of hydroxypyridines.[7]

  • Materials:

    • 2-Bromo-3-hydroxy-6-methylpyridine (1.0 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Iodomethane (CH₃I) (1.5 eq)

    • Acetone, anhydrous

  • Procedure:

    • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-Bromo-3-hydroxy-6-methylpyridine and acetone.

    • Begin stirring and add the anhydrous potassium carbonate.

    • Slowly add the iodomethane to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours.

    • Monitor the reaction for completion by TLC or GC analysis.

    • Once complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

    • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture).[7]

Data Summary: Common Impurities
Impurity NameStructureLikely OriginRecommended Analytical Method
5-Bromo-6-methoxy-2-methylpyridineIsomerLack of regioselectivity during bromination stepGC, ¹H NMR
2-Methoxy-6-methylpyridineStarting MaterialIncomplete brominationGC, HPLC
2-Bromo-3-hydroxy-6-methylpyridineStarting MaterialIncomplete methylationHPLC, LC-MS
3,5-Dibromo-6-methoxy-2-methylpyridineOver-brominationExcess brominating agent or poor temperature controlGC-MS, LC-MS

References

Validation & Comparative

alternative reagents to 3-Bromo-6-methoxy-2-methylpyridine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Reagents for 3-Bromo-6-methoxy-2-methylpyridine in Synthesis

For researchers and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. This compound is a widely utilized heterocyclic intermediate, valued for its specific substitution pattern and its utility in forming carbon-carbon and carbon-nitrogen bonds. However, reliance on a single reagent can be limiting due to factors such as cost, availability, or the need for tailored reactivity in complex synthetic routes.

This guide provides an in-depth comparison of viable alternatives to this compound. We will explore the nuances of their reactivity, supported by experimental data and detailed protocols, to empower chemists to make informed decisions for their synthetic challenges.

The Role and Reactivity of this compound

This compound (CAS 126717-59-7) is a substituted pyridine whose utility is primarily centered around the reactivity of its carbon-bromine bond.[1][2][3] This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing the complex molecular architectures often found in pharmaceuticals.[4]

The pyridine ring's electronic nature, modulated by the electron-donating methoxy and methyl groups, influences the reactivity at the C3 position. These groups increase the electron density of the ring, which can affect the oxidative addition step in palladium-catalyzed cycles. The steric hindrance from the adjacent methyl group at the 2-position can also play a significant role in the kinetics of coupling reactions.[5]

Key transformations involving this reagent include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.[4][6]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[5][7]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[8]

  • Grignard Reagent Formation: For subsequent reaction with electrophiles.[9][10]

The choice of an alternative reagent is often driven by the need to modulate this reactivity—either to accelerate a sluggish reaction or to temper an overly reactive system for improved selectivity.

Comparative Analysis of Alternative Reagents

We can classify the alternatives based on the nature of the leaving group at the 3-position or by employing a different synthetic strategy altogether.

G cluster_main Alternatives to this compound A This compound (Baseline Reagent) B Alternative Halogens (Cl, I) A->B can be replaced by C Sulfonate Esters (Triflates, etc.) A->C can be replaced by D Organometallic Variants (Grignard, Organozinc) A->D can be replaced by

Caption: Key classes of alternative reagents for this compound.

Alternative Halogenated Pyridines

The most direct alternatives involve replacing the bromine atom with another halogen. This choice directly impacts the reactivity of the C-X bond, with the general trend being I > Br > Cl.

  • 3-Chloro-6-methoxy-2-methylpyridine (CAS 1227593-97-6) [11][12] The chloro-derivative is typically more affordable and readily available. However, the carbon-chlorine bond is stronger and less reactive than the C-Br bond. Consequently, its use in cross-coupling reactions often requires more forcing conditions. This includes more active (and often more expensive) palladium catalysts and ligands, stronger bases, and higher reaction temperatures. This can be advantageous when seeking selectivity in molecules with multiple halide sites but can be a drawback for sensitive substrates.

  • 3-Iodo-6-methoxy-2-methylpyridine [13] Conversely, the iodo-analog is significantly more reactive. The weaker C-I bond facilitates a faster rate of oxidative addition to the Pd(0) catalyst, often allowing for milder reaction conditions (lower temperatures, weaker bases). This is particularly beneficial when working with thermally sensitive or base-labile functional groups. The trade-off is often higher cost and potentially lower stability of the starting material.

Comparative Performance in Suzuki-Miyaura Coupling

To illustrate the performance differences, let's consider a standard Suzuki-Miyaura coupling with phenylboronic acid.

Halogen (X)Catalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Br Pd(PPh₃)₄ (3)[4]K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[4]
Cl Pd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene11018~70-85
I Pd(PPh₃)₄ (1.5)K₂CO₃ (2)Toluene/H₂O (4:1)806>90

*Yields are estimated based on general reactivity trends for analogous aryl halides. Specific experimental data for the chloro and iodo versions of this exact substrate are less commonly published but follow these well-established principles.

Pyridyl Triflates as Alternatives

Trifluoromethanesulfonates (triflates) are excellent leaving groups, with reactivity often comparable to or exceeding that of iodides.[14] The corresponding 2-methyl-6-methoxypyridin-3-yl triflate can be synthesized from the corresponding pyridone.

Advantages:

  • High Reactivity: Enables coupling reactions under very mild conditions.

  • Access from Phenols/Pyridones: Provides an alternative synthetic entry point if the halogenated pyridine is difficult to obtain.

Disadvantages:

  • Cost: Triflic anhydride, used in their preparation, is expensive.[15]

  • Stability: Can be sensitive to moisture.

Organometallic Reagents: A Shift in Strategy

Instead of an electrophilic pyridine halide, a nucleophilic organometallic pyridine can be employed. This involves a strategic shift where the pyridine itself is the active nucleophile.

  • (6-methoxy-2-methylpyridin-3-yl)magnesium bromide This Grignard reagent can be prepared from this compound via reaction with magnesium metal.[9][10] It can then be coupled with various electrophiles. This approach is fundamentally different from palladium-catalyzed cross-coupling and opens up a different range of possible reactions, such as additions to carbonyls, epoxides, and carbon dioxide.[10][16]

  • Organozinc and Organoboron Reagents Similarly, organozinc or boronic ester derivatives of the 6-methoxy-2-methylpyridine core can be prepared. These are often milder and more functional group tolerant than their Grignard counterparts and can be used in Negishi and Suzuki couplings, respectively.[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a standard starting point for coupling aryl halides.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Chloro-Pyridine Alternative

This protocol demonstrates the more forcing conditions often required for less reactive aryl chlorides.[18]

Materials:

  • 3-Chloro-6-methoxy-2-methylpyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL), degassed

Procedure:

  • In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, SPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add 3-Chloro-6-methoxy-2-methylpyridine.

  • Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 16-24 hours), cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Decision-Making Workflow

The selection of an appropriate reagent is a multi-faceted decision. The following workflow can guide this process.

G start Start: Need for 6-methoxy-2-methylpyridine core reactivity What reactivity is required? start->reactivity bromo Use 3-Bromo (Baseline) Standard reactivity, moderate cost reactivity->bromo Moderate iodo Use 3-Iodo or Triflate High reactivity, mild conditions reactivity->iodo High chloro Use 3-Chloro Lower reactivity, lower cost reactivity->chloro Low grignard Use Organometallic Route Reversed polarity, different scope reactivity->grignard Nucleophilic cost Is cost a primary constraint? cost->bromo No cost->chloro Yes selectivity Is selectivity in a poly-halogenated substrate needed? selectivity->bromo Moderate selectivity->chloro High bromo->cost bromo->selectivity Maybe iodo->cost chloro->cost chloro->selectivity Yes

Caption: Decision workflow for selecting an alternative reagent.

Conclusion

While this compound is a robust and versatile building block, a thorough understanding of the available alternatives provides chemists with greater flexibility to optimize their synthetic routes. The choice between chloro-, bromo-, and iodo-pyridines allows for fine-tuning of reactivity in cross-coupling reactions, with triflates offering a highly reactive option. Furthermore, shifting to an organometallic strategy completely alters the synthetic approach, opening new avenues for bond formation. By considering factors such as required reactivity, substrate sensitivity, cost, and overall synthetic strategy, researchers can select the optimal reagent to accelerate discovery and development.

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Catalytic Landscape for a Privileged Heterocycle

The 3-Bromo-6-methoxy-2-methylpyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its strategic substitution pattern—a reactive bromine handle for cross-coupling, an electron-donating methoxy group, and a sterically influential methyl group—makes it a versatile building block for constructing complex molecular architectures. However, these same features present unique challenges for catalytic transformations. The proximity of the 2-methyl group to the 3-bromo position can introduce significant steric hindrance, impeding the crucial oxidative addition step in many catalytic cycles.[1][2]

This guide provides a comparative analysis of various palladium-based catalytic systems for the functionalization of this key intermediate. We will delve into the mechanistic rationale behind catalyst selection for several paramount cross-coupling reactions, supported by comparative data and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst system, minimizing reaction optimization time and maximizing synthetic efficiency.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl bonds.[2] For a substrate like this compound, the primary challenge is overcoming the steric clash between the 2-methyl group and the bulky palladium catalyst.

Expertise & Causality: The key to a successful Suzuki coupling with this substrate lies in the choice of ligand. Traditional, less bulky phosphine ligands like triphenylphosphine (PPh₃) can be effective but may require higher catalyst loadings or longer reaction times. The modern paradigm leans heavily on the use of sterically hindered, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos).[3][4] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the rate-limiting oxidative addition step. Their bulk also facilitates the final, product-releasing reductive elimination step.[5]

Comparative Yield Analysis for Suzuki-Miyaura Coupling

The following table presents a comparison of catalytic systems for the coupling of the closely related substrate, 3-bromo-2-methylpyridine, which serves as an excellent predictive model.

EntryCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[3]
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1001692[3]
33-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃ (2.5)THF801888[3]

Data is adapted for the analogous substrate 3-bromo-2-methylpyridine and provides a strong baseline for optimization.[3]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(X) (Oxidative Addition) pd0->pd2_complex R¹-X transmetal_complex R¹-Pd(II)L₂(R²) (Transmetalation) pd2_complex->transmetal_complex [R²-B(OH)₃]⁻ boronate [R²-B(OH)₃]⁻ transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: High-Yield Suzuki Coupling with SPhos

This protocol is adapted from established procedures for substituted bromopyridines.[3][6]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[1][7][8] As with Suzuki coupling, the steric hindrance of the 2-methyl group is a significant kinetic barrier.

Expertise & Causality: To achieve high yields, the catalytic system must facilitate the challenging reductive elimination from a Pd(II)-amido intermediate.[1] This requires ligands that are both bulky and electron-rich. First and second-generation biaryl phosphine ligands (e.g., BINAP, XPhos) have proven effective.[9][10] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is critical for deprotonating the amine and forming the key Pd(II)-amido complex without competing side reactions.[11]

Comparative Yield Analysis for Buchwald-Hartwig Amination
EntryAmine PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (8)LiHMDS (2.5)THF65~40% (initial hit)[11]
2AnilinePd(OAc)₂ (2) / RuPhos (4)NaOtBu (1.5)Toluene100High (expected)
3CyclohexylaminePd₂(dba)₃ (1.5) / BINAP (3)NaOtBu (1.4)Toluene80>90% (analogous substrate)[10]

Yields are highly dependent on the specific amine partner. Data for entry 1 is for the analogous 3-bromo-2-aminopyridine, highlighting the challenge and initial success with a specialized ligand.[11] Other entries represent robust starting points for optimization.[4]

Detailed Protocol: Buchwald-Hartwig Amination with XPhos

This protocol is based on general procedures for challenging heteroaryl halides.[1]

  • Reaction Setup: In a glovebox or under a positive flow of argon, charge an oven-dried Schlenk tube with palladium(II) acetate (Pd(OAc)₂, 2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1-0.2 M) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Monitor by LC-MS. After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Sonogashira & Heck Couplings: Accessing Alkynes and Alkenes

The Sonogashira and Heck reactions provide access to other essential C-C coupled products, namely alkynes and alkenes, respectively.

Expertise & Causality:

  • Sonogashira Coupling: This reaction traditionally employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI).[3] The palladium complex activates the aryl bromide, while the copper co-catalyst forms a copper(I)-acetylide intermediate, which participates in the key transmetalation step. An amine base, such as triethylamine (Et₃N), typically serves as both the base and the solvent.[12]

  • Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene.[13][14] The choice of ligand, such as P(o-tolyl)₃ or P(t-Bu)₃, is crucial for both catalyst stability at high temperatures and for controlling the regioselectivity of the alkene insertion.[3]

Comparative Yield Analysis for Sonogashira & Heck Couplings

The following data for 3-bromo-2-methylpyridine provides a reliable guide.[3]

Sonogashira Coupling Conditions

Entry Alkyne Partner Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 90[3] |

Heck Coupling Conditions

Entry Alkene Partner Catalyst System (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1 Styrene Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) Et₃N (2) DMF 100 24 78[3]

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85[3] |

Visualization of the Synthetic Process

Diagram: General Experimental Workflow

Experimental_Workflow start Start setup 1. Reagent & Catalyst Loading (Inert Atmosphere) start->setup solvent 2. Add Degassed Solvent setup->solvent reaction 3. Heat & Stir (e.g., 80-110 °C) solvent->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Quench & Aqueous Workup (Extraction) monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify end Pure Product purify->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Recommendations

The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly achievable but requires careful consideration of the catalytic system.

  • For Suzuki-Miyaura Couplings: Employing a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich Buchwald ligand such as SPhos or XPhos is highly recommended for achieving high yields and good reaction kinetics.[3]

  • For Buchwald-Hartwig Aminations: The use of specialized biaryl phosphine ligands (XPhos, RuPhos, BINAP ) in combination with strong, non-nucleophilic bases (NaOtBu, LiHMDS ) is critical to overcome the steric hindrance and facilitate C-N bond formation.[1][11]

  • For Sonogashira and Heck Couplings: Standard conditions, such as Pd(PPh₃)₂Cl₂/CuI for Sonogashira and Pd(OAc)₂/P(o-tolyl)₃ for Heck, provide excellent starting points and often deliver high yields without extensive optimization.[3]

This guide serves as a foundational resource. Researchers should consider the specific electronic properties of their coupling partners and perform minor optimizations of base, solvent, and temperature to achieve optimal results for their unique target molecules.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-6-methoxy-2-methylpyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1] Its nitrogen atom enhances solubility and provides a key hydrogen bond acceptor site, facilitating strong interactions within the ATP-binding pocket of protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 3-Bromo-6-methoxy-2-methylpyridine scaffold. While direct and comprehensive SAR studies on this specific scaffold are not extensively published, we can infer a robust SAR profile by examining closely related substituted pyridine and fused-pyridine systems. This analysis will be invaluable for researchers and drug development professionals aiming to design novel kinase inhibitors with improved potency and selectivity.

Core Scaffold: this compound

The core scaffold of interest, this compound, presents three key positions for chemical modification: the 2-methyl group, the 3-bromo substituent, and the 6-methoxy group. Understanding the impact of substitutions at these positions is crucial for optimizing the pharmacological properties of this class of compounds.

Structure-Activity Relationship Analysis

The Significance of the 6-Methoxy Group

The 6-methoxy group is a common feature in many kinase inhibitors and often plays a crucial role in establishing potent biological activity. Its oxygen atom can act as a hydrogen bond acceptor, interacting with key amino acid residues in the kinase hinge region. Furthermore, the methoxy group can influence the overall electronic properties and conformation of the pyridine ring, thereby modulating binding affinity.

In a study of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, the methoxy group was a key component of the pharmacophore, contributing to the high potency of the lead compounds.[1] For instance, compound 22c in that study, which features a quinoline core with a methoxy substituent, demonstrated potent PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM) inhibitory activity.[1] This highlights the favorable contribution of the methoxy group to kinase binding.

Exploring the Impact of the 2-Methyl Group

The 2-methyl group on the pyridine ring can serve multiple functions. It can provide a beneficial hydrophobic interaction with a corresponding pocket in the ATP-binding site. Additionally, the methyl group can influence the planarity of the molecule and the orientation of adjacent substituents, which can be critical for optimal binding.

In a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, the introduction of a methyl group on a pyridinyl ring at a position analogous to the 2-position of our scaffold was found to be beneficial for PIKfyve kinase inhibition.[2] Specifically, a 5-methyl-3-pyridinyl analog showed significantly higher potency (IC50 = 2 nM) compared to analogs with substituents at other positions.[2] This suggests that a small alkyl group at this position can enhance activity.

The Role of the 3-Bromo Substituent

The 3-bromo substituent offers several avenues for both modulating activity and for further chemical elaboration. The bromine atom is a lipophilic group that can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromo group serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the exploration of a wide range of substituents at this position to probe for additional interactions with the target kinase.

In the development of rhodanine-based kinase inhibitors, a bromopyridine-containing compound exhibited the best inhibitory activity against HepG2 and A549 cancer cell lines, with IC50 values of 2.7 µM and 3.1 µM, respectively.[3] This highlights the potential for a halogen at this position to contribute positively to the overall activity profile.

Comparative Performance Data of Related Analogs

To illustrate the SAR principles discussed, the following table summarizes the kinase inhibitory activity of a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, which serve as a relevant proxy for our scaffold of interest. These compounds were evaluated for their ability to inhibit the lipid kinase PIKfyve.[2]

Compound IDR (Substitution at position analogous to 6-position)R' (Substitution on pyridinyl ring analogous to 2- and 3-positions)PIKfyve IC50 (nM)[2]
7i 3,4-dimethoxyphenyl5-methyl2
7l 3,4-dimethoxyphenyl5-methoxy3
7p 3,4-dimethoxyphenyl6-methyl33
7o 3,4-dimethoxyphenyl6-methoxy19
7g 3,4-dimethoxyphenyl4-methyl360
7h 3,4-dimethoxyphenyl4-methoxy590

Analysis of the Data:

  • Favorable Substitutions: The data clearly indicate that small, electron-donating groups like methyl and methoxy at the 5-position of the pyridinyl ring (analogous to the 2-position in our scaffold) are highly favorable for potent kinase inhibition.

  • Positional Importance: The position of these substituents is critical. Moving the methyl or methoxy group to the 4- or 6-position leads to a significant loss of activity.

  • Methoxy vs. Methyl: Both methoxy and methyl groups at the optimal position result in low nanomolar potency, suggesting that both hydrogen bonding and hydrophobic interactions can be beneficial.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Add 50 nL of serially diluted test compounds to the wells of the assay plate. Include DMSO-only wells as a negative control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.[4]

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds serially diluted in DMSO

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

General SAR Strategy for this compound Analogs

SAR_Strategy cluster_positions Positions for Modification cluster_modifications Potential Modifications Core Scaffold Core Scaffold Position 2 (Methyl) Position 2 (Methyl) Core Scaffold->Position 2 (Methyl) Hydrophobic Pocket Position 3 (Bromo) Position 3 (Bromo) Core Scaffold->Position 3 (Bromo) Synthetic Handle/Halogen Bonding Position 6 (Methoxy) Position 6 (Methoxy) Core Scaffold->Position 6 (Methoxy) H-bond Acceptor Alkyl Chains Alkyl Chains Position 2 (Methyl)->Alkyl Chains Aryl/Heteroaryl Groups Aryl/Heteroaryl Groups Position 3 (Bromo)->Aryl/Heteroaryl Groups Suzuki/Sonogashira Coupling H-bond Donors/Acceptors H-bond Donors/Acceptors Position 6 (Methoxy)->H-bond Donors/Acceptors Kinase_Inhibitor_Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Determine IC50 Cell-Based Viability Assay Cell-Based Viability Assay In Vitro Kinase Assay->Cell-Based Viability Assay Assess Cytotoxicity Lead Optimization Lead Optimization Cell-Based Viability Assay->Lead Optimization SAR Analysis Lead Optimization->Compound Synthesis

References

evaluating the scalability of synthetic routes involving 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of 3-Bromo-6-methoxy-2-methylpyridine for Pharmaceutical and Agrochemical R&D

Introduction: The Strategic Value of a Key Heterocyclic Building Block

In the landscape of modern drug discovery and agrochemical development, substituted pyridines represent a class of privileged scaffolds.[1][2] Their prevalence is a testament to their versatile biological activities and their ability to engage in critical molecular interactions. This compound (CAS No: 126717-59-7) has emerged as a particularly valuable intermediate.[3][4][5][6] Its strategic placement of a reactive bromine handle, an electron-donating methoxy group, and a methyl group allows for precise, multi-directional elaboration into more complex molecular architectures.[7][8] This guide provides a critical evaluation of the primary synthetic routes to this key intermediate, with a focus on scalability, efficiency, and practical applicability in a research and development setting. We will dissect the mechanistic underpinnings of each approach, compare their performance based on experimental data, and provide detailed protocols to enable their successful implementation.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from two principal strategic directions: direct electrophilic bromination of the pre-formed pyridine ring and a more controlled, regioselective synthesis via directed ortho-metalation. The choice between these routes has significant implications for yield, purity, and scalability.

Route 1: Electrophilic Aromatic Substitution (EAS) - A Direct but Flawed Approach

The most intuitive approach involves the direct bromination of 2-methyl-6-methoxypyridine. In theory, this single-step transformation is highly attractive for its atom economy. However, the practical reality is complicated by regioselectivity challenges. The pyridine ring is electronically complex; the nitrogen atom is deactivating towards electrophilic substitution, while the 2-methyl and 6-methoxy groups are activating ortho, para-directors. This creates a competitive environment where the electrophile (Br+) can attack multiple positions, primarily the C3 and C5 carbons.

The direct bromination of simple picolines often requires harsh conditions and results in low yields, as seen in the synthesis of 3-bromo-2-methylpyridine from 2-picoline using bromine and aluminum chloride, which affords the product in a mere 12% yield.[9] The presence of the strongly activating methoxy group in our target's precursor exacerbates this control issue, often leading to a mixture of mono-brominated isomers (3-bromo and 5-bromo) and potentially di-brominated byproducts, necessitating challenging chromatographic separation.

Scalability Concerns:

  • Poor Regioselectivity: Leads to low yields of the desired product and complex purification, which is highly undesirable for large-scale synthesis.

  • Harsh Reagents: The use of strong Lewis acids and elemental bromine can have a limited functional group tolerance and present handling challenges.

  • Exothermic Reactions: Bromination reactions are often highly exothermic, requiring careful thermal management on a larger scale.

Route 2: Directed ortho-Metalation (DoM) - A Controlled and Scalable Strategy

A superior and more scalable approach leverages the power of directed ortho-metalation (DoM). This strategy utilizes a directing metalating group (DMG) on the aromatic ring to deliver a strong base to a specific adjacent position, leading to regioselective deprotonation and the formation of a stabilized organolithium intermediate.[10] In the case of 2-methyl-6-methoxypyridine, the 6-methoxy group can serve as a DMG, directing lithiation to the C5 position. However, for achieving substitution at the C3 position, the strategy relies on the lithiation of a related precursor where the directing group favors this outcome.

A highly effective and regioselective method involves the use of a hindered lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), on a suitable methoxypyridine precursor.[11][12] The use of a hindered, non-nucleophilic base is critical to prevent competitive nucleophilic addition to the pyridine ring, a common side reaction with alkyllithium reagents like n-BuLi.[10] The resulting in situ generated lithio-pyridine is then quenched with an electrophilic bromine source, such as 1,2-dibromotetrachloroethane, to yield the target molecule with high regiochemical fidelity.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic polar solvent that effectively solvates the lithium intermediates.

  • Temperature: The reaction is conducted at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediate and to control the reaction kinetics, preventing side reactions.

  • Base Selection: LTMP is chosen over LDA or n-BuLi because its steric bulk minimizes nucleophilic attack on the pyridine C=N bond and can enhance regioselectivity.[10]

  • Bromine Source: 1,2-dibromotetrachloroethane is a solid, easily handled source of electrophilic bromine that avoids the hazards associated with handling liquid bromine.

Quantitative Comparison of Synthetic Routes

MetricRoute 1: Electrophilic BrominationRoute 2: Directed ortho-Metalation (DoM)
Number of Steps 11 (from precursor)
Typical Yield Low (<20%)[9]High (>75%)[11][13]
Purity Profile Mixture of isomers requiring extensive purificationHigh regioselectivity, simpler purification
Key Reagents Br₂, Lewis Acid (e.g., AlCl₃)Hindered Lithium Base (e.g., LTMP), Bromine Source
Scalability Pros Potentially fewer unit operations if yield/purity were highHigh yield and purity, predictable outcome
Scalability Cons Poor yield, difficult purification, thermal controlCryogenic temperatures, handling of pyrophoric/moisture-sensitive reagents

Visualizing the Synthetic Workflow

Below are diagrams illustrating the logical flow of the evaluated synthetic pathways.

cluster_0 Synthetic Route Evaluation Workflow Start Target: this compound Precursor Starting Material: 2-Methyl-6-methoxypyridine Start->Precursor Route1 Route 1: Electrophilic Bromination Precursor->Route1 Br₂ / Lewis Acid Route2 Route 2: Directed ortho-Metalation Precursor->Route2 1. LTMP, -78°C 2. Electrophilic Br+ Analysis Comparative Analysis: Yield, Purity, Scalability Route1->Analysis Route2->Analysis Conclusion Conclusion: DoM is the superior scalable route Analysis->Conclusion

Caption: A workflow diagram comparing the two primary synthetic strategies.

cluster_1 Detailed Workflow for Directed ortho-Metalation (Route 2) A 1. Setup Dry glassware under inert atmosphere (Ar/N₂). B 2. Reagent Prep Prepare LTMP in situ or use commercial solution in THF. A->B C 3. Precursor Addition Add 2-methyl-6-methoxypyridine to anhydrous THF. B->C D 4. Lithiation Cool to -78°C. Add LTMP slowly. Stir for 1-2h. C->D E 5. Bromination Add solution of bromine source (e.g., C₂Br₂Cl₄) in THF. D->E F 6. Quench & Workup Warm to RT, quench with sat. NH₄Cl. Extract with organic solvent. E->F G 7. Purification Purify by column chromatography to yield final product. F->G

Caption: Step-by-step experimental workflow for the DoM synthesis route.

Experimental Protocols

Protocol for Directed ortho-Metalation and Bromination (Route 2)

Materials:

  • 2-Methyl-6-methoxypyridine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • 1,2-Dibromotetrachloroethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) and anhydrous THF.

  • Base Formation: Cool the solution to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the resulting solution at 0 °C for 30 minutes to form lithium tetramethylpiperidide (LTMP).

  • Lithiation: Cool the freshly prepared LTMP solution to -78 °C using a dry ice/acetone bath. Add a solution of 2-methyl-6-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 2 hours.

  • Bromination: Prepare a solution of 1,2-dibromotetrachloroethane (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at this temperature.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford this compound.

The Utility of the Product in Cross-Coupling Reactions

The value of this compound lies in its utility as a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromopyridine with an organoboron reagent.[14][15] This is a robust method for introducing aryl or vinyl substituents at the 3-position of the pyridine ring. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a boronic acid or ester.[16][17][18]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the synthesis of 3-amino-pyridines by coupling the bromopyridine with a primary or secondary amine.[19][20] The reaction is indispensable for creating structures prevalent in pharmaceuticals.[21][22] A typical catalytic system involves a palladium precursor (e.g., Pd₂(dba)₃), a sterically hindered phosphine ligand (e.g., BINAP or XPhos), and a strong base (e.g., NaOt-Bu).[21][23]

Conclusion

While direct bromination offers a seemingly straightforward route to this compound, it is severely hampered by a lack of regioselectivity, leading to low yields and difficult purifications that render it unsuitable for scalable synthesis. In contrast, the Directed ortho-Metalation (DoM) strategy provides a robust, highly regioselective, and high-yielding alternative. Although it requires more stringent reaction conditions, including cryogenic temperatures and anhydrous techniques, the superior control and purity of the final product make it the unequivocally preferred method for researchers and drug development professionals who require reliable access to this critical building block. The investment in the more technically demanding DoM protocol is justified by its predictability and scalability, ensuring a consistent supply for downstream applications in vital cross-coupling chemistries.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 3-Bromo-6-methoxy-2-methylpyridine (CAS No. 126717-59-7). As a brominated heterocyclic compound used in complex organic synthesis, its handling and disposal require a rigorous, safety-first approach. This guide is intended for researchers, chemists, and laboratory managers, offering procedural guidance grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the required practices, fostering a culture of safety and environmental responsibility.

Hazard Assessment: Know Your Chemical

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not benign; it presents significant health hazards that dictate the necessary precautions for handling and disposal.[1]

GHS Hazard Profile

The Globally Harmonized System (GHS) classification provides a universal understanding of the chemical's dangers.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4Danger H302: Harmful if swallowed[1][2]
Serious Eye DamageCategory 1Danger H318: Causes serious eye damage[1][2]

The primary risks are acute toxicity if ingested and, most critically, the potential for irreversible eye damage upon contact.[1] These hazards mandate the stringent use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling or disposing of this compound. The goal is to create a complete barrier between the researcher and the chemical.

Protection TypeSpecific RequirementsRationale & Standards
Eye/Face Protection Tightly fitting safety goggles with side shields, or a full-face shield.The "Causes serious eye damage" classification (H318) necessitates robust protection against splashes. Standard safety glasses are insufficient.[3] Equipment must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). A fully buttoned, flame-retardant lab coat.Prevents skin contact and absorption. Gloves must be inspected for tears or holes before use and disposed of after handling or if contamination is suspected.
Respiratory Protection Use only in a certified chemical fume hood. If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.Ensures vapors are contained and not inhaled. Adherence to OSHA respirator regulations (29 CFR 1910.134) is required.[4]

Core Disposal Protocol: Segregation and Containment

The single most important step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[5]

The Rationale for Segregation: this compound contains a carbon-bromine bond, placing it in the category of halogenated organic compounds.[5] These wastes cannot be mixed with non-halogenated organic solvents (like acetone, ethanol, or hexanes). Halogenated wastes require specific high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[6] Mixing them with non-halogenated streams contaminates the entire volume, preventing the non-halogenated waste from being recycled or used for fuel blending and dramatically increasing disposal costs.[7]

Step-by-Step Waste Collection Procedure:

  • Select the Correct Waste Container:

    • Obtain a dedicated, properly labeled "Halogenated Organic Waste" container.

    • The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a screw-top, vapor-tight lid.[7][8]

  • Label the Container:

    • Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents".[7]

    • List all constituents of the waste stream on the label. For this specific chemical, write out "this compound". Do not use abbreviations or chemical formulas.[7]

  • Accumulate Waste Safely:

    • Add the waste to the container inside a chemical fume hood to minimize exposure to vapors.

    • Keep the container closed at all times except when actively adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[8]

Managing Spills and Contaminated Materials

Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination. All materials used for cleanup become hazardous waste themselves.

Small Spill Cleanup Protocol:

  • Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the full PPE outlined in Section 1.

  • Contain the Spill: Prevent the liquid from spreading or entering drains.[9]

  • Absorb the Chemical: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect the Waste: Carefully scoop the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[8]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose of All Materials: All contaminated items (gloves, absorbent, paper towels) must be placed in the solid halogenated hazardous waste container. Do not discard them in the regular trash.

The Disposal Pathway: A Decision Framework

The ultimate fate of this compound waste is destruction via incineration at a licensed facility. This is the standard and accepted practice for halogenated organic compounds.[5][6][10] The following diagram illustrates the workflow from waste generation to final disposal.

G cluster_lab In-Laboratory Process cluster_disposal Institutional Disposal Process A Waste Generation (Contains this compound) B Identify Hazard Class (Halogenated Organic) A->B C Select 'Halogenated Organic' Waste Container B->C Yes I Non-Halogenated Waste Stream B->I No D Label Container Correctly (Full Chemical Name + 'Hazardous Waste') C->D E Store in Satellite Accumulation Area D->E F Schedule Waste Pickup with Environmental Health & Safety (EHS) E->F G Transport to Licensed Hazardous Waste Vendor F->G H Final Disposal Method: High-Temperature Incineration G->H

Caption: Waste Disposal Workflow for this compound.

Regulatory Compliance

Disposal of this chemical falls under federal and state regulations. In the United States, the Environmental Protection Agency (EPA) classifies halogenated organic compounds as hazardous waste.[11] All disposal must be carried out through your institution's Environmental Health & Safety (EHS) office and handled by a licensed hazardous waste disposal company in compliance with all local, state, and federal laws. Maintain accurate records of waste generation and disposal as required by your institution.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Bromo-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 3-Bromo-6-methoxy-2-methylpyridine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven protocol for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from safety data for structurally analogous pyridine derivatives, establishing a robust framework for minimizing risk in the laboratory.

Hazard Assessment: Understanding the Risks of Brominated Pyridines

  • Skin Corrosion/Irritation : Expected to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation : Poses a significant risk of serious eye irritation or damage.[1][2][3][4]

  • Acute Toxicity (Oral) : Considered harmful if swallowed.

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation if inhaled.[1][2][3]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation—it is an operational necessity. The causality is clear: the chemical properties of halogenated pyridines necessitate a multi-layered defense to prevent dermal, ocular, and respiratory exposure.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and aligned with the identified risks. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Requirements Rationale & Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.Protects against splashes that can cause serious eye damage.[5] Equipment should conform to EN 166 (EU) or be NIOSH-approved (US).
Skin and Body Protection Gloves: Chemical-impermeable gloves are required. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[6][7] Always inspect gloves for integrity before use and use proper removal techniques to avoid self-contamination.[8] Lab Coat: A fully-buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.[6][9] Clothing: Wear long pants and closed-toe shoes.Pyridine compounds can be absorbed through the skin.[9] Impervious gloves and a lab coat provide the primary barrier against accidental skin contact.[5][6]
Respiratory Protection All handling of this compound must occur in a certified chemical fume hood to minimize inhalation of vapors.[6][7][10] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved full-face respirator with appropriate cartridges should be used.[5][11][12]The compound is expected to cause respiratory irritation.[1][2][3] Engineering controls (fume hood) are the primary defense. Respirators provide an essential secondary layer of protection in case of control failure or emergency.

Operational Workflow: A Step-by-Step Guide to Safe Handling

A self-validating protocol ensures that safety checks are integrated into the workflow itself. The following procedure is designed to guide the user from preparation to disposal, minimizing exposure at every stage.

Experimental Protocol
  • Preparation:

    • Thoroughly review this guide and any available Safety Data Sheets for similar compounds.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[9]

    • Don all required PPE as specified in the table above.

  • Handling and Use:

    • Perform all manipulations, including weighing and transferring the compound, inside the chemical fume hood.[10]

    • Keep the container tightly closed when not in use to minimize the release of vapors.[1][7][12]

    • Use spark-proof tools and avoid all sources of ignition, as related compounds can be flammable.[9][12][13]

  • Cleanup and Decontamination:

    • Wipe down the work area with an appropriate solvent and then soap and water upon completion of work.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coat. Wash hands thoroughly with soap and water after removing PPE.[8][14]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Experiment Phase cluster_emergency 4. Emergency Response prep_sds Review SDS & Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood & Safety Equipment prep_ppe->prep_hood handle_weigh Weigh/Measure in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_exp Perform Experiment handle_transfer->handle_exp dispose_decon Decontaminate Surfaces & Glassware handle_exp->dispose_decon Experiment Complete emergency_spill Spill Containment handle_exp->emergency_spill If Spill Occurs emergency_exposure Personal Exposure (First Aid) handle_exp->emergency_exposure If Exposure Occurs dispose_waste Segregate & Label Hazardous Waste dispose_decon->dispose_waste dispose_remove Remove PPE & Wash Hands dispose_waste->dispose_remove

Caption: Logical workflow for handling this compound.

Emergency & Disposal Plans

Accidents are preventable but must be planned for. In the event of exposure or a spill, immediate and correct action is critical.

First Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][3][15] Seek immediate medical attention.[16]
Skin Contact Remove contaminated clothing immediately.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][3][15] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1][3][15] If not breathing, provide artificial respiration.
Ingestion Do NOT induce vomiting.[12] Rinse mouth with water.[4][15] Never give anything by mouth to an unconscious person.[12] Call a physician or Poison Control Center immediately.[12]
Spill and Disposal Plan
  • Spills : Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or earth).[13] Collect the material using spark-proof tools and place it into a suitable, sealed container for disposal.[5][12]

  • Waste Disposal : All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[7]

    • Segregation : Collect halogenated organic waste in a designated, properly labeled, and sealed container.[10] Do not mix with non-halogenated waste.

    • Disposal : Dispose of contents and container through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[1][8][10]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-methoxy-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methoxy-2-methylpyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.